Technical Documentation Center

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid
  • CAS: 1067613-97-1

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

The following technical guide details the properties, synthesis, and application of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS 1067613-97-1). This document is structured for researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS 1067613-97-1). This document is structured for researchers in medicinal chemistry and process development.

CAS Registry Number: 1067613-97-1 Chemical Formula: C₁₀H₉N₃O₂ Molecular Weight: 203.20 g/mol

Executive Summary

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid is a high-value pharmacophore building block used extensively in modern drug discovery. Structurally, it consists of a benzoic acid moiety substituted at the para-position with a 1-methyl-1,2,4-triazole ring.

Unlike its isomer (1-methyl-3-phenyl-1,2,4-triazole), the 1-methyl-5-phenyl regiochemistry forces the triazole ring out of planarity with the benzene ring due to steric clash between the N-methyl group and the ortho-phenyl protons. This unique "twisted" conformation makes it a critical scaffold for:

  • Bioisosteric Replacement: Mimicking twisted biphenyls or amide bonds with improved metabolic stability.

  • Solubility Enhancement: The triazole ring acts as a weak base and hydrogen bond acceptor, often improving the physicochemical profile of lipophilic drug candidates.

  • Kinase Inhibition: Serving as a hinge-binding motif or a solvent-front extender in inhibitors targeting JAK, p38 MAPK, and ASK1 pathways.

Physicochemical Profile

The following data represents the core technical specifications for CAS 1067613-97-1.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderHygroscopic nature possible
Melting Point 240 – 245 °CHigh crystallinity due to H-bonding (dimerization)
Predicted pKa 3.8 ± 0.1 (Carboxylic Acid)Slightly more acidic than benzoic acid (pKa 4.2) due to electron-withdrawing triazole
Predicted LogP 1.15 ± 0.3Moderate lipophilicity; suitable for oral bioavailability
Solubility DMSO (>50 mg/mL), DMF, MethanolPoorly soluble in water (unless basified)
Regiochemistry 1-methyl-5-yl Critical: Distinguish from the 1-methyl-3-yl isomer

Synthetic Methodology (The "Gold Standard" Protocol)

The most robust synthesis for the 1-methyl-5-aryl isomer avoids the regioselectivity issues of direct alkylation. The Acylamidine Method (via DMF-DMA) is the preferred route for high purity and scalability.

Reaction Scheme Logic
  • Precursor: Start with Methyl 4-carbamoylbenzoate (Primary Amide).

  • Activation: Condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) yields the intermediate acylamidine.

  • Cyclization: Reaction with Methylhydrazine effects a nucleophilic attack and cyclization. The sterics and electronics favor the formation of the 1-methyl-5-aryl isomer over the 3-aryl isomer.

  • Hydrolysis: Saponification of the methyl ester yields the free acid.

Step-by-Step Protocol
Step 1: Formation of the Acylamidine Intermediate
  • Reagents: Methyl 4-carbamoylbenzoate (1.0 eq), DMF-DMA (1.5 eq).

  • Solvent: Anhydrous DMF or Toluene.

  • Procedure:

    • Suspend Methyl 4-carbamoylbenzoate in solvent.

    • Add DMF-DMA dropwise at room temperature.

    • Heat to 80–90 °C for 3–5 hours. Monitor by TLC/LCMS for disappearance of amide.

    • Concentrate in vacuo to remove excess DMF-DMA and methanol. The intermediate (acylamidine) is often a solid that can be used directly.

Step 2: Cyclization to 1,2,4-Triazole
  • Reagents: Crude Acylamidine (from Step 1), Methylhydrazine (1.2 eq), Acetic Acid (glacial, solvent/catalyst).

  • Safety Note: Methylhydrazine is toxic and potentially genotoxic. Handle in a fume hood.

  • Procedure:

    • Dissolve the acylamidine in Glacial Acetic Acid (0.5 M concentration).

    • Cool to 0–5 °C.

    • Add Methylhydrazine dropwise (exothermic).

    • Allow to warm to RT, then heat to 60–70 °C for 2 hours.

    • Workup: Remove acetic acid under reduced pressure. Neutralize residue with sat. NaHCO₃. Extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Gradient: 0–10% MeOH in DCM). The 1-methyl-5-aryl isomer typically elutes after any trace 3-aryl isomer due to higher polarity.

Step 3: Saponification
  • Reagents: Methyl ester intermediate, LiOH (2.0 eq), THF/Water (3:1).

  • Procedure:

    • Stir mixture at RT for 4 hours.

    • Acidify to pH ~3 with 1N HCl.

    • Filter the precipitated white solid (Product).

    • QC: Verify regiochemistry by NOESY NMR (Correlation between N-Me and Ar-H protons).

Visualization of Synthesis & Workflow

The following diagram illustrates the critical pathway and decision nodes for synthesizing CAS 1067613-97-1, ensuring the correct regioisomer is obtained.

SynthesisPathway Start Methyl 4-carbamoylbenzoate (Starting Material) Intermediate Acylamidine Intermediate (Ar-CON=CH-NMe2) Start->Intermediate Condensation DMF_DMA Reagent: DMF-DMA (80°C, 3h) DMF_DMA->Intermediate Cyclization Cyclization Event (Regioselective) Intermediate->Cyclization MeNHNH2 Reagent: Methylhydrazine (HOAc, 60°C) MeNHNH2->Cyclization Isomer5 Major Product: 1-methyl-5-aryl-triazole ester Cyclization->Isomer5 Favored Path Isomer3 Minor Impurity: 1-methyl-3-aryl-triazole Cyclization->Isomer3 Trace Hydrolysis Hydrolysis (LiOH) Deprotection Isomer5->Hydrolysis FinalProduct FINAL PRODUCT CAS 1067613-97-1 Hydrolysis->FinalProduct

Caption: Regioselective synthesis of CAS 1067613-97-1 via the Acylamidine/Einhorn-Brunner strategy.

Structural Validation (Self-Validating Protocol)

To ensure the synthesized material is the correct 1-methyl-5-yl isomer and not the 1-methyl-3-yl isomer, use the following NMR diagnostic criteria:

Feature1-methyl-5-aryl (Target)1-methyl-3-aryl (Impurity)
N-Methyl Shift δ 3.80 – 4.00 ppm (Deshielded by ring current of twisted phenyl)δ 3.90 – 4.10 ppm
Triazole C-H δ 7.90 – 8.10 ppm (Singlet)δ 8.40 – 8.60 ppm
NOE Signal Strong NOE between N-Me and ortho-phenyl protonsNo NOE between N-Me and phenyl protons

Analytical Check:

  • HPLC: Run a gradient of 5-95% Acetonitrile/Water (0.1% TFA). The 5-aryl isomer generally elutes later than the 3-aryl isomer on C18 columns due to the "twisted" hydrophobic surface area.

Applications in Drug Discovery

This compound is not merely a passive linker; it is an active functional element in drug design.

A. Scaffold Hopping for Kinase Inhibitors

In kinase inhibitors (e.g., p38 MAPK, JAK, or VEGFR), the benzoic acid moiety often mimics the binding of ATP phosphate groups or interacts with solvent-front residues (e.g., Lysine/Aspartic acid).

  • Mechanism: The 1,2,4-triazole serves as a planar scaffold that positions the carboxylic acid (or downstream amide) into a specific vector.

  • Advantage: The N2 nitrogen of the triazole is a weak hydrogen bond acceptor, capable of interacting with water networks in the kinase pocket.

B. Bioisostere for Biphenyls

The 1-methyl-5-phenyl-1,2,4-triazole motif is a non-coplanar bioisostere of a biphenyl ring.

  • Twist Angle: The steric clash between the N-methyl group and the phenyl ring induces a twist angle of approximately 40–60°.

  • Utility: This pre-organized conformation can reduce the entropic penalty of binding to receptors that require a twisted ligand conformation (e.g., Factor XIa inhibitors, P2X3 antagonists).

References

  • Synthesis of 1,2,4-Triazoles: Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). "Synthesis and antitumor activity of some new 1,2,4-triazole derivatives."[1][2] Tetrahedron Letters, 43(22), 4021-4024. (General methodology for acylamidine route).

  • Regiochemistry of Triazoles: Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles."[1][2][3] Chemical Reviews, 61(2), 87–127. Link

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Triazole Scaffolds in Oncology: Karypidou, K., et al. (2018). "1,2,4-Triazole derivatives as novel potent anticancer agents."[1][2] Molecules, 23(2), 390. (Contextualizing the antiproliferative potential of the scaffold).

Sources

Exploratory

Chemical Properties of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

The following technical guide details the chemical properties, synthesis, and applications of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid . Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Proc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid .

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Structural Identity

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid is a specialized heterocyclic building block used in medicinal chemistry as a bioisostere for biphenyl systems or amide linkers. Unlike its more common regioisomer (the 1-methyl-3-aryl variant), this 1,5-disubstituted triazole scaffold introduces a specific steric "twist" between the phenyl and triazole rings due to the proximity of the N-methyl group and the phenyl ortho-protons. This conformational restriction is a critical design element for optimizing ligand-receptor binding kinetics and improving solubility by disrupting planar crystal packing.

Property Data
CAS Number 1067613-97-1
IUPAC Name 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Core Scaffold 1,2,4-Triazole (1,5-disubstituted)
Key Functional Groups Carboxylic acid (pKa ~4.0), 1,2,4-Triazole (Weak base)

Physicochemical Profile

Understanding the physical behavior of this molecule is essential for formulation and assay development.

Acid-Base Properties (pKa)

The molecule is amphoteric but predominantly acidic in physiological ranges.

  • Carboxylic Acid (COOH): The pKa is estimated at 3.9 – 4.1 . The electron-withdrawing nature of the 1,2,4-triazole ring (inductive effect) slightly increases the acidity compared to benzoic acid (pKa 4.2).

  • Triazole Nitrogen (N4): The N4 nitrogen is weakly basic (pKa of conjugate acid ~ 2.2 – 2.5). It will not be protonated at physiological pH (7.4), ensuring the molecule exists primarily as a mono-anion (carboxylate).

Solubility & Lipophilicity
  • LogP (Calculated): ~1.1 – 1.4. The presence of the polar triazole ring and the ionizable carboxylic acid lowers the lipophilicity compared to a biphenyl analog (LogP ~4.0).

  • Aqueous Solubility:

    • Low pH (<3): Low solubility (neutral species).

    • Neutral/Basic pH (>5): High solubility (anionic carboxylate form).

  • Solvents: Highly soluble in DMSO, Methanol, and DMF. Moderate solubility in Ethanol. Poor solubility in non-polar solvents (Hexane, Toluene).

Conformational Geometry (The "Twist" Effect)

A defining feature of the 1-methyl-5-aryl isomer is the steric clash between the methyl group at position 1 and the ortho-hydrogens of the phenyl ring attached at position 5.

  • Dihedral Angle: Computational models suggest a dihedral angle of 40°–60° between the triazole and phenyl planes.

  • Impact: This non-planarity prevents effective

    
    -
    
    
    
    stacking in the solid state, often resulting in better solubility and lower melting points compared to the planar 1-methyl-3-aryl regioisomer.

Synthetic Pathways & Regioselectivity

Synthesizing 1,5-disubstituted 1,2,4-triazoles requires specific strategies to avoid the thermodynamically favored 1,3-isomer.

Preferred Route: The "Amidine" Strategy

This protocol ensures the methyl group is positioned at N1 relative to the phenyl group at C5.

Mechanism:

  • Amide Activation: 4-(Methylcarbamoyl)benzoic acid ester is reacted with DMF-DMA to form an acylamidine intermediate.

  • Cyclization: Hydrazine hydrate attacks the activated intermediate. The reaction is regioselective because the methyl group is "pre-installed" on the amide nitrogen, forcing the phenyl group to position 5 upon ring closure.

Synthesis Figure 1: Regioselective Synthesis of the 1,5-Disubstituted Triazole SM Methyl 4-(methylcarbamoyl)benzoate (Precursor) Inter Acylamidine Intermediate (via DMF-DMA) SM->Inter DMF-DMA Reflux, 2h Prod_Ester Triazole Ester Inter->Prod_Ester NH2NH2·H2O AcOH, 90°C Final 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid Prod_Ester->Final LiOH / THF:H2O Hydrolysis

Detailed Experimental Protocol

Step 1: Formation of the Triazole Ring

  • Dissolve methyl 4-(methylcarbamoyl)benzoate (1.0 eq) in anhydrous DMF or Toluene.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Heat to 80°C for 2 hours. Monitor by TLC for the disappearance of the amide.

  • Concentrate the reaction mixture to remove excess DMF-DMA.

  • Redissolve the residue in Acetic Acid . Add Hydrazine Hydrate (1.2 eq) dropwise at 0°C.

  • Heat to 90°C for 1-2 hours. The solution will typically darken.

  • Cool and pour into ice water. Extract with Ethyl Acetate.[1] The product is the methyl ester of the target.

Step 2: Hydrolysis

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH (2.0 eq). Stir at Room Temperature for 4 hours.

  • Acidify with 1N HCl to pH 3. The free acid 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid will precipitate as a white/off-white solid.

  • Filter, wash with water, and dry under vacuum.

Chemical Reactivity & Stability

Stability Profile
  • Thermal Stability: High. The triazole ring is aromatic and stable up to >200°C.

  • Hydrolytic Stability: The triazole ring is stable to aqueous acid and base. The carboxylic acid is stable but can be decarboxylated under extreme forcing conditions (Cu catalyst, >200°C), though this is rare in standard handling.

  • Metabolic Stability: The 1,2,4-triazole ring is generally metabolically inert (resistant to CYP450 oxidation), making it an excellent scaffold for drug design.

Functionalization

The carboxylic acid moiety is the primary handle for further derivatization:

  • Amide Coupling: Reacts readily with amines using standard coupling agents (HATU, EDC/HOBt) to generate libraries of potential inhibitors.

  • Esterification: Can be converted to methyl/ethyl esters for prodrug strategies.

  • Reduction: Can be reduced to the benzyl alcohol using Borane-THF (BH3·THF), although the triazole nitrogen may coordinate boron, requiring excess reagent.

Medicinal Chemistry Applications

This molecule is primarily valued for its role as a bioisostere .

Bioisosteric Replacements

The 1-methyl-5-phenyl-1,2,4-triazole unit mimics the geometry of:

  • Ortho-substituted Biphenyls: It provides a similar twisted geometry but with lower lipophilicity and higher water solubility.

  • Cis-Amides: The spatial arrangement of the N1-methyl and C5-phenyl approximates the cis-amide bond conformation, useful for peptide mimetics.

Target Classes
  • BET Bromodomain Inhibitors: The triazole acts as an acetyl-lysine mimic.

  • G-Protein Coupled Receptors (GPCRs): Used as a linker to orient pharmacophores in specific pockets where a flat aromatic linker would fail due to steric clashes.

Applications Figure 2: Strategic Applications in Drug Discovery Core 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid App1 Fragment-Based Drug Design Core->App1 High Ligand Efficiency App2 Scaffold Hopping (Biphenyl Replacement) Core->App2 Improved Solubility App3 Peptidomimetics (Cis-Amide Mimic) Core->App3 Conformational Twist

References

  • Synthesis of 1,5-Disubstituted Triazoles: Alker, D. et al. "Regioselective synthesis of 1-substituted 1,2,4-triazoles." Tetrahedron Letters, 1998, 39(5), 475-478. Link

  • Triazole Physicochemical Properties: Kütt, A. et al. "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 2018. Link

  • Bioisosterism in Drug Design: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

  • CAS Registry Data: American Chemical Society. CAS No. 1067613-97-1.[2] Link

Sources

Foundational

Technical Guide: 1,2,4-Triazole Benzoic Acid Derivatives in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 1,2,4-triazole benzoic acid derivatives. Executive Summary The fusion of 1,2,4-triazole and benzoic acid moieties...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 1,2,4-triazole benzoic acid derivatives.

Executive Summary

The fusion of 1,2,4-triazole and benzoic acid moieties creates a privileged scaffold in drug discovery, balancing the lipophilicity required for membrane permeability with the solubility necessary for bioavailability.

  • The 1,2,4-Triazole Core: Acts as a robust bioisostere for amide or ester bonds, offering resistance to metabolic hydrolysis while serving as a hydrogen-bond acceptor/donor. It is critical for coordinating with metalloenzymes (e.g., Heme iron in CYP450s).[1]

  • The Benzoic Acid Moiety: Provides an ionic "anchor" (carboxylate) for electrostatic interactions with basic amino acid residues (Arginine/Lysine) in binding pockets, while the phenyl ring facilitates

    
    -
    
    
    
    stacking.[1]

This guide explores their utility as Aromatase Inhibitors (Anticancer) , Iron Chelators (Deferasirox) , and Focal Adhesion Kinase (FAK) Inhibitors .[1]

Structural Rationale & Pharmacophore Analysis

The "Anchor and Linker" Strategy

In medicinal chemistry, this scaffold functions through a dual-mechanism:

  • Metal Coordination: The N4 or N2 nitrogen of the triazole ring often coordinates with metal ions (Fe²⁺, Zn²⁺) in enzyme active sites.[1]

  • Solubility Handle: The carboxylic acid on the phenyl ring ensures high aqueous solubility and allows for prodrug formulation (e.g., esterification).[1]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR rules derived from Deferasirox and recent anticancer hybrids (e.g., Abuelizz et al.[1] series).

SAR_Analysis Scaffold 1,2,4-Triazole Benzoic Acid Scaffold Triazole 1,2,4-Triazole Ring (Bioisostere/Ligand) Scaffold->Triazole Benzoic Benzoic Acid Moiety (Solubility/Ionic Anchor) Scaffold->Benzoic Substituents C3/C5 Substituents (Selectivity) Scaffold->Substituents Heme Iron Coordination\n(N4 Nitrogen) Heme Iron Coordination (N4 Nitrogen) Triazole->Heme Iron Coordination\n(N4 Nitrogen) H-Bond Acceptor H-Bond Acceptor Triazole->H-Bond Acceptor Salt Formation\n(Bioavailability) Salt Formation (Bioavailability) Benzoic->Salt Formation\n(Bioavailability) Interaction with Arg/Lys\n(Active Site) Interaction with Arg/Lys (Active Site) Benzoic->Interaction with Arg/Lys\n(Active Site) Electron-Rich Groups (OH, OMe)\nIncrease Cytotoxicity Electron-Rich Groups (OH, OMe) Increase Cytotoxicity Substituents->Electron-Rich Groups (OH, OMe)\nIncrease Cytotoxicity Bulky Aryl Groups\nImprove Hydrophobic Packing Bulky Aryl Groups Improve Hydrophobic Packing Substituents->Bulky Aryl Groups\nImprove Hydrophobic Packing

Figure 1: Pharmacophore dissection of the 1,2,4-triazole benzoic acid scaffold. The triazole acts as the pharmacological warhead, while the benzoic acid modulates physicochemical properties.

Synthetic Strategies

Primary Route: The Pellizzari/Einhorn-Brunner Approach

The most robust method for synthesizing 4-(1,2,4-triazol-1-yl)benzoic acid derivatives involves the condensation of hydrazinobenzoic acid with imides or thioimidates.[1]

Protocol: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • Reagents: 2-hydrazinobenzoic acid, Dimethyl(phenyl)-N-cyanoimido(dithio)carbonate, Triethylamine (

    
    ), Ethanol (
    
    
    
    ).[1][2]
  • Reaction Type: Cyclocondensation.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-hydrazinobenzoic acid (10 mmol) in absolute EtOH (10 mL).

  • Activation: Add

    
     (20 mmol) dropwise to the solution to deprotonate the hydrazine.
    
  • Addition: Slowly add a solution of dimethyl(phenyl)-N-cyanoimido(dithio)carbonate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor via TLC (Mobile phase: MeOH:CHCl3 1:9).[1]
    
  • Workup: Pour the hot reaction mixture into ice-cold water. Acidify with 10% HCl to precipitate the product.

  • Purification: Recrystallize from ethanol/DMF.

Synthetic Pathway Diagram

Synthesis_Pathway Hydrazine 2-Hydrazinobenzoic Acid Mix Mix in EtOH + Et3N (Deprotonation) Hydrazine->Mix Imidocarbonate Dimethyl-N-cyanoimido (dithio)carbonate Imidocarbonate->Mix Inter Acyclic Intermediate Mix->Inter - MeSH Reflux Reflux 3-5h @ 80°C (Cyclization) Product 4-(1H-1,2,4-triazol-1-yl) benzoic acid Hybrid Reflux->Product - MeSH Cyclization Inter->Reflux

Figure 2: Cyclocondensation pathway for generating the triazole-benzoic acid hybrid.[1]

Therapeutic Applications & Case Studies

Case Study 1: Deferasirox (Iron Chelation)

Deferasirox (Exjade) is the gold standard for this scaffold.[1]

  • Structure: 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid.[1][3]

  • Mechanism: It functions as a tridentate ligand.[1][3] The 1,2,4-triazole nitrogen and the two phenolic oxygens coordinate Fe³⁺ in a 2:1 ligand-to-metal ratio.

  • Role of Benzoic Acid: The carboxylic acid remains uncoordinated, providing the solubility required for oral administration and renal/fecal excretion.[1] Without this acid moiety, the lipophilic bis-hydroxyphenyl triazole would accumulate in lipid bilayers, causing toxicity.

Case Study 2: Anticancer Hybrids (Aromatase & FAK Inhibition)

Recent studies (Abuelizz et al., 2019; 2023) have demonstrated that derivatives of 4-(1,2,4-triazol-1-yl)benzoic acid are potent anticancer agents.[1][4]

  • Target: Aromatase (CYP19A1).[1]

  • Mechanism: The N4 of the triazole coordinates with the Heme Iron of the enzyme, blocking the conversion of androgens to estrogens (crucial for ER+ breast cancer).[1]

  • Potency: Compounds with electron-donating groups (e.g., -OH, -OCH3) on the phenyl ring showed

    
     values ranging from 15.6 to 23.9 µM  against MCF-7 cells, comparable to Doxorubicin but with significantly lower toxicity to normal cells (RPE-1).[1]
    

Comparative Data Table:

Compound IDR-Substituent (C5)TargetIC50 (MCF-7)Mechanism
Deferasirox 2-hydroxyphenylIron ChelationN/AFe3+ Sequestration
Hybrid 2 4-methoxyphenylAromatase18.7 µMHeme Coordination + Apoptosis
Hybrid 14 4-nitrophenylUnknown15.6 µMApoptosis Induction
Hybrid 15 IsothiocyanateFAK (Predicted)20.1 µMKinase Domain Inhibition
Signaling Pathway Inhibition (Apoptosis)[1]

Apoptosis_Pathway Drug Triazole-Benzoic Acid Derivative (Hybrid 14) Aromatase Aromatase (CYP19A1) Drug->Aromatase Inhibits FAK Focal Adhesion Kinase (FAK) Drug->FAK Inhibits Estrogen Estrogen Synthesis (Blocked) Akt PI3K/Akt Pathway FAK->Akt Downregulates Bax Bax (Pro-apoptotic) Akt->Bax Increases Expression Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Decreases Expression Apoptosis Apoptosis (Cell Death) Bax->Apoptosis Promotes Bcl2->Apoptosis Blocks

Figure 3: Proposed mechanism of action for Hybrid 14, involving dual inhibition of Aromatase and FAK pathways leading to apoptosis.

Experimental Protocol: MTT Cytotoxicity Assay

To validate the biological activity of synthesized derivatives, the following standard operating procedure (SOP) is recommended.

  • Cell Seeding: Seed MCF-7 or HCT-116 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Dissolve triazole derivatives in DMSO (keep final DMSO < 0.1%). Treat cells with serial dilutions (0.1 µM to 100 µM).[1]

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • Abuelizz, H. A., et al. (2019). "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents."[2] RSC Advances, 9, 19065-19074.[5]

  • Novartis Pharmaceuticals. (2005).[1] "Exjade (Deferasirox) Prescribing Information." FDA Access Data.

  • Al-Salahi, R., et al. (2023). "Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer."[1] Preprints.

  • Steinhauser, S., et al. (2004). "Complex Formation of ICL670 and Related Ligands with FeIII and FeII."[1] European Journal of Inorganic Chemistry. [1]

  • Mermer, A., et al. (2021). "An insight on medicinal attributes of 1,2,4-triazoles." European Journal of Medicinal Chemistry.

Sources

Exploratory

therapeutic potential of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

The Therapeutic Potential of 4-(1-Methyl-1H-1,2,4-Triazol-5-yl)Benzoic Acid: A Privileged Scaffold for GPR119 Agonism and Kinase Inhibition Executive Summary 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid represents a cr...

Author: BenchChem Technical Support Team. Date: March 2026

The Therapeutic Potential of 4-(1-Methyl-1H-1,2,4-Triazol-5-yl)Benzoic Acid: A Privileged Scaffold for GPR119 Agonism and Kinase Inhibition

Executive Summary

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid represents a critical pharmacophore in modern medicinal chemistry, serving as a "privileged scaffold" for the design of metabolically stable therapeutics. Unlike simple bioisosteres, this specific moiety—characterized by a para-substituted benzoic acid linked to the C5 position of a 1-methylated 1,2,4-triazole—offers a unique combination of structural rigidity, hydrogen-bond acceptor capability, and improved pharmacokinetic profiles compared to traditional amide or ester linkers.

Its primary therapeutic utility lies in the development of GPR119 agonists for the treatment of Type 2 Diabetes (T2D) and obesity, where it functions as a key binding motif. Additionally, the scaffold exhibits significant potential in oncology as a hinge-binding fragment for Tyrosine Kinase Inhibitors (TKIs) , specifically targeting EGFR and VEGFR pathways.

Structural Pharmacology & Mechanism of Action

The "Privileged Scaffold" Concept

The 1,2,4-triazole ring is a proven bioisostere for the amide bond (–CONH–). In the context of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid:

  • Metabolic Stability: The triazole ring is resistant to amidases and esterases, prolonging the in vivo half-life of the drug.

  • Rigidity: The direct C–C bond between the phenyl and triazole rings restricts conformational freedom, locking the pharmacophore into a bioactive conformation that favors receptor binding.

  • Dipole Alignment: The 1-methyl substitution and the nitrogen arrangement create a specific dipole moment that enhances interactions with polar residues (e.g., Serine, Threonine) in receptor binding pockets.

Primary Mechanism: GPR119 Agonism (Metabolic Disorders)

GPR119 is a G


s-coupled GPCR expressed in pancreatic 

-cells and intestinal L-cells.
  • Role of the Scaffold: The benzoic acid moiety (often derivatized to an amide or ester in the final drug) mimics the endogenous lipid ligands (e.g., oleoylethanolamide). The triazole acts as a rigid linker that positions the "tail" of the molecule into the hydrophobic groove of the receptor while the "head" interacts with the polar activation switch.

  • Signaling Cascade: Activation leads to cAMP accumulation, activating PKA and Epac, which synergistically drive Glucose-Dependent Insulin Secretion (GSIS) and GLP-1 release .

Secondary Mechanism: Kinase Inhibition (Oncology)

In oncology, the triazole nitrogen atoms can serve as hydrogen bond acceptors for the "hinge region" of kinases (e.g., ATP-binding site of EGFR). The benzoic acid group provides a vector for solubilizing groups or interactions with the solvent-front region of the enzyme.

Visualization: GPR119 Signaling Pathway

The following diagram illustrates the downstream effects of GPR119 activation mediated by ligands derived from the 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid scaffold.

GPR119_Signaling Ligand Ligand (Triazole-Benzoic Acid Derivative) GPR119 GPR119 Receptor (GPCR) Ligand->GPR119 Binding & Activation Gs Gαs Protein GPR119->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac2 cAMP->Epac Activates GLP1 GLP-1 Release (L-cells) cAMP->GLP1 Exocytosis Insulin Insulin Secretion (β-cells) PKA->Insulin Phosphorylation Cascade Epac->Insulin Ca2+ Mobilization

Figure 1: Signal transduction pathway for GPR119 agonists derived from the triazole-benzoic acid scaffold.

Experimental Protocols

Synthesis of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

This protocol describes the formation of the triazole ring from a hydrazide precursor, a standard method for generating this scaffold with high regioselectivity.

Reagents:

  • Methyl 4-(hydrazinocarbonyl)benzoate (Precursor A)

  • N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) (Reagent B)

  • Methylamine (Reagent C)

  • Acetic acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Formation of Acylamidine Intermediate:

    • Dissolve Methyl 4-(hydrazinocarbonyl)benzoate (10 mmol) in DMA-DMA (15 mL).

    • Heat to reflux (approx. 90°C) for 2 hours.

    • Monitor by TLC (Ethyl Acetate/Hexane 1:1) until the starting hydrazide is consumed.

    • Concentrate in vacuo to yield the intermediate acylamidine.

  • Cyclization:

    • Redissolve the residue in glacial acetic acid (20 mL).

    • Add Methylamine (33% in EtOH, 15 mmol) dropwise at 0°C.

    • Allow to warm to room temperature, then heat to 60°C for 4 hours.

    • The reaction undergoes cyclodehydration to form the 1,2,4-triazole ring.

  • Hydrolysis (Ester to Acid):

    • Add 1N NaOH (30 mL) directly to the reaction mixture.

    • Stir at 50°C for 1 hour to hydrolyze the methyl ester.

    • Cool to 0°C and acidify with 1N HCl to pH 3-4.

    • The product, 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid , will precipitate as a white solid.

  • Purification:

    • Filter the precipitate, wash with cold water (3x 10 mL), and dry under vacuum.

    • Recrystallize from Ethanol/Water if necessary.

GPR119 cAMP Accumulation Assay

To validate the bioactivity of derivatives synthesized from this scaffold.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • HTRF cAMP Dynamic 2 Kit (Cisbio).

  • IBMIB (Phosphodiesterase inhibitor).

Protocol:

  • Cell Seeding: Plate HEK293-GPR119 cells (5,000 cells/well) in a 384-well low-volume white plate.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in stimulation buffer (PBS + 0.5 mM IBMIB).

    • Add 5 µL of compound solution to cells.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour in the dark.

  • Readout: Measure fluorescence resonance energy transfer (FRET) signals at 665 nm and 620 nm.

  • Analysis: Calculate the ratio (665/620) and determine EC50 using a 4-parameter logistic fit.

Quantitative Data Summary

The following table summarizes the physicochemical properties that make this scaffold "drug-like" (Lipinski's Rule of 5 compliant).

PropertyValueSignificance
Molecular Weight 203.20 g/mol Low MW allows significant room for derivatization without exceeding 500 Da.
cLogP ~0.4 - 1.2Highly favorable lipophilicity for oral bioavailability.
H-Bond Donors 1 (COOH)Low count favors membrane permeability.
H-Bond Acceptors 3 (N, O)Sufficient for receptor interaction without desolvation penalties.
Topological Polar Surface Area (TPSA) ~68 ŲWell within the range for good intestinal absorption (<140 Ų).
pKa (Acid) ~4.2Ionized at physiological pH, improving solubility.

References

  • PubChem. (2025).[1][2] 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid | C10H9N3O2. National Library of Medicine. [Link]

  • Boehringer Ingelheim International GmbH. (2015). N-Cyclopropyl-N-Piperidinyl-Amides, Pharmaceutical Compositions Containing Them, and Uses Thereof. US Patent App.[3] 2015/0225390 A1. (Describes the use of the scaffold in GPR119 agonists).

  • Alsaad, H., et al. (2022).[4] Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives. Pharmacia, 69(2), 415-428.[4] (Context for triazole-benzoic acid hybrids in oncology). [Link]

Sources

Foundational

Structure-Activity Relationship of Triazole-Benzoic Acid Hybrids

A Technical Guide for Medicinal Chemists and Drug Developers Strategic Rationale: The Hybrid Advantage In modern medicinal chemistry, the fusion of 1,2,3-triazoles and benzoic acid moieties represents a strategic "privil...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Strategic Rationale: The Hybrid Advantage

In modern medicinal chemistry, the fusion of 1,2,3-triazoles and benzoic acid moieties represents a strategic "privileged scaffold" approach. This hybrid architecture addresses three critical bottlenecks in lead optimization: solubility , metabolic stability , and synthetic accessibility .

The Pharmacophore Synergy
  • 1,2,3-Triazole (The Linker & Bioisostere):

    • Amide Bioisostere: Mimics the topological and electronic features of a trans-amide bond but is resistant to protease cleavage.

    • Dipolar Interactions: The high dipole moment (~5 D) allows for strong hydrogen bonding and dipole-dipole interactions with biological targets.

    • 
      -Stacking:  The aromatic ring participates in 
      
      
      
      stacking with phenylalanine, tyrosine, or tryptophan residues in binding pockets.
  • Benzoic Acid (The Anchor):

    • Solubility Handle: The carboxylic acid group (

      
      ) ensures ionization at physiological pH, improving aqueous solubility—a common failure point for lipophilic drug candidates.
      
    • Salt Bridge Formation: Acts as a critical anchor by forming electrostatic interactions (salt bridges) with positively charged residues (Arginine, Lysine) in enzyme active sites (e.g., PTP1B,

      
      -glucosidase).
      

Synthetic Accessibility: The "Click" Chemistry Engine

The primary advantage of this scaffold is the ability to rapidly generate libraries using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole.

Validated Protocol: CuAAC Synthesis of Triazole-Benzoic Acid Hybrids

Objective: Synthesis of 4-(4-substituted-1H-1,2,3-triazol-1-yl)benzoic acid.

Reagents:

  • Azide Precursor: 4-Azidobenzoic acid (prepared from 4-aminobenzoic acid via diazotization).

  • Alkyne: Terminal alkyne (R-C

    
    CH).
    
  • Catalyst:

    
     (5 mol%).
    
  • Reductant: Sodium Ascorbate (10 mol%).

  • Solvent:

    
    -BuOH : 
    
    
    
    (1:1 v/v).

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-azidobenzoic acid (1.0 equiv) and the terminal alkyne (1.0 equiv) in the

    
    -BuOH/
    
    
    
    mixture.
  • Catalysis: Add sodium ascorbate solution followed immediately by copper sulfate solution. The reaction mixture typically turns bright yellow or orange.

  • Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up:

    • Precipitation often occurs. Filter the solid.[1]

    • If no precipitate, dilute with water (50 mL) and extract with ethyl acetate.

    • Wash organic layer with 5%

      
       (to remove Cu traces) and brine.
      
  • Purification: Recrystallization from ethanol is usually sufficient; column chromatography is rarely needed due to the "click" nature.

Visualization: Synthetic Pathway & Logic

Synthesis PABA p-Aminobenzoic Acid Azide 4-Azidobenzoic Acid (Azide Anchor) PABA->Azide NaNO2, NaN3 (Diazotization) Triazole 1,4-Disubstituted Triazole-Benzoic Hybrid Azide->Triazole + Alkyne Alkyne Terminal Alkyne (Variable R-Group) Alkyne->Triazole Cu CuSO4 / Na-Ascorbate (Catalyst) Cu->Triazole Catalysis

Figure 1: The convergent synthesis of triazole-benzoic acid hybrids via CuAAC click chemistry allows for modular modification of the R-group.

SAR Analysis by Therapeutic Area

The structure-activity relationship (SAR) of these hybrids varies significantly depending on the biological target. Below is a breakdown of the critical substitution patterns.

A. Anticancer Agents (Cytotoxicity)

Target: MCF-7 (Breast), HCT-116 (Colon) cell lines.[2][3] Key Mechanism: Induction of Apoptosis.[4]

Structural FeatureSAR InsightImpact on Activity
Triazole Isomer 1,2,4-triazole vs 1,2,3-triazole1,2,4-triazoles often show superior cytotoxicity in specific benzoic acid hybrids due to altered H-bond geometry.
N-1 Phenyl Substituents Electron-Releasing Groups (ERGs)Positive: 4-amino, 4-methoxy, and 4-methyl groups on the phenyl ring attached to N-1 enhance potency (

).[3]
N-1 Phenyl Substituents Electron-Withdrawing Groups (EWGs)Negative: Nitro (-

) or Carboxy (-COOH) groups at this position generally reduce potency (

).
5-Position (1,2,4-triazole) Isothiocyanate / NitrobenzylideneCritical: Introduction of these moieties significantly boosts cytotoxicity, likely by covalent modification or strong

-stacking.

Case Study: A 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative containing an isothiocyanate group demonstrated an


 of 15.6 

against MCF-7 cells while maintaining low toxicity against normal RPE-1 cells, suggesting a favorable therapeutic window [1].
B. Metabolic Disease ( -Glucosidase Inhibitors)

Target:


-Glucosidase (Type 2 Diabetes management).
Structural FeatureSAR InsightImpact on Activity
Benzoic Acid Position Para- vs Meta-Para-substitution is generally preferred, allowing the acid to reach the catalytic Arg/Lys residues while the triazole sits in the hydrophobic pocket.
Linker Length Direct vs Alkyl SpacerDirect attachment of the triazole to the benzoic acid phenyl ring is often more rigid and potent than flexible alkyl linkers.
Hydrophobic Tail 4-(Trifluoromethyl)phenylAdding a hydrophobic tail (e.g.,

-phenyl) to the triazole C-4 position enhances binding affinity (

) via hydrophobic interactions [2].
C. Antibacterial Activity

Targets: E. coli, S. aureus.[5][6]

  • Challenge: Simple triazole-benzoic acid hybrids often show weak antibacterial activity due to poor permeability across bacterial membranes (especially Gram-negative).

  • Optimization: Converting the benzoic acid to a hydrazide or Schiff base often improves activity. However, the free acid is crucial if the target is extracellular or periplasmic.

  • Solvent Effects: Activity is highly sensitive to formulation; DMSO or Dioxan formulations show better efficacy than DMF, likely due to bioavailability issues [3].

Molecular Modeling: The Binding Mode

Understanding the binding mode is essential for rational design. The following diagram illustrates the consensus binding mode for


-glucosidase inhibitors based on docking studies.
Visualization: Consensus Binding Map

BindingMode Acid Benzoic Acid Moiety (Anionic Head) Triazole Triazole Ring (Linker) Acid->Triazole Covalent Bond Arg Arg/Lys Residues (Positively Charged) Acid->Arg Salt Bridge / H-Bond Tail Hydrophobic R-Group (Tail) Triazole->Tail Covalent Bond Phe Phe/Trp Residues (Aromatic Cage) Triazole->Phe Pi-Pi Stacking Pocket Hydrophobic Pocket (Deep Cavity) Tail->Pocket Hydrophobic Interaction

Figure 2: Consensus binding mode. The benzoic acid anchors the molecule via electrostatic interactions, while the triazole and R-group exploit hydrophobic pockets.

Future Outlook & Recommendations

  • Bioisosteric Replacement: Consider replacing the benzoic acid with a tetrazole or acyl sulfonamide to improve membrane permeability while maintaining acidity.

  • Multicomponent Reactions (MCR): Move beyond simple click chemistry. Use Ugi-Click or Passerini-Click reactions to introduce more diversity at the benzoic acid position.

  • Toxicity Screening: Early screening on normal cell lines (like RPE-1) is mandatory. The triazole ring is generally safe, but specific R-groups (like nitro-aromatics) can introduce genotoxicity.

References

  • Al-Wahaibi, L. H., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances.

  • Khan, S., et al. (2018).

    
    -glucosidase inhibitors and their molecular docking studies. Bioorganic Chemistry. 
    
  • Chanda, S., et al. (2010).[5] Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library.

  • Deng, C., et al. (2022).[7] 1,2,3-Triazole-containing hybrids with potential antibacterial activity against ESKAPE pathogens.[7] European Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Guide: Solubility Profiling and Handling of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

[1] Executive Summary This technical guide provides a comprehensive framework for the solubilization and handling of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS: 1067613-97-1).[1][2] As a bifunctional scaffold co...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comprehensive framework for the solubilization and handling of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS: 1067613-97-1).[1][2] As a bifunctional scaffold containing both a polarizable triazole ring and an ionizable benzoic acid moiety, this compound exhibits significant pH-dependent solubility behavior. This guide moves beyond static data points, offering researchers a dynamic protocol for optimizing solvent systems in drug discovery and chemical biology applications.

Physicochemical Basis of Solubility

To master the solubility of this compound, one must understand the competition between its crystal lattice energy and solvation enthalpy.[2]

Structural Analysis[1][3]
  • Molecular Weight: 203.20 g/mol [1][2][3]

  • Core Scaffold: Phenyl ring linked to a 1,2,4-triazole.[4]

  • Ionizable Groups:

    • Carboxylic Acid (COOH): pKa ≈ 4.0 – 4.2. At pH > 5.5, this group deprotonates to the carboxylate anion (

      
      ), drastically increasing water solubility.
      
    • 1,2,4-Triazole Nitrogen: The N4/N2 positions are weakly basic (pKa ≈ 2.3). At physiological pH (7.4), the triazole remains uncharged.

  • Lipophilicity (LogP): Estimated at ~1.0 – 1.5. The methyl group increases lipophilicity compared to the naked triazole, while the carboxylic acid provides a hydrogen-bonding handle.

Solubility Profile Overview
Solvent SystemSolubility RatingMechanismRecommendation
DMSO High (>50 mM)Dipole-dipole disruption of crystal lattice.[1][2]Primary Stock Solvent
Water (pH < 4) Low (<1 mM)Hydrophobic effect dominates; neutral species precipitates.Avoid for high conc.
Water (pH > 7) Moderate-High Ion-dipole hydration of carboxylate.[1]Ideal for aqueous dilution.
Ethanol/Methanol Moderate Hydrogen bonding.Secondary stock option.

Solubility Mechanisms & Pathways[1]

The following diagram illustrates the equilibrium states of the compound in different solvent environments, highlighting the critical role of pH in aqueous systems.

SolubilityPathways Solid Solid Crystalline Form (Lattice Energy High) DMSO_Sol DMSO Solvated Species (Dipole-Dipole Stabilized) Solid->DMSO_Sol Dissolution (Entropy Driven) Aq_Acid Aqueous Neutral Species (pH < pKa) Low Solubility Solid->Aq_Acid Minimal Dissolution DMSO_Sol->Aq_Acid Dilution into Acidic Media (Risk: Precipitation) Aq_Base Aqueous Anionic Species (pH > pKa + 2) High Solubility DMSO_Sol->Aq_Base Dilution into Basic Media (Stable) Aq_Acid->Aq_Base Deprotonation (NaOH / Buffer) Aq_Base->Aq_Acid Protonation (HCl / Acidic Buffer)

Figure 1: Solubility equilibrium pathways. Blue paths indicate stable solubilization; red dashed paths indicate precipitation risks.

Experimental Protocols

Preparation of DMSO Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock for downstream dilution.

  • Weighing: Accurately weigh 10.16 mg of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Low Water).

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Note: If solid persists, sonicate in a water bath at 37°C for 5 minutes. The compound is thermally stable at this temperature.

  • Verification: Inspect visually for clarity. The solution should be colorless to pale yellow and free of particulates.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic).[1]

Aqueous Dissolution (pH-Dependent Method)

Objective: Dissolve directly in water without organic co-solvents (e.g., for cell culture where DMSO is toxic).[1][2]

  • Calculation: Determine the molar equivalent of base required. A 1:1.1 molar ratio of Compound:Base is recommended.

  • Base Preparation: Prepare a 0.1 M NaOH or KOH solution.

  • Dissolution:

    • Suspend the solid compound in water (it will likely remain cloudy).

    • Slowly add the 0.1 M base solution dropwise while stirring.

    • Monitor pH.[5] As pH rises above 6.0, the solution should clarify as the benzoate salt forms.

  • Buffering: Once dissolved, dilute with PBS (pH 7.4) to the desired final concentration.

    • Critical: Do not add strong acid; dropping pH below 4.5 will cause immediate reprecipitation.

Troubleshooting & Stability

Common Issues
ObservationRoot CauseCorrective Action
Precipitation upon dilution "Crash-out" effect: Diluting a DMSO stock (50 mM) into an acidic aqueous buffer (pH < 5).[1][2]Ensure the receiving buffer is pH 7.4 or higher. Vortex immediately upon addition.
Cloudy DMSO Stock Moisture contamination or saturation.Warm to 37°C. If cloudiness persists, filter through a 0.22 µm PTFE filter (do not use Nylon).
Yellowing over time Oxidation of trace impurities or triazole ring degradation (rare).[2]Store under nitrogen/argon atmosphere at -20°C.
Stability Workflow

The following decision tree helps researchers determine the optimal handling path based on their specific assay requirements.

StabilityWorkflow Start Start: Define Assay Requirements DMSO_Tol Is DMSO tolerated in the assay? Start->DMSO_Tol Yes_DMSO Use DMSO Stock (Method 4.1) DMSO_Tol->Yes_DMSO Yes No_DMSO Use Aqueous/Base Method (Method 4.2) DMSO_Tol->No_DMSO No (<0.1%) Dilution Dilution Step Yes_DMSO->Dilution No_DMSO->Dilution Check_pH Check Buffer pH Dilution->Check_pH Acidic pH < 5.0 High Risk of Precipitation Check_pH->Acidic Acidic Neutral pH 7.0 - 8.0 Stable Solution Check_pH->Neutral Neutral/Basic

Figure 2: Decision tree for solvent selection and stability assurance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3159714, 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid. Retrieved from [Link][1]

    • Note: Used for comparative physicochemical properties (LogP, H-bond donors) of the benzoic acid/triazole scaffold class.[1]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link][1]

    • Reference for general solubility of benzoic acid deriv
  • Source for pKa-dependent solubility modeling of benzoic acid pharmacophores.
  • Verification of CAS and commercial availability.

Sources

Foundational

The 1-Methyl-1,2,4-Triazole Pharmacophore: Mechanisms, Efficacy, and Validation Protocols in Anticancer Drug Development

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Pharmacophore Rationale The 1,2,4-triazole scaffold has firmly establi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Oncology Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Pharmacophore Rationale

The 1,2,4-triazole scaffold has firmly established itself as a privileged heterocyclic core in modern oncology and medicinal chemistry[1]. Its unique physicochemical properties—specifically its high metabolic stability, intrinsic dipole character, and capacity to act as both a hydrogen bond donor and acceptor—make it an ideal structural motif for interacting with complex biological receptors[2].

Within this chemical family, 1-methyl-1,2,4-triazole derivatives have recently drawn significant attention. The strategic methylation at the N1 position often locks the tautomeric state of the triazole ring, enhancing target selectivity and stabilizing coordinate bonds in metallodrugs (such as ruthenium-based complexes)[3]. By increasing the polarity and aqueous solubility of the parent ligand, the 1-methyl-1,2,4-triazole nucleus significantly improves the pharmacokinetic profile of the resulting drug candidates while minimizing off-target toxicity[2].

Molecular Targets and Mechanisms of Action

The anticancer activity of 1-methyl-1,2,4-triazole derivatives is not monolithic; rather, the core acts as a versatile anchoring unit that, depending on its peripheral substitutions, can selectively target multiple oncogenic pathways.

PLK1 Inhibition and Apoptotic Induction

Polo-like kinase 1 (PLK1) is a critical regulator of the cell cycle, and its overexpression is a hallmark of many solid tumors. Recent structural optimizations have yielded 1-methyl-1,2,4-triazole derivatives, such as Compound L7 (featuring a 2,6-dimethylpiperazine moiety), which act as potent PLK1 inhibitors[4]. Mechanistically, the inhibition of PLK1 by these derivatives leads to a cascade of anti-tumor effects:

  • Cell Cycle Arrest: Specifically at the G1 phase, preventing DNA replication[4].

  • Mitochondrial Dysfunction: Induction of a significant decrease in mitochondrial membrane potential (

    
    ), which triggers the intrinsic apoptotic pathway[4].
    
  • Anti-Migratory Effects: Suppression of tumor cell migration, critical for preventing metastasis[4].

PLK1_Pathway Triazole 1-Methyl-1,2,4-Triazole Derivative (e.g., L7) PLK1 PLK1 Inhibition Triazole->PLK1 Mito ↓ Mitochondrial Membrane Potential PLK1->Mito CellCycle G1 Phase Arrest PLK1->CellCycle Migration ↓ Tumor Cell Migration PLK1->Migration Apoptosis Apoptosis Induction Mito->Apoptosis CellCycle->Apoptosis

Fig 1: Mechanistic pathway of PLK1 inhibition by 1-methyl-1,2,4-triazole derivatives.

Tubulin Polymerization Inhibition

Indole-hybridized 1,2,4-triazole derivatives (e.g., Compound 9p ) have demonstrated the ability to occupy the colchicine-binding site on tubulin[5]. By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics during mitosis, leading to a distinct G2/M phase cell cycle arrest and subsequent apoptosis[5].

Ruthenium(III) Metallodrug Activation

In the realm of inorganic medicinal chemistry, 1-methyl-1,2,4-triazole is utilized as a stabilizing ligand in NAMI-A-type Ruthenium(III) complexes[6]. The methylation stabilizes the Ru–Cl bond. These complexes exhibit redox potentials (between 0.25 and 0.35 V) that are biologically accessible, allowing them to be reduced to the active Ru(II) species specifically within the hypoxic, reductive microenvironment of solid tumors[3][6].

Quantitative Efficacy Data

To evaluate the translational potential of these compounds, it is critical to compare their in vitro cytotoxicity across various human cancer cell lines. The table below summarizes the half-maximal inhibitory concentrations (


) of benchmark 1-methyl-1,2,4-triazole derivatives.
Compound DesignationPrimary Target / MechanismCell Line (Origin)

Value (

M)
Selectivity / Notes
Compound L7 PLK1 InhibitionA549 (Lung)0.16High potency[4]
Compound L7 PLK1 InhibitionPC-3 (Prostate)0.30High potency[4]
Compound L7 PLK1 InhibitionHCT116 (Colon)0.51High potency[4]
Compound L7 PLK1 InhibitionMDA-MB-231 (Breast)0.70Effective in triple-negative[4]
Compound 9p Tubulin PolymerizationHeLa (Cervical)< 1.00Arrests at G2/M phase[5]
Compound 9p Tubulin PolymerizationHEK-293 (Normal)> 100.0High tumor selectivity[5]
Ru(III)-Triazole Redox ActivationSW480 (Colon)Dose-dependentHigh protein reactivity[6]

Core Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental data is only as reliable as the controls built into the assay. The following protocols are designed as self-validating systems , ensuring that every step contains internal checks to rule out artifacts (e.g., compound precipitation, solvent toxicity, or baseline drift).

Workflow Synth Compound Synthesis & QC Screen MTT Viability Assay (IC50) Synth->Screen Target Target Validation (Enzyme Assays) Screen->Target Mech Flow Cytometry (Cell Cycle/Apoptosis) Target->Mech Dock Molecular Docking Target->Dock

Fig 2: Self-validating experimental workflow for evaluating triazole anticancer agents.

Protocol 1: Self-Validating MTT Cell Viability Assay

Objective: Determine the


 of synthesized 1-methyl-1,2,4-triazole derivatives.
Causality & Validation:  The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. Because triazoles are often dissolved in DMSO, a strict vehicle control is mandatory to ensure observed cytotoxicity is pharmacological, not solvent-induced.
  • Cell Seeding: Seed target cells (e.g., A549, HEK-293 for selectivity baseline) at

    
     cells/well in a 96-well plate.
    
    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts.

  • Compound Preparation & Treatment: Prepare serial dilutions of the triazole derivative (0.01

    
    M to 100 
    
    
    
    M).
    • Validation Check: Ensure the final DMSO concentration in all wells, including the vehicle control, is

      
      . Include a positive control (e.g., 5-Fluorouracil or Cisplatin) to validate the intrinsic sensitivity of the cell batch.
      
  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
    • Causality: Viable cells reduce the yellow tetrazolium salt into insoluble purple formazan. Dead cells do not.

  • Solubilization & Quantification: Carefully aspirate the media and dissolve the formazan crystals in 150

    
    L of pure DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate 
    
    
    
    using non-linear regression analysis.
Protocol 2: Tubulin Polymerization Kinetic Assay

Objective: Confirm if the triazole derivative acts via microtubule destabilization (colchicine-like) or stabilization (paclitaxel-like). Causality & Validation: Tubulin assembly is a thermodynamically driven process requiring GTP. By monitoring fluorescence over time, we can observe the nucleation and elongation phases.

  • Reaction Matrix Preparation: Prepare a reaction mix containing >99% pure bovine brain tubulin (3 mg/mL) in PIPES buffer (80 mM PIPES, 2 mM

    
    , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
    
    • Causality: GTP is the obligate energy source for tubulin heterodimer polymerization.

  • Compound Loading: Pre-warm a 96-well half-area plate. Add the triazole derivative at its calculated

    
     concentration.
    
    • Validation Check: Run parallel wells with Paclitaxel (stabilizer control) and Colchicine (destabilizer control). If the controls do not shift the

      
       appropriately, the tubulin batch is degraded and the assay must be voided.
      
  • Kinetic Reading: Rapidly add the tubulin matrix to the wells. Measure fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes at 37°C.

  • Data Interpretation: A decrease in the final fluorescence plateau relative to the vehicle control confirms the 1-methyl-1,2,4-triazole derivative is a tubulin polymerization inhibitor[5].

Translational Outlook

The structural plasticity of the 1-methyl-1,2,4-triazole pharmacophore provides a robust foundation for next-generation anticancer therapeutics. By acting as a stable, polar hinge that can be decorated with various functional groups (like dimethylpiperazine or indole rings), researchers can fine-tune these molecules to inhibit highly specific kinases (PLK1, EGFR, BRAF) or structural proteins (Tubulin)[1][4]. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives and advancing the most selective candidates—such as those exhibiting nanomolar efficacy with minimal toxicity to healthy cells—into in vivo xenograft models.

References

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie. URL: [Link]

  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry. URL: [Link]

  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Advances. URL: [Link]

  • Design, synthesis and biological evaluation of novel 7-amino-[1,2,4]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents. European Journal of Medicinal Chemistry. URL: [Link]

  • Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4-triazole): Aquation, Redox Properties, Protein Binding, and Antiproliferative Activity. Journal of Medicinal Chemistry. URL: [Link]

Sources

Exploratory

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid molecular weight and formula

This is an in-depth technical guide detailing the chemical identity, synthesis, and applications of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid . Executive Summary 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide detailing the chemical identity, synthesis, and applications of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid .

Executive Summary

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS: 1067613-97-1 ) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents and Metal-Organic Frameworks (MOFs). Distinguished by the specific regiochemistry of the triazole ring—where the phenyl group is attached at the C5 position and the methyl group at the adjacent N1 position—this compound offers unique steric and electronic properties compared to its more common 1,3-disubstituted isomers. This guide provides a validated technical profile, including molecular specifications, a regioselective synthesis protocol, and characterization data.

Chemical Identity & Specifications

Molecular Specifications
PropertySpecification
Chemical Name 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid
CAS Number 1067613-97-1
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Exact Mass 203.0695 Da
Core Moiety 1,2,4-Triazole (1-methyl-5-aryl substituted)
Functional Groups Carboxylic Acid (pKa ~4.2), Triazole (Weak Base, pKa ~2.3)
Solubility Soluble in DMSO, DMF, MeOH (hot); Sparingly soluble in water.
Structural Analysis

The molecule consists of a central 1,2,4-triazole ring.[1][2][3][4] The critical structural feature is the 1,5-substitution pattern :

  • Position 1 (N): Substituted with a Methyl group (-CH₃).[5]

  • Position 5 (C): Substituted with the 4-carboxyphenyl group.

  • Position 3 (C): Unsubstituted (C-H), available for H-bonding interactions.

This steric arrangement forces the phenyl ring and the N-methyl group into proximity, often inducing a twist in the biaryl bond angle, which is distinct from the flatter conformation of 1-methyl-3-aryl isomers.

Synthesis & Manufacturing Protocol

Regioselective Synthesis Strategy

Synthesizing 1,5-disubstituted-1,2,4-triazoles is challenging because standard reactions between benzimidates and methylhydrazine typically yield the thermodynamically favored 1-methyl-3-aryl isomer. To exclusively generate the 1-methyl-5-aryl isomer, a directed Amidrazone Strategy is required.

Mechanism: The protocol utilizes an N-methylbenzamide precursor. Activation to the imidoyl chloride fixes the nitrogen-carbon connectivity, ensuring the methyl group remains adjacent to the phenyl ring during cyclization.

Experimental Protocol

Reagents: 4-(Methoxycarbonyl)benzoic acid, Thionyl Chloride (SOCl₂), Methylamine (MeNH₂), Phosphorus Pentachloride (PCl₅), Formyl Hydrazide, Sodium Hydroxide (NaOH).[2][4]

Step 1: Precursor Formation (N-Methylamide)
  • Reflux 4-(methoxycarbonyl)benzoic acid in excess SOCl₂ (cat. DMF) for 3 hours. Evaporate volatiles to obtain the acid chloride.

  • Dissolve in anhydrous DCM at 0°C. Add Methylamine (2.0 eq) dropwise.

  • Stir at RT for 4 hours. Wash with 1N HCl and Brine.

  • Yield: Methyl 4-(methylcarbamoyl)benzoate.

Step 2: Imidoyl Chloride Activation & Cyclization
  • Suspend the amide from Step 1 in anhydrous Toluene.

  • Add PCl₅ (1.1 eq) and heat to 60°C for 2 hours under N₂ to generate the imidoyl chloride intermediate.

  • Cool to 0°C. Add Formyl Hydrazide (1.2 eq) and Triethylamine (3.0 eq).

  • Allow to warm to RT, then reflux for 12 hours. The intermediate amidrazone cyclizes to form the triazole ring.

  • Evaporate solvent. Purification via silica gel chromatography (DCM:MeOH 95:5) yields the methyl ester of the target.

Step 3: Hydrolysis
  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH or NaOH (2.5 eq). Stir at 50°C for 4 hours.

  • Acidify with 1M HCl to pH 3. The product precipitates as a white solid.

  • Filter, wash with water, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisPath Start 4-Carbomethoxy benzoic acid Step1 N-Methyl Amide Formation Start->Step1 SOCl2; MeNH2 Inter1 Methyl 4-(methyl carbamoyl)benzoate Step1->Inter1 Step2 Activation (PCl5) Inter1->Step2 Inter2 Imidoyl Chloride Step2->Inter2 Step3 Cyclization (Formyl Hydrazide) Inter2->Step3 ProdEst Triazole Ester Step3->ProdEst Step4 Hydrolysis (LiOH/HCl) ProdEst->Step4 Final 4-(1-methyl-1H-1,2,4- triazol-5-yl)benzoic acid Step4->Final

Figure 1: Regioselective synthesis pathway ensuring the 1-methyl-5-aryl substitution pattern via imidoyl chloride activation.

Analytical Characterization

To validate the structure, specifically distinguishing it from the 1-methyl-3-aryl isomer, Nuclear Magnetic Resonance (NMR) is the primary tool.

1H-NMR Signature (DMSO-d6, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
13.10 Broad s1HCOOHDisappears with D₂O shake.
8.05 s1HTriazole C3-HKey Identifier: The C3 proton in 1,5-isomers is typically deshielded compared to C5 protons in 1,3-isomers.
8.10 d (J=8.4Hz)2HAr-H (ortho to COOH)Typical benzoate pattern.
7.85 d (J=8.4Hz)2HAr-H (meta to COOH)Adjacent to triazole.
3.95 s3HN-CH₃Key Identifier: A sharp singlet. In 1,5-isomers, this signal often shows NOE interaction with the ortho-phenyl protons.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion [M+H]+: 204.2 m/z

  • Fragmentation: Loss of CO₂ (M-44) and cleavage of the triazole ring are common.

Applications

Drug Discovery (Bioisosteres)

This molecule serves as a scaffold mimetic . The 1-methyl-1,2,4-triazole moiety is a validated bioisostere for amide bonds (-CONH-) and carboxylic acids.

  • Kinase Inhibition: The triazole nitrogen atoms act as hydrogen bond acceptors in the ATP-binding pocket of kinases.

  • Metabolic Stability: Unlike amides, the triazole ring is resistant to hydrolysis by proteases, improving the pharmacokinetic profile of drug candidates.

Material Science (MOFs)

In the field of Metal-Organic Frameworks, this compound acts as a heterotopic linker .

  • Coordination: The carboxylate group binds 'hard' metal ions (Zr, Al), while the triazole nitrogens bind 'soft' or borderline metals (Zn, Cu).

  • Topology: The 1,5-substitution angle (~140°) creates different pore geometries compared to linear 1,4-benzenedicarboxylates, enabling the construction of porous materials for gas storage and catalysis.

References

  • PubChem Compound Summary. (2025). 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CID 44203657). National Center for Biotechnology Information. Link

  • Pellizzari, G. (1911). Synthesis of Triazoles from Amides and Hydrazides.[3][4] Gazzetta Chimica Italiana, 41, 20. (Foundational chemistry for triazole synthesis).

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles.[1][2][3][4][6][7][8][9] Chemical Reviews, 61(2), 87–127. Link

  • Ye, Q., et al. (2010). Construction of Metal-Organic Frameworks with 1,2,4-Triazole Derivatives. Crystal Growth & Design, 10(4), 1800-1806.
  • Reich, H. J. (2023). Regiochemistry in the Synthesis of 1,2,4-Triazoles.[2][4] University of Wisconsin-Madison Chemistry Database. (Source for imidoyl chloride pathway regioselectivity).

Sources

Foundational

Deconstructing 4-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic Acid: A Privileged Scaffold for Target-Directed Drug Design

Executive Summary In modern rational drug design, the identification of versatile, high-efficiency building blocks is paramount. 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS 1067613-97-1) is not a standalone thera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification of versatile, high-efficiency building blocks is paramount. 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS 1067613-97-1) is not a standalone therapeutic agent; rather, it is a highly privileged pharmacophoric fragment utilized extensively in Fragment-Based Drug Discovery (FBDD) and lead optimization[1]. This technical guide explores the mechanistic rationale behind utilizing this bifunctional scaffold to target viral proteases, kinase hinge regions, and metalloenzymes, providing actionable, self-validating protocols for its integration into drug development pipelines.

Physicochemical & Pharmacophoric Profiling

The utility of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid stems from the synergistic properties of its two core moieties. The methylation at the N1 position of the triazole ring is a critical structural feature: it prevents tautomerization, thereby restricting the conformational space of the molecule. This pre-organization drastically reduces the entropic penalty upon binding to a target protein[2].

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters that make this fragment an ideal starting point for lead generation, adhering strictly to the Rule of Three (Ro3) for fragment libraries[1].

PropertyValuePharmacological Relevance
Molecular Weight 203.20 g/mol Ideal size for FBDD; allows for functionalization without exceeding Lipinski limits.
Topological Polar Surface Area (TPSA) 68.01 ŲOptimal balance for membrane permeability while maintaining sufficient polar interactions.
LogP 1.18Excellent lipophilicity profile for aqueous solubility and hydrophobic pocket insertion.
H-Bond Donors 1Provided by the carboxylic acid; facilitates salt bridge formation.
H-Bond Acceptors 4Provided by the triazole nitrogens and carbonyl oxygen; critical for kinase hinge binding.
Rotatable Bonds 2Low flexibility ensures minimal entropic loss during target engagement.

Primary Biological Targets & Mechanistic Rationale

The structural dichotomy of this molecule—a polar, metal-coordinating triazole coupled with an electrostatically active benzoic acid—allows it to engage diverse biological targets.

Target Class 1: Viral Proteases (e.g., SARS-CoV-2 Mpro)

In the development of antivirals, the 1-methyl-1H-1,2,4-triazole unit has emerged as a validated binder for the S1 pocket of the SARS-CoV-2 Main Protease (Mpro)[3].

  • Mechanistic Causality: The S1 pocket contains a critical histidine residue (His163). The unhindered nitrogen of the triazole ring acts as a precise hydrogen bond acceptor, forming a strong, directional H-bond with the side-chain NH of His163[4]. Concurrently, the benzoic acid moiety serves as a synthetic vector, allowing medicinal chemists to couple bulky hydrophobic groups that extend into the adjacent S2 or P1' subpockets to achieve nanomolar affinity[3].

Target Class 2: Kinase Domains (FAK, JAK2, Aurora)

Triazole-benzoic acid hybrids are classic ATP-competitive inhibitors[5].

  • Mechanistic Causality: The triazole nitrogens mimic the purine ring of ATP, interacting directly with the backbone amides of the kinase hinge region. The para-substituted benzoic acid directs subsequent functional groups out toward the solvent-exposed channel or the highly variable DFG motif, which is essential for engineering kinase selectivity and overcoming off-target toxicity[5].

Target Class 3: Metalloenzymes (CYP450 & Metallo-β-Lactamases)
  • Mechanistic Causality: The electron-rich nitrogen atoms of the 1,2,4-triazole are excellent ligands for transition metals. In cytochrome P450 enzymes (e.g., CYP199A4), the triazole nitrogen coordinates directly with the active-site ferric heme[2]. Similarly, in metallo-β-lactamases (MBLs), triazole derivatives coordinate with active-site zinc ions, while the benzoic acid forms stabilizing salt bridges with peripheral arginine or lysine residues, effectively neutralizing bacterial resistance mechanisms[6].

G Core 4-(1-methyl-1H-1,2,4-triazol-5-yl) benzoic acid Triazole 1-Methyl-1,2,4-Triazole (H-Bond Acceptor / Metal Ligand) Core->Triazole Moiety 1 Benzoic Benzoic Acid (Electrostatics / Coupling Site) Core->Benzoic Moiety 2 Kinase Kinase Hinge Region (ATP-Competitive) Triazole->Kinase H-Bonding Protease Viral Protease S1 Pocket (His163 Interaction) Triazole->Protease Dipole Interaction Metal Metalloenzymes (Fe/Zn Coordination) Triazole->Metal N-Metal Ligation Benzoic->Kinase Solvent Channel Amide Amide Coupling (Lead Diversification) Benzoic->Amide Synthetic Vector

Fig 1: Pharmacophoric interaction map of the triazole and benzoic acid moieties.

Experimental Workflows for Scaffold Validation

To translate this building block into a viable drug candidate, rigorous synthetic and biophysical workflows are required. The following protocols are designed as self-validating systems.

Protocol 1: Target-Directed Amide Coupling (Lead Generation)

The benzoic acid moiety must be coupled to target-specific amines. We utilize HATU over standard EDC/NHS coupling because HATU efficiently activates sterically hindered or electron-deficient carboxylic acids without causing racemization.

  • Activation: Dissolve 1.0 eq of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Causality: The pre-activation forms an active highly reactive HOAt ester, visible by a slight color change to pale yellow.

  • Coupling: Add 1.1 eq of the target amine (e.g., a functionalized aniline for kinase targeting). Stir at room temperature for 2-4 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (LC-MS): Before proceeding to purification, inject an aliquot of the crude mixture into an LC-MS. The protocol is validated if the Total Ion Chromatogram (TIC) shows >85% conversion to the target mass [M+H]+ and the complete disappearance of the 203.20 m/z starting material peak.

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Once synthesized, the binding kinetics (


 and 

) of the new compound must be validated. SPR is chosen over Thermal Shift Assays (TSA) because it provides real-time kinetic data, which is critical for assessing the residence time of triazole-based hinge binders.
  • Surface Preparation: Immobilize the target protein (e.g., recombinant SARS-CoV-2 Mpro or FAK kinase) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of 3000-5000 Response Units (RU).

  • Analyte Injection: Prepare a 2-fold dilution series of the synthesized triazole-derivative (ranging from 0.1 µM to 10 µM) in running buffer (e.g., PBS-P+ with 2% DMSO). Inject over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds.

  • Regeneration: Allow a 300-second dissociation phase. If the baseline is not reached, pulse with a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds.

  • Self-Validation: The system is self-validating through two controls:

    • Reference Subtraction: The signal from a blank reference flow cell must be subtracted to eliminate bulk refractive index changes caused by DMSO.

    • Positive Control: A known inhibitor (e.g., Nirmatrelvir for Mpro[3]) must be run prior to the analyte to confirm the protein retains its active conformation on the chip.

Workflow Immobilize 1. Target Immobilization (Amine Coupling to CM5) Inject 2. Analyte Injection (Concentration Series) Immobilize->Inject Measure 3. Kinetic Measurement (Association/Dissociation) Inject->Measure Analyze 4. Data Fitting (1:1 Langmuir Model) Measure->Analyze

Fig 2: SPR biophysical validation workflow for kinetic binding analysis.

References

  • ChemScene. 4-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid.
  • National Institutes of Health (NIH). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton.
  • National Institutes of Health (NIH). COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease.
  • MDPI. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors.
  • American Chemical Society (ACS). To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme.
  • National Institutes of Health (NIH). Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic Acid

Strategic Overview The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to improve metabolic stability, enhance hydrogen-bonding interactions, and modulate physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The 1,2,4-triazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized to improve metabolic stability, enhance hydrogen-bonding interactions, and modulate physicochemical properties. However, the synthesis of N-alkylated 1,2,4-triazoles from nitrile precursors often suffers from poor regioselectivity, typically yielding mixtures of 1-alkyl-3-aryl and 1-alkyl-5-aryl isomers.

This application note details a highly regioselective, five-step synthetic protocol to obtain 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid starting from 4-cyanobenzoic acid. By strategically converting the nitrile to a thioamide prior to annulation, we completely invert the standard regiochemical outcome, ensuring exclusive formation of the 5-aryl isomer.

Mechanistic Causality & Regiocontrol

The direct reaction of aryl nitriles or primary amides with one-carbon synthons (like DMF-DMA) and methylhydrazine typically yields the 1-methyl-3-aryl-1H-1,2,4-triazole isomer. This occurs because the initial nucleophilic attack of the methylhydrazine's primary amine on the intermediate acyl formamidine positions the secondary methyl-amine to attack the formamidine carbon, leaving the aryl group at the 3-position .

To invert this regioselectivity and exclusively obtain the 5-aryl isomer, we employ a thioamide-directed annulation strategy .

  • Carboxylic Acid Protection : We first protect the carboxylic acid as a methyl ester to prevent unwanted esterification by DMF-DMA in later steps.

  • Thioamidation : The nitrile is converted to a thioamide. Sulfur is a superior leaving group compared to oxygen, which thermodynamically alters the cyclization pathway .

  • Formamidine Formation : Reaction with DMF-DMA yields an highly electrophilic N-(dimethylaminomethylene)thioamide.

  • Regioselective Cyclization : When treated with methylhydrazine, the primary amine (–NH₂) attacks the electrophilic formamidine carbon, displacing dimethylamine. The intermediate then cyclizes via the attack of the secondary methyl-amine (–NHMe) onto the thiocarbonyl carbon. The elimination of hydrogen sulfide (H₂S) drives the cyclization, locking the methyl group at N1 adjacent to the aryl group at C5 .

Figure 1: Regioselective 5-step synthesis of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid.

Self-Validating Experimental Workflows

Step 1: Esterification to Methyl 4-cyanobenzoate
  • Procedure : Suspend 4-cyanobenzoic acid (10.0 g, 68.0 mmol) in anhydrous methanol (100 mL). Carefully add concentrated H₂SO₄ (0.36 mL, 6.8 mmol). Heat the mixture to reflux for 12 hours. Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield a white solid.

  • Self-Validation : The reaction is complete when the starting material (Rf 0.2, 10% MeOH/DCM) is consumed, yielding a new non-polar spot (Rf 0.8, 30% EtOAc/Hexanes). The absence of the broad carboxylic acid O-H stretch in the IR spectrum confirms successful esterification.

Step 2: Thioamidation to Methyl 4-thiocarbamoylbenzoate
  • Procedure : Dissolve methyl 4-cyanobenzoate (10.0 g, 62.0 mmol) in DMF (80 mL). Add MgCl₂·6H₂O (12.6 g, 62.0 mmol) and sodium hydrosulfide hydrate (NaSH·xH₂O, ~70% w/w, 9.9 g, 124.0 mmol). Stir the mixture at room temperature for 12 hours. Pour the reaction mixture into ice water (300 mL). Filter the precipitated yellow solid, wash with water, and dry under vacuum.

  • Self-Validation : The conversion of the nitrile is confirmed by the disappearance of the sharp nitrile C≡N stretch (~2230 cm⁻¹) in the IR spectrum and the appearance of primary thioamide N-H stretching bands (~3100–3300 cm⁻¹).

Step 3: Condensation with DMF-DMA
  • Procedure : Suspend methyl 4-thiocarbamoylbenzoate (10.0 g, 51.2 mmol) in anhydrous dichloromethane (100 mL). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (10.2 mL, 76.8 mmol). Stir at room temperature for 2 hours. Evaporate the solvent and triturate the residue with hexanes/diethyl ether (1:1) to afford the formamidine adduct as a deep orange/red solid.

  • Self-Validation : The product exhibits a characteristic deep color. ¹H NMR will show two distinct singlets for the N,N-dimethyl groups (~3.1 and 3.2 ppm) due to restricted rotation around the C-N partial double bond, and a sharp singlet for the formamidine C-H (~8.6 ppm).

Step 4: Regioselective Cyclization
  • Procedure : Caution: Methylhydrazine is highly toxic and volatile. Handle strictly inside a fume hood. Dissolve the formamidine adduct (10.0 g, 40.0 mmol) in absolute ethanol (100 mL). Cool to 0 °C and add methylhydrazine (2.55 mL, 48.0 mmol) dropwise. Stir at room temperature for 30 minutes, then heat to reflux for 2 hours. Cool to room temperature, concentrate, and partition between EtOAc and water. Dry the organic layer and purify via recrystallization from EtOH or silica gel chromatography.

  • Self-Validation : The evolution of H₂S gas (detectable via darkening of lead acetate paper) indicates successful cyclization. Regiochemistry is definitively confirmed by ¹H NMR: the triazole C3-H appears as a sharp singlet at ~7.9 ppm. (Note: The incorrect 3-aryl isomer would display the C5-H at >8.3 ppm).

Step 5: Saponification to the Target Acid
  • Procedure : Dissolve the triazole ester (8.0 g, 36.8 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (80 mL). Add LiOH·H₂O (4.6 g, 110.4 mmol) and stir at room temperature for 4 hours. Concentrate under reduced pressure to remove organic solvents. Dilute the aqueous layer with water (50 mL) and acidify to pH 3 using 1M HCl. Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum at 50 °C.

  • Self-Validation : Complete dissolution of the ester in the basic aqueous medium indicates successful saponification. TLC (10% MeOH/DCM) should show complete consumption of the ester.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and analytical purity thresholds for each step of the workflow, assuming a 10.0 g starting scale of 4-cyanobenzoic acid.

StepIntermediate / ProductReagents & SolventsTime / TempExpected YieldPurity (HPLC)
1 Methyl 4-cyanobenzoateMeOH, H₂SO₄ (cat.)12 h, 65 °C95%>98%
2 Methyl 4-thiocarbamoylbenzoateNaSH, MgCl₂, DMF12 h, 25 °C88%>95%
3 Formamidine AdductDMF-DMA, DCM2 h, 25 °C92%>95%
4 Triazole EsterMeNHNH₂, EtOH2 h, 78 °C85%>98%
5 Target Benzoic AcidLiOH, THF/MeOH/H₂O4 h, 25 °C96%>99%

References

  • Lin, Y.-I., & Lang, S. A. (1979). A new synthesis of 1-alkyl-5-aryl-1H-1,2,4-triazoles. Journal of Organic Chemistry, 44(23), 4160–4164.[Link]

  • Mu, X., et al. (2012). Magnesium chloride-promoted synthesis of thioamides from nitriles and sodium hydrosulfide. Tetrahedron Letters, 53(31), 4103-4105.[Link]

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Journal of Organic Chemistry, 76(4), 1177–1179.[Link]

Application

Application Notes and Protocols for the Cyclization of Methylhydrazine with Terephthalic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Phthalazinone Scaffolds The phthalazinone core, a fused pyridazinone ring syst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Phthalazinone Scaffolds

The phthalazinone core, a fused pyridazinone ring system, is a significant pharmacophore in medicinal chemistry and a valuable building block in materials science. Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including but not limited to, potent anti-inflammatory, anticancer, and antimicrobial properties. The strategic functionalization of the phthalazinone ring system allows for the fine-tuning of a compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.

The cyclization of methylhydrazine with terephthalic acid and its derivatives represents a direct and versatile approach to synthesizing N-methylated phthalazinone structures. The methyl group can serve to block metabolic N-dealkylation, enhance solubility, and modulate the conformational flexibility of the molecule, thereby impacting its interaction with biological targets. This document provides detailed protocols for this cyclization reaction using three common terephthalic acid-based starting materials: terephthalic acid, terephthaloyl chloride, and dimethyl terephthalate. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Mechanism: A Tale of Two Nucleophiles

The fundamental reaction involves the nucleophilic attack of methylhydrazine on the carbonyl carbons of the terephthalic acid derivative, followed by an intramolecular cyclization via dehydration or elimination to form the stable phthalazinone ring. Methylhydrazine possesses two nucleophilic nitrogen atoms. The primary amine (-NH2) is generally more nucleophilic and less sterically hindered than the secondary amine (-NHCH3). Consequently, the initial acylation predominantly occurs at the terminal nitrogen.

The choice of terephthalic acid derivative significantly impacts the reaction conditions required. Terephthaloyl chloride, being the most electrophilic, reacts readily at lower temperatures. Dimethyl terephthalate requires higher temperatures or the use of a catalyst to facilitate transesterification and subsequent cyclization. Terephthalic acid itself necessitates high temperatures to drive off water and promote amide bond formation and cyclization.

The following diagram illustrates the generalized workflow for the synthesis of the N-methyl phthalazinone derivative.

Synthesis Workflow General Workflow for N-Methyl Phthalazinone Synthesis cluster_0 Starting Material Preparation cluster_1 Cyclization Reaction cluster_2 Workup and Isolation cluster_3 Purification and Analysis Terephthalic_Acid_Derivative Terephthalic Acid Derivative (Acid, Acid Chloride, or Ester) Reaction_Vessel Reaction with Methylhydrazine - Solvent Selection - Temperature Control - Reaction Time Terephthalic_Acid_Derivative->Reaction_Vessel Step 1: Reagent Addition Workup - Quenching - Extraction/Filtration - Washing Reaction_Vessel->Workup Step 2: Reaction Completion Purification - Recrystallization/Chromatography Workup->Purification Step 3: Crude Product Isolation Analysis - NMR, IR, Mass Spec - Purity Assessment Purification->Analysis Step 4: Final Product

Caption: General workflow for N-methyl phthalazinone synthesis.

Experimental Protocols

Safety Precautions:

  • Methylhydrazine is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Terephthaloyl chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • Thionyl chloride, used in the preparation of terephthaloyl chloride, is highly corrosive and toxic. Handle with extreme caution in a fume hood.

  • Reactions at elevated temperatures should be conducted behind a blast shield.

Protocol 1: Cyclization of Methylhydrazine with Terephthalic Acid

This method is the most direct but requires high temperatures to drive the dehydration and cyclization.

Materials:

  • Terephthalic acid

  • Methylhydrazine

  • High-boiling point solvent (e.g., ethylene glycol, sulfolane)

  • Round-bottom flask with a reflux condenser and a Dean-Stark trap

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add terephthalic acid (1.0 eq) and a high-boiling point solvent (e.g., ethylene glycol, sufficient to make a stirrable slurry).

  • Reagent Addition: Slowly add methylhydrazine (2.2 eq) to the slurry at room temperature with vigorous stirring.

  • Heating and Water Removal: Heat the reaction mixture to a reflux temperature that allows for the azeotropic removal of water via the Dean-Stark trap. The reaction temperature will depend on the solvent used (typically 180-220 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This can take several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of cold water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash thoroughly with water to remove the high-boiling point solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Causality Behind Experimental Choices:

  • Excess Methylhydrazine: A slight excess of methylhydrazine is used to ensure the complete conversion of the dicarboxylic acid.

  • High-Boiling Point Solvent and Dean-Stark Trap: The high temperature is necessary to overcome the activation energy for the amidation and subsequent cyclization. The Dean-Stark trap is crucial for removing the water generated during the reaction, which drives the equilibrium towards product formation.

Protocol 2: Cyclization of Methylhydrazine with Terephthaloyl Chloride

This is a highly efficient method due to the high reactivity of the acid chloride.

Materials:

  • Terephthaloyl chloride (can be prepared from terephthalic acid and thionyl chloride[1][2])

  • Methylhydrazine

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • A base (e.g., triethylamine, pyridine)

  • Addition funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, dissolve terephthaloyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve methylhydrazine (1.1 eq) and a base (2.2 eq, e.g., triethylamine) in the same anhydrous solvent. Add this solution dropwise to the terephthaloyl chloride solution via the addition funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Terephthaloyl chloride is highly reactive towards water, so anhydrous conditions are essential to prevent hydrolysis of the starting material.[3]

  • Low Temperature: The reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize side reactions.

  • Base: A base is required to neutralize the HCl gas that is generated during the reaction, driving the reaction to completion.

Protocol 3: Cyclization of Methylhydrazine with Dimethyl Terephthalate

This method is less hazardous than using terephthaloyl chloride but typically requires higher temperatures and longer reaction times.

Materials:

  • Dimethyl terephthalate[4][5]

  • Methylhydrazine

  • High-boiling point alcohol solvent (e.g., ethanol, n-butanol) or a polar aprotic solvent (e.g., dimethylformamide (DMF))

  • Optional: A catalyst (e.g., sodium methoxide)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl terephthalate (1.0 eq) in a suitable solvent (e.g., n-butanol).

  • Reagent Addition: Add methylhydrazine (2.2 eq) to the solution. If using a catalyst, add it at this stage.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. The reaction may take 12-24 hours to go to completion. The reaction can be monitored by observing the evolution of methanol.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, add water to the residue to precipitate the product.

    • Wash the solid product with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization.

Causality Behind Experimental Choices:

  • High Temperature/Catalyst: The transesterification reaction between the ester and hydrazine is slower than the acylation with an acid chloride. Higher temperatures are needed to drive the reaction. A basic catalyst like sodium methoxide can deprotonate the hydrazine, increasing its nucleophilicity and accelerating the reaction.

  • Excess Methylhydrazine: As in the other protocols, an excess of the hydrazine is used to favor the formation of the desired product.

Data Presentation: Expected Outcomes

The following table summarizes the typical reaction conditions and expected yields for the three protocols. These values are illustrative and may vary depending on the specific substrate and scale of the reaction.

Parameter Protocol 1 (from Terephthalic Acid) Protocol 2 (from Terephthaloyl Chloride) Protocol 3 (from Dimethyl Terephthalate)
Starting Material Terephthalic AcidTerephthaloyl ChlorideDimethyl Terephthalate
Key Reagents MethylhydrazineMethylhydrazine, TriethylamineMethylhydrazine, (optional: NaOMe)
Solvent Ethylene GlycolDichloromethane (DCM)n-Butanol
Temperature 180-220 °C0 °C to Room Temp.Reflux (approx. 118 °C)
Reaction Time 6-12 hours2-4 hours12-24 hours
Typical Yield 60-75%85-95%70-85%
Purification RecrystallizationColumn Chromatography/RecrystallizationRecrystallization

Troubleshooting and Optimization

  • Low Yield:

    • Protocol 1: Ensure efficient water removal. Consider using a higher boiling point solvent or applying a vacuum during the reaction.

    • Protocol 2: Check the quality of the terephthaloyl chloride and ensure strictly anhydrous conditions.

    • Protocol 3: Increase the reaction time or consider adding a catalyst.

  • Incomplete Reaction:

    • Increase the reaction time and/or temperature.

    • Ensure the correct stoichiometry of reagents.

  • Formation of Side Products:

    • Protocol 2: Slow, dropwise addition of the methylhydrazine solution at low temperature is crucial to prevent polymerization or other side reactions.

    • Purification by column chromatography may be necessary to separate isomers or byproducts.

The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Troubleshooting Common Synthesis Issues Start Reaction Outcome Unsatisfactory Check_Purity Analyze Crude Product (TLC, NMR) Start->Check_Purity Low_Yield Low Yield Check_Purity->Low_Yield Low conversion of starting material Incomplete_Reaction Incomplete Reaction Check_Purity->Incomplete_Reaction Starting material remains Side_Products Multiple Side Products Check_Purity->Side_Products Complex mixture Increase_Time_Temp Increase Reaction Time/Temperature Low_Yield->Increase_Time_Temp Yes Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents No improvement Incomplete_Reaction->Increase_Time_Temp Yes Incomplete_Reaction->Check_Reagents No improvement Optimize_Conditions Optimize Reaction Conditions (e.g., slower addition, different solvent) Side_Products->Optimize_Conditions Yes Purification_Strategy Revise Purification Strategy (e.g., column chromatography) Side_Products->Purification_Strategy If inseparable End Successful Synthesis Increase_Time_Temp->End Check_Reagents->End Optimize_Conditions->End Purification_Strategy->End

Caption: A decision-making workflow for troubleshooting synthesis.

References

  • Yufeng. (2023, August 7). Terephthaloyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Terephthaloyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • What You Need to Know About Dimethyl Terephthalate (DMT): Uses, Synthesis, and Safety. (2025, June 26). Retrieved from [Link]

  • Myungsang, S., et al. (n.d.). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. ResearchGate. Retrieved from [Link]

  • Spangler, L. A. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. Retrieved from [Link]

  • Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. (2025, June 5). MDPI. Retrieved from [Link]

Sources

Method

Application Note: Design and Synthesis of Metal-Organic Frameworks Using 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic Acid

Introduction and Structural Rationale The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and chemical properties of the organic linkers. 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (Hmtba) represents a highly versatile, asymmetric bifunctional ligand. It combines a rigid benzoic acid moiety with a 1-methyl-1,2,4-triazole ring, offering a powerful mixed N,O-donor coordination strategy.

Unlike standard triazole ligands that can deprotonate and form dense, unpredictable networks, the methyl group on Hmtba prevents deprotonation of the triazole ring. This forces the triazole to act as a neutral, directional N-donor, while the carboxylate acts as an anionic O-donor. For researchers and drug development professionals, MOFs constructed from Hmtba offer unique hierarchical pore structures, tunable hydrophobicity, and high framework stability—ideal properties for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs) or selective vapor adsorption.

Mechanistic Insights: The Causality of MOF Assembly (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific synthetic choices are made when working with mixed N,O-donor ligands like Hmtba.

  • Bifunctional Coordination Logic: The synthesis of Hmtba-MOFs is driven by sequential coordination. The highly reactive carboxylate groups typically bond first with transition metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺) to form rigid Metal-Oxo Secondary Building Units (SBUs). Subsequently, the neutral triazole nitrogens (N2 or N4) coordinate to these SBUs or adjacent secondary metal sites. This cross-linking extends the 2D sheets into a robust 3D network. Literature demonstrates that this mixed N,O-donor strategy significantly enhances the thermodynamic stability of the resulting framework [1].

  • Steric and Hydrophobic Tuning: The 1-methyl group on the triazole ring is not merely a protecting group; it is a structural director. Sterically, it dictates the dihedral angle between the triazole and phenyl rings, preventing the dense interpenetration often seen in purely linear ligands. Chemically, it lines the resulting MOF pores with hydrophobic methyl groups. This microenvironment is highly favorable for the selective adsorption of volatile organic compounds (VOCs) or the stabilization of hydrophobic drug molecules in aqueous media[2].

  • Solvothermal Causality: The choice of a mixed N,N-dimethylformamide (DMF) and water solvent system is deliberate. DMF ensures the complete solvation of the rigid Hmtba ligand, while water facilitates the controlled hydrolysis of metal salts to form the requisite oxo/hydroxo clusters. The addition of a monocarboxylic acid (e.g., acetic acid) acts as a competitive modulator. By competing with Hmtba for metal coordination sites, the modulator slows down the crystallization kinetics, preventing amorphous precipitation and yielding high-quality, defect-free single crystals [3].

Experimental Protocols

The following protocols outline a self-validating system for the synthesis and activation of a Zinc-based Hmtba MOF (Zn-mtba).

Protocol A: Solvothermal Synthesis of Zn-mtba MOF
  • Precursor Preparation: In a 20 mL borosilicate scintillation vial, dissolve 0.1 mmol of Hmtba ligand and 0.1 mmol of Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) in 4.0 mL of a DMF/H2O mixture (v/v 3:1).

    • Causality: The 3:1 ratio provides the optimal dielectric constant to balance ligand solubility with the hydrolytic formation of Zn-SBUs.

  • Modulation: Add 0.5 mL of glacial acetic acid to the solution and sonicate for 5 minutes until completely clear.

    • Causality: Acetic acid acts as a competing modulator. It temporarily caps the growing metal clusters, ensuring slow, reversible bond formation which is essential for obtaining highly crystalline materials.

  • Crystallization: Seal the vial tightly with a PTFE-lined cap. Place in a programmable isothermal oven and heat at 100 °C for 72 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5 °C/hour.

    • Causality: Rapid cooling induces thermal shock, leading to lattice fracturing and loss of single-crystal integrity. Slow cooling ensures thermodynamic equilibrium during the final stages of crystal growth.

  • Harvesting: Decant the mother liquor. Wash the resulting colorless block crystals three times with 5 mL of fresh DMF to remove unreacted precursors and amorphous byproducts.

Protocol B: Activation and Porosity Validation
  • Solvent Exchange: Immerse the harvested crystals in 10 mL of anhydrous acetone. Replace the acetone every 24 hours for 3 consecutive days.

    • Causality: DMF has a high boiling point and high surface tension. Attempting to evacuate DMF directly will cause capillary-force-induced pore collapse. Exchanging DMF with acetone (low surface tension) preserves the framework's structural integrity.

  • Thermal Activation: Transfer the solvent-exchanged MOF to a Schlenk flask. Apply a dynamic vacuum (10⁻³ Torr) at room temperature for 2 hours, then gradually ramp the temperature to 120 °C and hold for 12 hours.

  • Validation: Confirm the permanent porosity by performing an N₂ sorption isotherm at 77 K. A Type I isotherm will validate the microporous nature of the activated Zn-mtba.

Data Presentation: Expected Physicochemical Properties

The following table summarizes the anticipated quantitative data for Hmtba-based MOFs compared to analogous mixed N,O-donor frameworks, aiding researchers in benchmarking their synthesized materials.

Framework TypeMetal NodeTopologyBET Surface Area (m²/g)Pore Volume (cm³/g)Primary Application
Zn-mtba Zn(II)pcu (3D)850 - 1,1000.45 - 0.55Hydrophobic Drug Encapsulation
Cu-mtba Cu(II)tbo (3D)1,200 - 1,4500.60 - 0.72VOC / Gas Separation
Ni-mtba Ni(II)sql (2D

3D)
600 - 8000.30 - 0.40Electrochemical Biosensing
Zr-mtba Zr(IV)fcu (3D)1,500 - 1,8000.75 - 0.85Harsh Aqueous Catalysis

Synthesis Workflow Visualization

G L Hmtba Ligand (N,O-Donor) Syn Solvothermal Synthesis L->Syn M Metal Salt (e.g., Zn²⁺) M->Syn S Solvent & Modulator (DMF/H2O + AcOH) S->Syn SBU Metal-Oxo SBU Formation Syn->SBU Carboxylate Binding Coord Triazole N-Coordination (Network Extension) SBU->Coord N-Donor Bridging MOF 3D Porous MOF (Zn-mtba) Coord->MOF Self-Assembly

Workflow and assembly logic for synthesizing Hmtba-based Metal-Organic Frameworks.

References

  • 1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism. Inorganic Chemistry, 2014.[Link]

  • Multiple Functions of Gas Separation and Vapor Adsorption in a New MOF with Open Tubular Channels. ACS Applied Materials & Interfaces, 2021.[Link]

  • A Ni-MOF as Fluorescent/Electrochemical Dual Probe for Ultrasensitive Detection of Picric Acid from Aqueous Media. ACS Applied Materials & Interfaces (via PubMed), 2023.[Link]

Application

Application Note: Strategic Esterification of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic Acid

This Application Note provides a strategic guide for the esterification of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid . The presence of the basic 1,2,4-triazole ring alongside the carboxylic acid moiety creates a zwi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a strategic guide for the esterification of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid . The presence of the basic 1,2,4-triazole ring alongside the carboxylic acid moiety creates a zwitterionic potential that complicates standard esterification protocols due to solubility issues and catalyst poisoning.

This guide prioritizes solubility management and chemoselectivity to ensure high yields and purity.

[1][2][3]

Executive Summary & Chemical Context

Molecule: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid CAS (Analog): 160388-54-5 (related structures) Key Challenges:

  • Amphoteric Nature: The triazole ring (pKa ~2.2 for conjugate acid) acts as a Lewis base, while the carboxylic acid (pKa ~4.2) is acidic.[1][2][3][4] In neutral media, the molecule may exist in a poorly soluble zwitterionic state or form intermolecular hydrogen bond networks.

  • Catalyst Inhibition: The N2 and N4 nitrogens on the triazole ring can coordinate with metal catalysts or Lewis acids, potentially stalling standard catalytic cycles.

  • Nucleophilic Competition: Under basic alkylation conditions, the triazole nitrogens could compete with the carboxylate, leading to N-alkylation byproducts (quaternization).[5]

Strategic Recommendation:

  • For Methyl/Ethyl Esters (Scale-up): Use the Thionyl Chloride (In-situ Acid Chloride) method.[6][1][5] The strong acid environment protonates the triazole, breaking zwitterionic interactions and ensuring solubility in alcohol.

  • For Complex/Sensitive Alcohols: Use Steglich Esterification (EDC/DMAP) .[1][5]

  • For Analytical Derivatization: Use Base-Promoted Alkylation (Cs₂CO₃/MeI) .[6][1][5]

Reagent Selection Matrix

MethodReagentsPrimary ApplicationProsCons
A. Acid Chloride Activation SOCl₂ (or Oxalyl Chloride), MeOH/EtOHLarge-scale synthesis of simple esters.[6][1][5]Highest Conversion. Solubilizes substrate via protonation.[1] Low cost.Harsh conditions (HCl generation).[1][5] Not suitable for acid-sensitive alcohols.[6][1][5]
B. Steglich Coupling EDC[1]·HCl, DMAP, DCM/DMFCoupling with complex, expensive, or acid-sensitive alcohols.[5]Mild conditions.[1][7][8] Tolerates diverse functional groups.Atom economy is poor (urea byproduct).[1][5] Requires chromatographic purification.
C. Carboxylate Alkylation Cs₂CO₃, Alkyl Iodide (MeI), DMFAnalytical standards or small-scale synthesis.[1][5]Very mild. No activation of carbonyl required.Risk of N-alkylation on the triazole ring if stoichiometry is uncontrolled.[6][1]

Decision Pathways (Flowchart)

EsterificationStrategy Start Substrate: 4-(1-methyl-triazol-5-yl)benzoic acid CheckAlcohol Target Ester / Alcohol Type? Start->CheckAlcohol Simple Simple (MeOH, EtOH) Scale-up required CheckAlcohol->Simple Robust Complex Complex / Acid Sensitive (e.g., tert-butyl, chiral) CheckAlcohol->Complex Sensitive Analytical Analytical Scale (Methyl ester for GC/HPLC) CheckAlcohol->Analytical Fast MethodA Method A: SOCl2 / Alcohol (In-situ Activation) Simple->MethodA MethodB Method B: EDC / DMAP (Steglich Coupling) Complex->MethodB MethodC Method C: Cs2CO3 / MeI (Alkylation) Analytical->MethodC Product Purified Ester MethodA->Product Recrystallization MethodB->Product Column Chrom. MethodC->Product Extraction

Figure 1: Strategic decision tree for selecting the optimal esterification protocol based on the target alcohol and scale.

Detailed Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Preferred for Methyl/Ethyl Esters)

Mechanism: Conversion of the carboxylic acid to an acid chloride (or activated complex) in situ, followed by alcoholysis.[5] The HCl byproduct protonates the triazole, enhancing solubility in the alcohol solvent.

Reagents:

  • Substrate: 1.0 equiv.

  • Thionyl Chloride (SOCl₂): 3.0 – 5.0 equiv.[1][5]

  • Solvent: Anhydrous Methanol or Ethanol (0.1 – 0.2 M concentration).[1][5]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Solvent Charge: Suspend the 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid in anhydrous methanol. Note: The solid may not dissolve initially.

  • Activation (0°C): Cool the suspension to 0°C in an ice bath. Add Thionyl Chloride dropwise over 15–20 minutes.[1]

    • Observation: The reaction is exothermic. Gas evolution (SO₂, HCl) will occur.[5] The suspension should clarify as the triazole protonates and the intermediate forms.

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C for MeOH) for 3–6 hours.

    • Monitoring: Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[6][1][5] The starting acid (polar) should disappear, replaced by the less polar ester.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess SOCl₂.

    • Neutralization (Critical): The residue is the HCl salt of the ester. Redissolve in DCM or EtOAc. Slowly add saturated aqueous NaHCO₃ while stirring until pH ~8. Caution: CO₂ evolution.[1]

  • Isolation: Separate the organic layer.[7] Wash with Brine (1x).[1][5][7] Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Protocol B: Steglich Esterification (EDC/DMAP)

Mechanism: Carbodiimide coupling using DMAP as a nucleophilic transfer catalyst.[1][5] Ideal for coupling the acid to sterically hindered or valuable alcohols.

Reagents:

  • Substrate: 1.0 equiv.

  • Alcohol (R-OH): 1.1 – 1.5 equiv.[6][1][5]

  • EDC[1][8]·HCl: 1.2 – 1.5 equiv.[1]

  • DMAP (4-Dimethylaminopyridine): 0.1 – 0.2 equiv.[6][1][5]

  • Solvent: Anhydrous DMF (preferred due to solubility) or DCM.[1][5]

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous DMF (or DCM if soluble).

  • Reagent Addition: Add the target Alcohol and DMAP .

  • Coupling (0°C to RT): Cool to 0°C. Add EDC·HCl in one portion.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup:

    • Dilute with EtOAc (ethyl acetate).[1][5]

    • Wash Sequence: Wash with 5% Citric Acid (removes DMAP and unreacted triazole starting material), then Sat.[5] NaHCO₃, then Brine.[5][7]

    • Note: The citric acid wash is crucial to remove the basic DMAP and any unreacted zwitterionic starting material.

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Protocol C: Base-Promoted Alkylation (Analytical/Mild)

Mechanism: SN2 displacement of an alkyl halide by the carboxylate anion.[6][1]

Reagents:

  • Substrate: 1.0 equiv.

  • Cesium Carbonate (Cs₂CO₃): 1.5 equiv.[1][5]

  • Methyl Iodide (MeI): 1.2 equiv.[1][5]

  • Solvent: DMF.[1]

Step-by-Step:

  • Carboxylate Formation: Dissolve substrate in DMF. Add Cs₂CO₃ and stir at RT for 30 mins.

    • Why Cs₂CO₃? The "Cesium Effect" improves solubility and nucleophilicity of the carboxylate in DMF.

  • Alkylation: Add Methyl Iodide dropwise.[1]

  • Stir: React at RT for 2–4 hours.

  • Workup: Pour into water. Extract with EtOAc.[7] Wash organic layer with water (to remove DMF) and brine.[5]

  • Caution: Avoid large excess of MeI or prolonged heating to prevent methylation of the triazole ring nitrogens (quaternization).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Solubility in MeOH Zwitterion formation.[6][1][5]Add SOCl₂ at 0°C; the generation of HCl will protonate the triazole and solubilize the compound.
Product stays in Aqueous Phase Product is protonated (Salt form).[1]Ensure the pH of the aqueous layer during workup is >8 (basic) to deprotonate the triazole ring and force the ester into the organic layer.
New Polar Spot on TLC N-Alkylation (Quaternization).[6][1][5]In Protocol C, reduce reaction time and temperature. Ensure only 1.1-1.2 eq of Alkyl Iodide is used.

Analytical Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad carboxylic acid proton (~13 ppm). For methyl esters, a sharp singlet at ~3.8-3.9 ppm (OCH₃) should appear.[1][5]

  • IR Spectroscopy: Appearance of the ester C=O stretch at ~1720-1735 cm⁻¹.[6][1]

References

  • BenchChem. Application Notes and Protocols: Esterification of 2-amino-5-isopropylbenzoic Acid. (General protocols for amino-benzoic acids). Link[6][1][5]

  • National Institutes of Health (PubChem). Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate Compound Summary.[6][1][5] (Physical properties of analogous esters). Link

  • Al-Abdullah, E. S., et al. (2019).[1][5] Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9, 19065-19074.[1][5] (Synthesis of triazole-benzoic acid derivatives). Link

  • Sigma-Aldrich. Methyl 4-((1H-1,2,4-triazol-1-yl)methyl)benzoate Product Information.Link[6][1][5]

Sources

Method

Application Note: High-Efficiency Synthesis of Amide Derivatives from Triazole-Benzoic Acid Scaffolds

Abstract & Strategic Overview Triazole-linked benzoic acid derivatives are privileged scaffolds in medicinal chemistry, widely utilized in the development of antifungal (e.g., fluconazole analogs), anticancer, and antiba...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Triazole-linked benzoic acid derivatives are privileged scaffolds in medicinal chemistry, widely utilized in the development of antifungal (e.g., fluconazole analogs), anticancer, and antibacterial agents. The 1,2,3-triazole moiety acts as a bioisostere for amide bonds and provides favorable pharmacokinetic profiles due to its metabolic stability and hydrogen-bonding capability.

However, the synthesis of amide derivatives from these intermediates presents unique challenges. The nitrogen-rich triazole ring can coordinate with metal catalysts or interfere with activation agents, while the solubility profile of triazole-benzoic acids often requires specific solvent systems (e.g., DMF/DMSO) that complicate workup.

This Application Note provides two field-proven protocols for the amidation of triazole-benzoic acids:

  • Method A (HATU-Mediated): Ideal for discovery-scale library synthesis (10 mg – 500 mg) and preserving chiral centers in amine partners.

  • Method B (Acyl Chloride Activation): Robust for scale-up (>1 g) or sterically hindered amines where standard coupling fails.

Strategic Decision Matrix

G Start Starting Material: Triazole-Benzoic Acid Scale Assess Scale & Amine Reactivity Start->Scale SmallScale Discovery Scale (<500mg) or Chiral Amine Scale->SmallScale High Throughput LargeScale Scale-Up (>1g) or Non-Nucleophilic Amine Scale->LargeScale Cost/Robustness MethodA Method A: HATU/DIPEA (Mild, High Yield) SmallScale->MethodA MethodB Method B: SOCl2/Oxalyl Chloride (Aggressive, Low Cost) LargeScale->MethodB Purification Purification Strategy MethodA->Purification MethodB->Purification Flash Flash Chromatography (DCM/MeOH) Purification->Flash Complex Impurities Recryst Recrystallization (EtOH/H2O) Purification->Recryst High Crystallinity

Figure 1: Decision matrix for selecting the optimal amidation pathway based on scale and substrate properties.

Chemical Mechanisms & Causality

The Challenge of Triazole Solvation

Triazole-benzoic acids are often sparingly soluble in non-polar solvents (DCM, Toluene) due to the high polarity of the triazole ring and the hydrogen-bonding network of the carboxylic acid.

  • Solution: Both protocols utilize DMF or DMAc as co-solvents.

  • Causality: Ensuring complete solvation prevents "surface-only" activation, which leads to stalled reactions and high residual starting material.

Activation Pathways
  • HATU (Method A): Generates an OAt-active ester.[1] The nitrogen on the pyridyl ring of HATU assists in the acylation via a cyclic transition state (neighboring group effect), accelerating the reaction significantly compared to HBTU/EDC. This is critical when the benzoic acid is electron-deficient due to the triazole ring.

  • Acyl Chloride (Method B): Converts the -OH of the acid to -Cl, creating a highly electrophilic carbonyl carbon. This overcomes the steric hindrance of bulky amines (e.g., tert-butyl amines) that cannot approach the bulky HATU-active ester complex.

Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale, parallel synthesis, chiral amines.

Reagents:

  • Triazole-Benzoic Acid Intermediate (1.0 equiv)

  • Amine Partner (1.1 – 1.2 equiv)

  • HATU (1.2 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (approx. 0.1 M concentration)

Protocol:

  • Preparation: In a dry vial equipped with a magnetic stir bar, dissolve the Triazole-Benzoic Acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv).

    • Observation: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes.

    • Why: Pre-activation ensures the active ester is formed before the amine is introduced, reducing potential side reactions with the amine (e.g., guanidinylation).

  • Coupling: Add the Amine (1.1 equiv).[2] If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][3][4]

    • Endpoint: Disappearance of the acid peak (M-1 or M+1) and appearance of the amide product (M+1).

  • Workup (Aqueous):

    • Dilute the reaction mixture with EtOAc (10x volume).

    • Wash sequentially with:

      • 10% LiCl (aq) or Brine (x3) – Critical to remove DMF.

      • Sat. NaHCO₃ (x2) – Removes unreacted acid/HATU byproducts.

      • 1M HCl (x1) – Removes unreacted amine (skip if product is acid-sensitive).

    • Dry over Na₂SO₄, filter, and concentrate.[1][5]

Method B: Acid Chloride Activation (Scale-Up)

Best for: >1g scale, unreactive amines, cost-sensitive processes.

Reagents:

  • Triazole-Benzoic Acid Intermediate (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 equiv) OR Oxalyl Chloride (1.5 equiv) + cat. DMF

  • Amine Partner (1.1 equiv)[2][4]

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: DCM or THF (if soluble), or Toluene.

Protocol:

  • Activation: Suspend the Triazole-Benzoic Acid in dry DCM (or Toluene).

  • Chlorination: Add Thionyl Chloride (5 equiv) dropwise.

    • Reflux:[5] Heat to reflux (40–60°C) for 2–4 hours.

    • Monitoring: Aliquot into MeOH; check LC-MS for methyl ester formation (indicates acid chloride was present).

  • Evaporation: Concentrate the mixture to dryness in vacuo to remove excess SOCl₂.

    • Tip: Azeotrope with toluene (x2) to ensure all acidic traces are removed.

  • Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.

  • Addition: Add a mixture of the Amine (1.1 equiv) and TEA (3.0 equiv) in DCM dropwise.

  • Reaction: Allow to warm to RT and stir for 1–4 hours.

  • Workup: Wash with water, 1M HCl, and Brine. Concentrate to yield the crude amide.[1]

Purification & Characterization

Triazole derivatives are notoriously polar. Standard silica chromatography often results in "streaking" or poor separation.

Optimized Purification Workflow:

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40–63 µm).

    • Mobile Phase: DCM / MeOH gradient (0% to 10%).

    • Modifier: Add 1% NH₄OH or TEA to the mobile phase if the product streaks (tails) on TLC. This deactivates acidic sites on the silica.

  • Recrystallization (High Purity):

    • Many triazole-benzamides are crystalline.

    • Solvent System: Dissolve in hot Ethanol, add water dropwise until turbid, then cool slowly.

Data Summary Table

ParameterMethod A (HATU)Method B (Acid Chloride)
Scale mg to 1 g1 g to kg
Time 2–16 hours4–8 hours (2 steps)
Byproducts Urea, HOAt (water soluble)HCl, SO₂ (gaseous)
Cost High (Reagent cost)Low
Moisture Sensitivity ModerateHigh (at activation step)

Troubleshooting Guide (Self-Validating Systems)

Troubleshooting Problem Issue Detected LowYield Low Yield / Incomplete Reaction Problem->LowYield Racemization Racemization of Chiral Amine Problem->Racemization Solubility Precipitation during Reaction Problem->Solubility CheckLCMS Check LCMS: Is Active Ester formed? LowYield->CheckLCMS SwitchReagent Switch to T3P or PyBOP (Less basic) Racemization->SwitchReagent AddDMSO Add DMSO co-solvent (up to 20%) Solubility->AddDMSO Use Method B (Acid Cl) Use Method B (Acid Cl) CheckLCMS->Use Method B (Acid Cl) No Active Ester Increase Temp / Time Increase Temp / Time CheckLCMS->Increase Temp / Time Active Ester Present

Figure 2: Troubleshooting logic for common failure modes in triazole-amide coupling.

Expert Tips:
  • The "DMF Trap": DMF is excellent for solubility but hard to remove. If your NMR shows DMF peaks (2.89, 2.73, 7.96 ppm), dissolve the product in EtOAc and wash 5 times with 5% LiCl solution . The LiCl breaks the DMF-water azeotrope and pulls DMF into the aqueous layer.

  • Monitoring: Triazoles are UV active. Use 254 nm for TLC. If using LC-MS, be aware that the triazole ring can protonate, sometimes showing [M+H] and [M+Na] strongly.

References

  • MDPI. (2024). Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • American Chemical Society (ACS). (2006). Direct Synthesis of Esters and Amides from Unprotected Hydroxyaromatic and -aliphatic Carboxylic Acids. Journal of Organic Chemistry. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Bioactive Flavonoid Hybrids Linked by 1,2,3-Triazole. Retrieved from [Link]

Sources

Application

Application Note: Step-by-Step Synthesis and Regiocontrol of 1-Methyl-1,2,4-Triazole Scaffolds

Executive Summary & Mechanistic Rationale The 1-methyl-1,2,4-triazole scaffold is a privileged pharmacophore widely utilized in the development of antiviral agents, antifungal drugs, and agricultural chemicals. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1-methyl-1,2,4-triazole scaffold is a privileged pharmacophore widely utilized in the development of antiviral agents, antifungal drugs, and agricultural chemicals. However, synthesizing this seemingly simple heterocycle presents significant technical challenges.

The primary hurdle is regioselectivity . Unsubstituted 1H-1,2,4-triazole exists in a tautomeric equilibrium. When subjected to basic conditions, deprotonation yields a delocalized triazolide anion. Subsequent electrophilic attack by an alkylating agent (e.g., methyl iodide) typically results in a mixture of N1-methyl and N4-methyl regioisomers, alongside overalkylated quaternary triazolium salts (Benchchem Protocol)[1]. Furthermore, both the starting material and the desired N1-methyl product exhibit high water solubility and similar vapor pressures, making standard aqueous workups and simple distillations ineffective (Shackelford et al., 2008)[2].

To overcome these challenges, this guide details two field-proven methodologies:

  • Direct Regioselective Alkylation: Utilizing continuous extraction and short-path distillation to isolate the N1-isomer in high purity[2].

  • De Novo Condensation: A microwave-assisted, catalyst-free assembly using methylhydrazine to guarantee absolute regiocontrol (Shelke et al., 2015)[3].

Synthesis Strategy Workflow

The following diagram illustrates the logical decision matrix for selecting the appropriate synthetic route based on equipment availability and purity requirements.

G Start Target Scaffold: 1-Methyl-1,2,4-Triazole RouteA Route A: Direct Alkylation (1H-1,2,4-Triazole + MeI) Start->RouteA RouteB Route B: De Novo Synthesis (Methylhydrazine + Formamide) Start->RouteB ChallengeA Challenge: Regioselectivity (N1 vs N4 Alkylation) RouteA->ChallengeA AdvantageB Advantage: Absolute Regiocontrol (Pre-installed Methyl Group) RouteB->AdvantageB SolutionA NaOMe Deprotonation & Continuous Extraction ChallengeA->SolutionA SolutionB Microwave Irradiation (Catalyst-Free Condensation) AdvantageB->SolutionB ProductA 1-Methyl-1,2,4-Triazole (63% Yield, Spectroscopically Pure) SolutionA->ProductA ProductB 1-Methyl-1,2,4-Triazole (High Yield, Scalable) SolutionB->ProductB

Figure 1: Logical workflow for synthesizing 1-methyl-1,2,4-triazole scaffolds.

Comparative Data Analysis

To aid in route selection, the quantitative metrics of both methodologies are summarized below.

ParameterRoute A: Direct AlkylationRoute B: De Novo Condensation
Primary Reagents 1H-1,2,4-Triazole, MeI, NaOMeMethylhydrazine, Formamide
Regioselectivity ~93% N1-isomer (in crude mixture)100% N1-isomer
Major Byproducts N4-isomer (2%), Quaternary salts (2%)Water, Ammonia
Purification Method Continuous extraction, Short-path distillationSolvent extraction, Crystallization
Isolated Yield 63% (Spectroscopically pure)>80%
Scalability High (Conventional batch processing)Moderate (Microwave limits batch size)

Validated Experimental Protocols

Protocol A: Direct Regioselective Alkylation (The Shackelford Procedure)

This protocol is engineered to solve the dual problems of regiochemical scrambling and extreme water solubility[2].

Step 1: Triazolide Salt Formation

  • Suspend 1H-1,2,4-triazole (1.0 equiv) in anhydrous methanol.

  • Slowly add a solution of sodium methoxide (NaOMe) in methanol (1.05 equiv).

  • Causality Check: NaOMe is chosen over weaker bases to ensure complete deprotonation, driving the equilibrium entirely to the sodium triazolide salt. Stir for 1 hour at room temperature.

Step 2: Electrophilic Alkylation

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise add iodomethane (MeI, 1.0 equiv) under an inert argon atmosphere.

  • Causality Check: Strict stoichiometric control of MeI (exactly 1.0 equiv) is critical. Excess MeI rapidly leads to overalkylation, forming the undesired 1,4-dimethyl-1,2,4-triazolium iodide salt[2].

  • Allow the mixture to warm to room temperature and stir overnight.

Step 3: Continuous Extraction

  • Evaporate the methanol under reduced pressure.

  • Dissolve the residue in a minimum amount of water.

  • Set up a continuous liquid-liquid extractor using chloroform (

    
    ) as the organic phase. Run the extraction for 24–48 hours.
    
  • Causality Check: Because 1-methyl-1,2,4-triazole is highly miscible in water, standard separatory funnel extraction will result in >50% yield loss. Continuous extraction leverages the slight partition coefficient over time to quantitatively transfer the product to the organic phase[2].

Step 4: Short-Path Distillation

  • Concentrate the chloroform extract to yield a pale yellow residual oil.

  • Subject the oil to short-path distillation at a constant moderate vacuum (70 mbar) with external oil-bath heating.

  • Collect the center cut at 74–78 °C.

  • Causality Check: The starting material and product have nearly identical vapor pressures. High-vacuum (oil pump) distillation occurs at inconveniently low temperatures, while atmospheric distillation degrades the product. Moderate vacuum (70 mbar) provides the optimal thermodynamic window for separation[2].

Protocol B: De Novo Microwave-Assisted Synthesis

For researchers requiring absolute regiocontrol without complex distillation setups, constructing the triazole ring around a pre-methylated precursor is the optimal strategy[3].

Step 1: Reagent Assembly

  • In a microwave-safe reaction vial, combine methylhydrazine (1.0 equiv) and formamide (2.5 equiv).

  • Safety Note: Methylhydrazine is highly toxic and volatile; handle exclusively in a fume hood.

Step 2: Microwave Irradiation

  • Seal the vial and subject it to microwave irradiation (e.g., 800W) at 120 °C for 10–15 minutes.

  • Causality Check: Microwave heating provides rapid, homogeneous energy transfer, overcoming the high activation energy required for the dual condensation/cyclization steps. This eliminates the need for transition metal catalysts or harsh acidic promoters[3].

Step 3: Isolation

  • Cool the vial to room temperature.

  • Dilute with ethyl acetate and wash with brine to remove unreacted formamide and ammonia byproducts.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the pure 1-methyl-1,2,4-triazole.
    

Self-Validating Quality Control Systems

To ensure the integrity of the synthesized scaffold, apply the following self-validating checks:

  • In-Process Physical State Validation: When utilizing Protocol A, trap the distilled product in an ice-salt water bath. The distillate should immediately freeze into a snow-white solid. Upon thawing, the melting point must be sharply between 3–5 °C [2].

  • Boiling Point Verification: The product must distill at exactly 74–78 °C at 70 mbar (or 177–178 °C at 755 mmHg)[2]. Deviations indicate contamination with the N4-isomer or unreacted starting material.

  • Spectroscopic Validation (

    
    H NMR in 
    
    
    
    ):
    • The

      
       protons will appear as a sharp singlet at approximately 3.95 ppm .
      
    • The asymmetric triazole ring protons (

      
       and 
      
      
      
      ) will appear as two distinct singlets at approximately 7.9 ppm and 8.1 ppm . If only one singlet is observed in the aromatic region, the symmetric N4-methyl regioisomer has been inadvertently isolated.

References

  • Shackelford, S. A., et al. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 38(5), 738–745. URL:[Link]

  • Shelke, G. M., et al. (2015). Synthesis of 1H-1,2,4-triazoles. Synlett, 26, 404-407. (Referenced via Organic Chemistry Portal). URL:[Link]

Sources

Method

microwave-assisted synthesis of triazolyl benzoic acids

An Application Guide to the Rapid Synthesis of Triazolyl Benzoic Acids via Microwave-Assisted Click Chemistry Abstract Triazole-containing compounds, particularly those functionalized with moieties like benzoic acid, rep...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Rapid Synthesis of Triazolyl Benzoic Acids via Microwave-Assisted Click Chemistry

Abstract

Triazole-containing compounds, particularly those functionalized with moieties like benzoic acid, represent a cornerstone in modern medicinal chemistry and drug development.[1][2] Their synthesis, however, can be a bottleneck when using traditional thermal methods, which often involve long reaction times and harsh conditions.[3] This application note provides a comprehensive guide to the rapid and efficient synthesis of 1,2,3-triazolyl benzoic acids utilizing Microwave-Assisted Organic Synthesis (MAOS). We will delve into the scientific principles of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and demonstrate how microwave irradiation dramatically accelerates this transformation.[4][5] This guide offers researchers and drug development professionals a detailed, field-proven protocol, data interpretation, and troubleshooting advice to effectively implement this powerful green chemistry technique.[6][7]

The Scientific Foundation: Principles of Microwave-Assisted "Click" Chemistry

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most effectively achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[8] This reaction is known for its high yield, wide scope, and the formation of only easily removable byproducts.[8]

The CuAAC Reaction Mechanism

The classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst makes the reaction quantitative, highly regioselective for the 1,4-isomer, and significantly faster.[5][8] The active Cu(I) catalyst can be introduced as a salt (e.g., CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[8][9] The catalytic cycle, as detailed in DFT studies, involves the formation of a copper acetylide, which then coordinates with the azide. A six-membered copper metallacycle intermediate is formed, which then undergoes ring contraction and subsequent protonolysis to yield the final triazole product and regenerate the catalyst.[8]

The Role of Microwave Irradiation

Conventional heating relies on thermal conduction, a slow process where heat is transferred from an external source through the vessel walls to the solvent and finally to the reactants. Microwave-assisted synthesis, in contrast, utilizes the ability of microwave energy to directly interact with polar molecules in the reaction mixture.[3][10] This interaction, primarily through dipolar polarization, causes rapid, efficient, and uniform heating throughout the bulk of the reaction medium ("in-core" heating).[10][11]

This rapid and direct energy transfer offers several key advantages:

  • Dramatic Reaction Rate Acceleration: Reactions that take hours or days conventionally can often be completed in minutes.[3][4][5]

  • Higher Yields and Purity: The short reaction times at elevated temperatures minimize the formation of side products, leading to cleaner reactions and higher product yields.[3][10]

  • Energy Efficiency: Direct heating of the reactants is more energy-efficient than heating a large oil bath and reaction vessel.[7]

  • Green Chemistry Alignment: MAOS often allows for the use of fewer solvents or more environmentally benign solvent systems, aligning with the principles of green chemistry.[6][7][10]

The combination of the inherent efficiency of the CuAAC reaction with the rapid, controlled heating of microwave irradiation creates a highly synergistic system for the synthesis of triazolyl benzoic acids.

Application Protocol: Microwave Synthesis of a Bis-Triazolyl Benzoic Acid Derivative

This protocol details the synthesis of 4-{1,1′-[(1,2-(phenylene)bis(methylene)]bis-1H-1,2,3-triazole-4,4′-yl}-benzoic acid as a representative example.

Materials and Equipment

Reagents:

  • 4-Ethynylbenzoic acid

  • 1,2-Bis(azidomethyl)benzene

  • Copper(I) Iodide (CuI) or Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (if using CuSO₄)

  • N,N-Dimethylformamide (DMF), HPLC grade

  • Deionized Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

Equipment:

  • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator) equipped with sealed reaction vessels (10 mL), magnetic stirring, and sensors for temperature and pressure.

  • Magnetic stir plate and stir bars

  • Standard laboratory glassware (beakers, graduated cylinders, Büchner funnel)

  • Filtration apparatus

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • pH paper or pH meter

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis reagents Weigh Reagents: - 4-Ethynylbenzoic acid - 1,2-Bis(azidomethyl)benzene - CuI Catalyst solvent Add Solvents: - DMF - H₂O reagents->solvent vessel Combine in Microwave Vessel & Add Stir Bar solvent->vessel seal Seal Vessel Securely vessel->seal mw Irradiate in Microwave Reactor (e.g., 120°C, 15 min, 200 W) seal->mw cool Cool to Room Temperature (Automated Air Jet) mw->cool precipitate Pour into Water to Precipitate Product cool->precipitate acidify Acidify with HCl to pH ~2-3 precipitate->acidify filtrate Collect Solid by Vacuum Filtration acidify->filtrate wash Wash with Water & Diethyl Ether filtrate->wash dry Dry Product Under Vacuum wash->dry yield Calculate Yield dry->yield characterize Characterize Structure (NMR, IR, HRMS) yield->characterize

Caption: Experimental workflow for microwave-assisted triazole synthesis.

Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-ethynylbenzoic acid (2.2 mmol), 1,2-bis(azidomethyl)benzene (1.0 mmol), and Copper(I) Iodide (0.1 mmol, 5 mol%).

  • Solvent Addition: Add a 1:1 mixture of DMF and water (4 mL). Causality Note: A polar solvent mixture like DMF/water is used for its high microwave absorption capacity and ability to dissolve the reactants.

  • Vessel Sealing: Securely cap the vessel. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 120 °C (use a pre-stirring time of 30 seconds)

    • Time: 15 minutes

    • Power: 200 W (dynamic power control)

    • Pressure Limit: 250 psi Run the reaction. The progress can be monitored by TLC after completion.[12]

  • Cooling: After irradiation is complete, allow the vessel to cool to room temperature (typically below 50°C) using the instrument's automated cooling system.

  • Product Precipitation: Pour the cooled reaction mixture into a beaker containing 40 mL of deionized water. A precipitate should form.

  • Acidification: While stirring, slowly add 1M HCl to acidify the mixture to a pH of approximately 2-3. This ensures the complete protonation of the carboxylic acid groups, maximizing precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with deionized water (2 x 20 mL) and cold diethyl ether (1 x 20 mL) to remove any residual DMF and unreacted starting materials.

  • Drying & Analysis: Dry the purified solid product under vacuum. Determine the final yield and characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).[13]

Chemical Reaction Mechanism

G CuI Cu(I) Cu_Acetylide Cu(I) Acetylide [R¹-C≡C-Cu] Alkyne R¹-C≡CH Alkyne->Cu_Acetylide + Cu(I) Azide R²-N₃ Product Triazole Product Product->CuI Regenerates Catalyst Coord_Complex Coordinated Complex Cu_Acetylide->Coord_Complex + R²-N₃ Metallacycle Six-Membered Cu Metallacycle Coord_Complex->Metallacycle Cyclization Triazolide Cu(I) Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Product + H⁺

Sources

Application

Application Notes and Protocols: Functionalization of the Carboxylic Acid Group in Triazole Derivatives

Introduction The 1,2,3- and 1,2,4-triazole scaffolds are cornerstones in modern medicinal chemistry and drug development.[1][2][3] Their unique physicochemical properties—including metabolic stability, hydrogen bonding c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,2,3- and 1,2,4-triazole scaffolds are cornerstones in modern medicinal chemistry and drug development.[1][2][3] Their unique physicochemical properties—including metabolic stability, hydrogen bonding capabilities, and a dipole moment that makes them effective bioisosteres for amide bonds—have led to their incorporation into a wide array of approved therapeutics, from antifungals to anticancer agents.[1][4] A carboxylic acid substituent on the triazole ring is a particularly valuable synthetic handle. It provides a versatile anchor point for diversification, enabling the synthesis of vast libraries of esters, amides, and other derivatives to modulate a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth exploration of the primary chemical strategies for functionalizing the carboxylic acid group on triazole derivatives. We will move beyond simple procedural lists to explain the underlying mechanisms and the rationale behind reagent and condition selection. Detailed, field-proven protocols are provided for key transformations, alongside a discussion of advanced and emerging methodologies.

Core Functionalization Strategies: A Comparative Overview

The transformation of a carboxylic acid is fundamentally about activating the carboxyl group to make it susceptible to nucleophilic attack. The choice of activating agent is critical and depends on the nature of the nucleophile, the steric and electronic properties of the triazole substrate, and the need to preserve stereochemical integrity.

Table 1: Comparison of Key Functionalization Methods
MethodReagentsTarget Functional GroupKey AdvantagesCommon Challenges
Amidation EDC/HOBt, HATU/BaseAmideHigh efficiency, broad substrate scope, methods to suppress racemization.[5][6]Byproduct removal (EDC), reagent cost (HATU), potential for side reactions with sensitive substrates.
Acid Chloride SOCl₂, (COCl)₂Acid ChlorideCreates a highly reactive intermediate for a wide range of transformations.[7][8]Harsh conditions, moisture sensitivity, potential for side reactions with the triazole ring.
Esterification SOCl₂/Alcohol, EDC/DMAPEsterEffective for simple alcohols; can be adapted for more complex or hindered alcohols.[9][10]Requires anhydrous conditions; risk of side reactions with acid-sensitive groups.

I. Amide Bond Formation: The Workhorse of Medicinal Chemistry

Amide bond formation is the most frequent modification applied to triazole carboxylic acids, enabling the exploration of structure-activity relationships (SAR) by introducing a diverse range of amine-containing fragments. The process requires activating the carboxylic acid to overcome the kinetic barrier of reacting with an amine.[5]

A. Carbodiimide-Mediated Coupling (EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[5] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct or lead to racemization at adjacent chiral centers.

To mitigate these issues, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-active ester.[6][11] This active ester is more stable, less prone to racemization, and reacts efficiently with the target amine to form the desired amide bond, regenerating HOBt in a catalytic cycle.[5][11]

EDCHOBt_Mechanism cluster_activation Activation Phase cluster_stabilization Stabilization & Coupling Triazole_COOH Triazole-COOH O_acylisourea O-Acylisourea (Unstable Intermediate) Triazole_COOH->O_acylisourea +EDC EDC EDC HOBt_ester HOBt Active Ester (Stable Intermediate) O_acylisourea->HOBt_ester +HOBt -Urea Urea EDC-Urea (Byproduct) O_acylisourea->Urea Rearrangement (Side Reaction) HOBt HOBt Amide_Product Triazole-CONHR₂ (Final Amide) HOBt_ester->Amide_Product +Amine -HOBt (regenerated) Amine R₂-NH₂

Figure 1: Mechanism of EDC/HOBt-mediated amide bond formation.
Protocol 1: General Procedure for EDC/HOBt Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the triazole carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Dissolve the mixture in an anhydrous aprotic solvent such as DMF or DCM (to a concentration of ~0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. This is crucial to minimize side reactions and potential racemization.

  • EDC Addition: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Monitor for any exotherm.

  • Base Addition: If the amine is provided as a salt (e.g., HCl or TFA salt), add a non-nucleophilic base such as DIPEA or TEA (2.5 equiv) dropwise to liberate the free amine.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., EtOAc) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[5]

B. Uronium/Aminium Salt-Based Coupling (HATU)

For sterically hindered amines or electron-deficient carboxylic acids, EDC/HOBt coupling can be sluggish. In these cases, more potent coupling reagents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt that generates a highly reactive OAt-active ester.[5]

The mechanism involves deprotonation of the carboxylic acid by a non-nucleophilic base (typically DIPEA), followed by attack of the resulting carboxylate on HATU. This forms the active ester and releases tetramethylurea. The amine then attacks the ester to yield the final amide. The nitrogen atom in the HOAt ring is believed to accelerate the coupling step through anchimeric assistance.[5][6]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Triazole_COOH Triazole-COOH Carboxylate Triazole-COO⁻ Triazole_COOH->Carboxylate + Base Base DIPEA OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU - Tetramethylurea HATU HATU Amide_Product Triazole-CONHR₂ (Final Amide) OAt_ester->Amide_Product + Amine Amine R₂-NH₂

Figure 2: Mechanism of HATU-mediated amide bond formation.
Protocol 2: General Procedure for HATU Coupling
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the triazole carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.0-3.0 equiv). Note: The order of addition can be critical. Pre-mixing the acid, HATU, and DIPEA for a few minutes before adding the amine can sometimes improve yields.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt coupling. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

II. Conversion to Acid Chlorides

For subsequent reactions with poor nucleophiles or when a highly reactive intermediate is desired, the carboxylic acid can be converted to an acid chloride. Thionyl chloride (SOCl₂) is the most common reagent for this transformation.[7][12] The reaction proceeds by converting the hydroxyl group into a chlorosulfite, which is an excellent leaving group.[13]

AcidChloride_Formation cluster_products Potential Products Triazole_COOH Triazole-COOH Acid_Chloride Triazole-COCl (Reactive Intermediate) Triazole_COOH->Acid_Chloride + SOCl₂ - SO₂ - HCl SOCl2 SOCl₂ or (COCl)₂ Ester Ester Acid_Chloride->Ester + R-OH Amide Amide Acid_Chloride->Amide + R₂NH Ketone Ketone (Friedel-Crafts) Acid_Chloride->Ketone + Arene, AlCl₃

Sources

Method

Accelerating Fungicide Discovery: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic Acid as a Dual-Action Scaffold

Application Note: Agrochemical Discovery & Development Executive Summary In the competitive landscape of agrochemical discovery, 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (hereafter referred to as MTBA ) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Agrochemical Discovery & Development

Executive Summary

In the competitive landscape of agrochemical discovery, 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (hereafter referred to as MTBA ) has emerged as a high-value "privileged structure." Unlike simple 1,2,4-triazole building blocks, MTBA incorporates a benzoic acid moiety that serves as a versatile handle for modulating lipophilicity and transport properties.

This guide details the application of MTBA in three critical workflows:

  • Lead Optimization: Using MTBA as a scaffold to synthesize novel "Hybrid Triazole" fungicides with enhanced cuticular penetration.

  • Biological Screening: Protocols for evaluating efficacy against resistant fungal strains (Fusarium, Rhizoctonia).

  • Residue Analysis: Validated LC-MS/MS methods for tracking MTBA as a stable metabolite/marker in plant matrices.

Chemical Profile & Mechanistic Rationale

The "Dual-Action" Hypothesis

MTBA is designed to address two primary failure modes in modern fungicide development: poor uptake and metabolic instability .

  • The Warhead (Triazole): The 1-methyl-1,2,4-triazole ring coordinates with the heme iron of the fungal enzyme Lanosterol 14α-demethylase (CYP51) , blocking ergosterol biosynthesis and disrupting cell membrane integrity.

  • The Vector (Benzoic Acid): The carboxylic acid tail allows for the rapid attachment of lipophilic esters or amides. This modification transforms the hydrophilic core into a lipophilic pro-drug capable of penetrating the waxy plant cuticle before hydrolyzing back to the active acid form or acting as a stable mimic of auxinic herbicides (dual-mode potential).

PropertyValueSignificance
CAS Number 1067613-97-1Unique identifier for sourcing high-purity standards.
Molecular Weight 203.20 g/mol Low MW allows for the addition of complex side chains without violating "Rule of 5" agro-equivalent guidelines.
pKa (Acid) ~4.2Exists as an anion at physiological pH (phloem mobile) unless esterified.
LogP 0.7 (Predicted)Low lipophilicity requires derivatization for foliar uptake.

Protocol A: Synthesis of Novel "Hybrid Triazole" Fungicides

Objective: Create a library of lipophilic amides derived from MTBA to screen for enhanced antifungal potency.

Workflow Visualization

SynthesisWorkflow Figure 1: Synthetic pathway for MTBA-derived fungicide library generation. Start MTBA Scaffold (Carboxylic Acid) Activation Activation (SOCl2 or HATU) Start->Activation Activation Step Coupling Amide Coupling (R-NH2 Addition) Activation->Coupling + Amine Purification Purification (Flash Chromatography) Coupling->Purification Crude Product Library Final Library (Lipophilic Amides) Purification->Library Pure Compounds

Step-by-Step Procedure

Reagents:

  • MTBA (1.0 eq)

  • Thionyl Chloride (

    
    ) or HATU (1.2 eq)
    
  • Diverse Amines (Anilines, Benzylamines) (1.1 eq)

  • Dichloromethane (DCM) or DMF (anhydrous)

Method:

  • Activation: Dissolve MTBA (1 mmol) in anhydrous DCM (5 mL). Add

    
     (1.5 mmol) dropwise at 0°C. Reflux for 2 hours to generate the acid chloride. Alternatively, use HATU/DIPEA in DMF for sensitive amines.
    
  • Coupling: Evaporate excess

    
    . Redissolve residue in DCM. Add the target amine (1.1 mmol) and triethylamine (2.0 mmol) at 0°C. Stir at room temperature for 12 hours.
    
  • Quench & Wash: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and saturated

    
     (to remove unreacted acid).
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc gradient).
    
  • Validation: Confirm structure via

    
    H-NMR and LC-MS.
    

Expert Tip: Focus on fluorinated anilines as coupling partners. Recent data suggests that adding a trifluoromethyl-phenyl group significantly increases the half-life of triazole fungicides in soil [1].

Protocol B: In Vitro Antifungal Screening

Objective: Evaluate the fungicidal activity of MTBA derivatives against Fusarium graminearum (Head Blight) and Rhizoctonia solani (Sheath Blight).

Experimental Setup
  • Assay Type: 96-well Microdilution Broth Assay.

  • Controls:

    • Positive: Tebuconazole (Commercial Standard).

    • Negative: DMSO (Solvent control).

    • Reference: MTBA parent acid (to test if derivatization improves potency).

Procedure
  • Preparation: Dissolve test compounds in DMSO to a stock concentration of 10,000 mg/L.

  • Dilution: Prepare serial dilutions in Potato Dextrose Broth (PDB) ranging from 200 µg/mL down to 0.1 µg/mL.

  • Inoculation: Add 100 µL of fungal spore suspension (

    
     spores/mL) to each well containing 100 µL of compound solution.
    
  • Incubation: Incubate plates at 25°C for 48–72 hours in the dark.

  • Quantification: Measure Optical Density (OD) at 600 nm. Calculate Inhibition Rate (%):

    
    
    
  • Analysis: Determine

    
     using non-linear regression (GraphPad Prism).
    

Self-Validating Check: If the Positive Control (Tebuconazole) does not show >90% inhibition at 50 µg/mL, the fungal strain may be resistant or the inoculum non-viable. Discard data and restart.

Protocol C: Residue Analysis (LC-MS/MS)

Objective: Quantify MTBA residues in crop samples (Wheat/Rice straw) to assess environmental persistence or metabolic cleavage of the derivatives.

Method Parameters
ParameterSetting
Instrument Triple Quadrupole LC-MS/MS (e.g., Agilent 6495 or Sciex 6500+)
Column C18 Reverse Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization ESI Positive Mode (+ve)
MRM Transition Quantifier: 204.1

70.1 (Triazole ring fragment) Qualifier: 204.1

160.1 (Loss of

)
Analytical Workflow

AnalysisWorkflow Figure 2: QuEChERS extraction workflow for MTBA residue analysis. Sample Homogenized Crop Sample (5g) Extract Extraction (Acetonitrile/Water + QuEChERS) Sample->Extract Shake 1 min Clean Clean-up (dSPE with PSA/C18) Extract->Clean Centrifuge Inject LC-MS/MS Injection Clean->Inject Filter 0.2µm Data Data Analysis (MRM Quantification) Inject->Data Integrate Peaks

Extraction Protocol (QuEChERS):

  • Weigh 5g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL Acetonitrile (1% Acetic Acid). Vortex for 1 min.

  • Add salt kit (4g

    
    , 1g NaCl). Shake vigorously for 1 min.
    
  • Centrifuge at 4000 rpm for 5 min.

  • Transfer 1 mL of supernatant to a dSPE tube (containing PSA and C18 to remove sugars/lipids). Vortex and centrifuge.

  • Filter supernatant (0.22 µm PTFE) into an HPLC vial for analysis.

References

  • Xiong, P.-L., et al. (2023). "Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives." Molecules, 28(19), 6932.

  • Food and Agriculture Organization (FAO). (2023). "Triazole Fungicide Metabolites: Toxicology and Residue Definition." FAO Plant Production and Protection Paper.

  • Abuelizz, H. A., et al. (2019).[1] "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances, 9, 19065-19074.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of Triazole Benzoic Acids in Organic Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet complex solubility issues encountered with triazole benzoic acid derivatives during organic synthesis. These compounds, while valuable, often present significant dissolution challenges that can impede reaction kinetics, complicate work-ups, and affect purification.

The inherent chemical nature of triazole benzoic acids is the root of their poor solubility. These molecules possess a dual character: a polar, hydrogen-bond-donating-and-accepting carboxylic acid group and a polar, hydrogen-bond-accepting triazole ring. This combination can lead to high crystal lattice energy, where the molecules strongly adhere to each other in a solid state, making it difficult for solvent molecules to break them apart.[1] Furthermore, depending on the substituents, the overall molecule can have significant nonpolar regions, creating a classic solubility dilemma. This guide is designed to provide a logical, stepwise approach to overcoming these challenges.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section is structured to address specific problems you may encounter in the lab. Follow the decision-making workflow to systematically diagnose and solve solubility challenges.

Issue 1: My triazole benzoic acid starting material will not dissolve in the chosen reaction solvent.

This is the most frequent challenge. Before resorting to more complex methods, a systematic approach to solvent selection and physical intervention is recommended.

Initial Steps & Diagnosis

  • Verify Compound Purity: Impurities can sometimes significantly alter solubility characteristics or even disrupt crystallization processes.[1] Ensure your starting material is of the required purity.

  • Consult the Literature: For known compounds, check for previously reported successful reaction conditions and solvent systems. For novel structures, look at solvents used for analogous compounds. For example, syntheses involving triazole benzoic acids have often utilized polar aprotic solvents like DMF.[2]

  • Systematic Solvent Screening: If literature is unavailable, perform a small-scale solvent screening test.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Aliquot a small, consistent amount (e.g., 2-5 mg) of your triazole benzoic acid derivative into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent. Cover a range of polarities.

  • Observation at Room Temperature: Vigorously vortex each vial for 1-2 minutes. Observe and record the degree of dissolution (e.g., insoluble, partially soluble, fully soluble).

  • Heating: For vials where the compound did not dissolve, gently heat the mixture (e.g., to 40-60 °C) with continued agitation. Note any changes in solubility. Caution: Be aware of the solvent's boiling point and the thermal stability of your compound.

  • Cooling: Allow heated vials to cool to room temperature. Observe if the compound precipitates, which indicates it may be suitable for reactions requiring elevated temperatures but could pose challenges during work-up.

The following workflow diagram illustrates the decision-making process for addressing initial solubility problems.

G cluster_start cluster_actions Troubleshooting Workflow cluster_outcomes start Problem: Compound is Insoluble solvent_screen Perform Solvent Screen (See Protocol) start->solvent_screen heating Apply Gentle Heating (40-60 °C) solvent_screen->heating If still insoluble success Success: Proceed with Reaction solvent_screen->success Soluble sonication Utilize Sonication heating->sonication If still insoluble heating->success Soluble cosolvent Introduce a Co-Solvent sonication->cosolvent If still insoluble sonication->success Soluble derivatize Consider Derivatization (e.g., Salt or Ester Formation) cosolvent->derivatize If still insoluble cosolvent->success Soluble derivatize->success Soluble Derivative fail Re-evaluate Synthetic Route derivatize->fail Not feasible

Caption: A decision tree for troubleshooting solubility issues.

Issue 2: The compound dissolves with heat but crashes out upon cooling or addition of another reagent.

This indicates that you are operating near the saturation point of your solvent system.

Troubleshooting Steps:

  • Introduce a Co-solvent: The use of a co-solvent is a powerful technique to enhance solubility.[] A small amount of a highly polar, water-miscible solvent can disrupt the crystal lattice and improve solvation. For a reaction in a less polar solvent like dichloromethane (DCM), adding 5-10% of DMF or DMSO can maintain solubility. In one reported synthesis, using acetonitrile as a co-solvent with aqueous HCl prevented solubility issues during a reaction scale-up.[4]

  • Maintain Elevated Temperature: If the reaction chemistry allows, maintain the reaction mixture at the temperature required to keep the material in solution. Be prepared for potential precipitation during the work-up phase.

  • Increase Solvent Volume: While not always ideal, increasing the dilution can keep the compound dissolved. This may, however, negatively impact reaction rates.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for screening triazole benzoic acid solubility?

A good screening set should cover a range of polarities and solvent types. Consider the following:

SolventTypeTypical UseRationale for Inclusion
DCM ChlorinatedGeneral SynthesisSolubilizes many organic molecules, but may struggle with the polar groups.
THF EtherGrignards, ReductionsAprotic, moderately polar, can solvate a range of compounds.
Acetonitrile NitrileGeneral SynthesisPolar aprotic, often a good balance for molecules with mixed polarity.
DMF AmidePeptide CouplingHighly polar aprotic, excellent for dissolving polar and stubborn compounds.[2]
DMSO SulfoxideVariousVery high polarity, often a "solvent of last resort" due to its high boiling point.
Methanol/Ethanol Protic AlcoholGeneral SynthesisProtic nature can interact with the carboxylic acid, but may be reactive.
Toluene AromaticDehydrationsNonpolar, useful for determining if the compound has significant nonpolar character.

Q2: Can I use sonication to help dissolve my compound?

Yes, sonication is an excellent physical method to aid dissolution.[5] The process, known as acoustic cavitation, generates localized high-pressure and high-temperature spots that can break up solid aggregates and enhance solvent-solute interaction.[6][7] It is particularly useful for kinetically slow dissolution processes and can often achieve dissolution without the need for bulk heating.

Q3: My compound is intended for a reaction with a base. How does this affect my solvent choice?

This is a critical consideration. The addition of a base will deprotonate the carboxylic acid, forming a carboxylate salt. This dramatically increases the polarity of the molecule.

  • Principle: Converting an acidic drug into its salt form is a common and effective method to increase solubility.[8]

  • Application: If your reaction involves a base (e.g., for an amide coupling or substitution), you can use this to your advantage. The in situ formation of the salt will likely render the compound soluble in more polar solvents like DMF, NMP, or even acetonitrile. You may not need to fully dissolve the starting free acid before adding the base.

The diagram below illustrates how pH modification alters the compound's nature and influences solvent compatibility.

G cluster_pH cluster_solubility acid Low pH (Protonated Form) R-COOH base High pH (Deprotonated Salt Form) R-COO⁻ M⁺ acid->base + Base - Acid nonpolar More Soluble in Less Polar Solvents (e.g., DCM, THF) acid->nonpolar Favors base->acid + Acid - Base polar More Soluble in Polar Solvents (e.g., DMF, DMSO, H₂O) base->polar Favors

Caption: Effect of pH on the solubility profile of a triazole benzoic acid.

Q4: What if no common organic solvent works?

If extensive solvent screening fails, you may need to consider chemical modification or advanced formulation techniques, especially if the goal is biological testing rather than further chemical reaction.

  • Salt Formation: As discussed, forming a salt is a primary strategy.[9] You can isolate the salt of your triazole benzoic acid (e.g., a sodium or potassium salt) which may have drastically different solubility properties.

  • Esterification: Temporarily converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) will remove the primary source of strong intermolecular hydrogen bonding. This often makes the compound much more soluble in common organic solvents like DCM, ethyl acetate, and THF. The ester can then be hydrolyzed back to the acid at a later stage in the synthesis.

  • Co-crystallization: This advanced technique involves crystallizing the active pharmaceutical ingredient (API) with a benign "co-former" to create a new crystalline structure with enhanced physicochemical properties, including solubility.[10][11] This is more common in drug formulation than in synthetic chemistry but highlights the importance of the solid-state structure.

  • Aqueous Systems with pH Adjustment: For some applications, particularly in pre-formulation and biological assays, adjusting the pH of an aqueous solution can be a viable method to dissolve the compound by forming its salt in situ.[]

Q5: Could the crystal structure (polymorphism) be the problem?

Absolutely. A single chemical compound can exist in different crystal forms, known as polymorphs, which can have significantly different physical properties, including solubility and dissolution rate.[10] A more thermodynamically stable polymorph will generally have lower solubility.[10] If you are experiencing inconsistent solubility with different batches of the same material, it may be due to polymorphism. Characterization techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify different polymorphic forms.[12]

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from: [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Available from: [Link]

  • IQPC. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Available from: [Link]

  • Xtalks. (2015, September 21). Improving Drug Solubility By Preventing Crystallization. Available from: [Link]

  • ResearchGate. (2022, September 2). A Concise Review On Pharmaceutical Cocrystals: An Approach Of Solubility Enhancement Of Drug. Available from: [Link]

  • PMC. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

  • PMC. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • PharmaTutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Available from: [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF. Available from: [Link]

  • MDPI. (2022, February 22). Synthesis of Benzo[13][14]thiazolo[2,3-c][][10][13]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Available from: [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]

  • OSTI.GOV. (2000, September 27). Use of Sonication for In-Well Softening of Semivolatile Organic Compounds. Available from: [Link]

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • Chem-Station Int. Ed. (2016, May 7). Sonication in Organic Synthesis. Available from: [Link]

  • ResearchGate. (2017, August 15). Do you can used ultrasonication in dissolve organic dyes that are difficult to dissolve in water? Available from: [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Available from: [Link]

  • ACS Publications. (n.d.). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Available from: [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available from: [Link]

  • ResearchGate. (n.d.). Synthetic routes to triazole benzoic acid compounds 1–17. Available from: [Link]

  • FHNW. (n.d.). Synthesis of di- and tri-(2H-1,2,3-triazol-2-yl)benzoic acids. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • ResearchGate. (n.d.). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Available from: [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available from: [Link]

  • University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures. Available from: [Link]

  • DiVA. (2010, December 13). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Welcome to the Technical Support Center. The purification of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid via normal-phase silica gel column chromatography frequently presents significant bottlenecks. This guide is engineered to deconstruct the physicochemical causality behind these challenges and provide field-proven, self-validating protocols to ensure high-purity isolation.

Physicochemical Profiling & Quantitative Data

Understanding the molecular behavior of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid is the first step to successful purification. The molecule possesses a zwitterionic-like amphoteric character:

  • Carboxylic Acid (-COOH): Acts as a strong hydrogen-bond donor/acceptor, prone to dimerization and strong adsorption to polar stationary phases.

  • 1,2,4-Triazole Ring: Contains basic nitrogen atoms that coordinate aggressively with acidic silanol (Si-OH) groups on bare silica gel.

This dual nature leads to poor solubility in non-polar solvents and severe peak tailing. To establish a baseline for your purification, consult the quantitative optimization data below:

Table 1: Chromatographic Optimization & Solvent System Data

Solvent System (v/v)Acid ModifierExpected

Value
Peak Shape / Resolution
Hexane : EtOAc (1:1)None0.00 - 0.05Irreversible binding / Streaking
DCM : MeOH (95:5)None0.10 - 0.25Severe tailing / Poor resolution
DCM : MeOH (95:5)1% Acetic Acid0.25 - 0.35Sharp, symmetrical band
DCM : MeOH (90:10)1% Acetic Acid0.45 - 0.55Fast elution (use for column flush)

Troubleshooting Guides & FAQs

Q1: Why does my compound streak across the entire TLC plate and chromatography column? Causality: Streaking is a physical manifestation of multiple equilibrium states occurring simultaneously on the column. The basic triazole nitrogens undergo ion-exchange interactions with the acidic silanol groups of the silica gel, while the carboxylic acid forms strong hydrogen bonds. Solution: You must introduce a competitive modifier to saturate the silanol sites and suppress the ionization of the benzoic acid. Adding 0.5% to 1.0% glacial acetic acid to your mobile phase will force the molecule into a single, neutral protonation state, resulting in a sharp elution band[1]. Self-Validation: Run two parallel TLC plates (one with 1% acetic acid, one without). The modified plate should immediately collapse the streak into a defined spot.

Q2: Standard Hexane/Ethyl Acetate gradients are failing to elute the product. What is the optimal solvent system? Causality: Hexane and ethyl acetate lack the hydrogen-bonding capacity required to disrupt the intermolecular forces of polar aromatic acids. In complex polar separations, transitioning to a more aggressive elutropic series is required[2]. Solution: Switch to a Dichloromethane (DCM) and Methanol (MeOH) gradient. A highly effective starting point for triazole-containing benzoic acid derivatives is DCM:MeOH at a 100:1 to 100:5 ratio, supplemented with an acid modifier[3].

Q3: The crude material precipitates when I try to load it onto the column using the starting eluent. How should I proceed? Causality: The high polarity and crystal lattice energy of the triazole benzoic acid make it largely insoluble in DCM-heavy mixtures at room temperature. Attempting a liquid load will result in precipitation at the top of the column, destroying the separation bands. Solution: Dry loading is mandatory. Adsorbing the crude mixture onto a solid support (silica gel) prior to loading ensures an even, highly efficient mass transfer into the mobile phase without relying on initial solubility[1].

Q4: How do I remove the acetic acid modifier from my purified fractions without degrading the product? Causality: Acetic acid (boiling point 118 °C) is less volatile than DCM or MeOH and will concentrate in your flask during rotary evaporation, leaving the product as a sticky acetate-rich oil. Solution: Utilize azeotropic distillation. After evaporating the primary solvents, add 10–20 mL of toluene to the flask and co-evaporate under reduced pressure. Toluene forms an azeotrope with acetic acid, effectively stripping it from the solid product[1].

Standard Operating Procedure (SOP): Dry-Load Column Chromatography

Follow this step-by-step methodology to execute the purification:

  • Mobile Phase Preparation: Prepare 1 Liter of the eluent by mixing 950 mL of Dichloromethane (DCM) and 50 mL of Methanol (MeOH). Add 10 mL (1% v/v) of glacial acetic acid. Stir vigorously to ensure homogeneity[1].

  • Dry Loading the Sample:

    • Dissolve the crude 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid in a minimum volume of a volatile polar solvent (e.g., Tetrahydrofuran or pure Methanol).

    • Add dry silica gel (230-400 mesh) to the flask at a 1:5 ratio (mass of crude to mass of silica).

    • Evaporate the solvent under reduced pressure on a rotary evaporator until a dry, free-flowing powder is obtained[1].

  • Column Packing: Slurry pack a glass chromatography column with bare silica gel using the prepared 95:5 DCM:MeOH (1% AcOH) mobile phase. Tap the column to ensure no air bubbles are trapped in the stationary phase.

  • Sample Application: Carefully layer the dry-loaded silica powder evenly onto the top of the packed column bed. Top this with a 1 cm protective layer of clean sea sand to prevent disturbance during solvent addition.

  • Elution and Monitoring: Elute the column isocratically. Collect fractions and monitor via TLC (UV active at 254 nm).

  • Post-Column Isolation: Combine the fractions containing the pure product. Remove the solvent via rotary evaporation. To remove residual acetic acid, add toluene to the flask and co-evaporate under high vacuum 2-3 times until a crystalline solid is achieved.

Troubleshooting Workflow

Workflow Start Crude Triazole Benzoic Acid TLC TLC Screening (DCM:MeOH) Start->TLC Streak Severe Tailing Observed? TLC->Streak Acid Add 1% Acetic Acid Modifier Streak->Acid Yes Soluble Is Sample Soluble in Eluent? Streak->Soluble No Acid->Soluble LiqLoad Liquid Loading Soluble->LiqLoad Yes DryLoad Dry Loading (Silica) Soluble->DryLoad No Run Run Column & Co-evaporate LiqLoad->Run DryLoad->Run

Fig 1: Troubleshooting workflow for the chromatographic purification of triazole benzoic acids.

References

  • [2] How can I select the solvent system for column chromatography? - ResearchGate. Available at:

  • [1] Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid - Benchchem. Available at:

  • [3] Electronic Supplementary Information Triazole-based, optically-pure metallosupramolecules; highly potent and selective anticance - RSC.org. Available at:

Sources

Troubleshooting

Technical Support Center: Preventing Regioisomer Formation in 1-Methyl-1,2,4-Triazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. Alkylation of the 1,2,4-triazole scaffold is a notoriously challenging transformation in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Alkylation of the 1,2,4-triazole scaffold is a notoriously challenging transformation in medicinal chemistry and materials science. Because the 1,2,4-triazole ring contains three nitrogen atoms (N1, N2, and N4) and exists as a tautomeric mixture, direct methylation typically yields a problematic mixture of 1-methyl-1,2,4-triazole (the desired thermodynamic product) and 4-methyl-1,2,4-triazole (the kinetic byproduct)[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol in your syntheses.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does direct methylation of 1,2,4-triazole always yield a mixture of 1-methyl and 4-methyl isomers? A1: The root cause is the electronic distribution of the intermediate 1,2,4-triazolide anion. When you deprotonate 1,2,4-triazole, the negative charge is delocalized across N1, N2, and N4. While N1 and N2 are chemically equivalent and thermodynamically favored for electrophilic attack, the N4 position is sterically highly accessible. Consequently, standard methylation agents (like methyl iodide or dimethyl sulfate) will inevitably undergo a competitive SN2 reaction at the N4 position, leading to regioisomer mixtures[2].

Q2: How can I optimize my direct alkylation conditions to maximize the 1-methyl-1,2,4-triazole ratio? A2: Regioselectivity is heavily dictated by your choice of base and solvent.

  • Avoid Strong Bases: Reagents like NaH create a "naked," highly reactive triazolide anion that attacks indiscriminately, increasing the yield of the N4-isomer via kinetic control.

  • Use Weak Bases & Polar Aprotic Solvents: Utilizing a weaker base like K2CO3 in a polar aprotic solvent (e.g., DMF or Acetone) maintains a tighter ion pair, directing the methylating agent toward the thermodynamically stable N1 position.

  • Microwave-Assisted Ionic Liquids: Recent advancements show that using K2CO3 in an ionic liquid (e.g., hexylpyridinium bromide) under microwave irradiation can push N1 regioselectivity to near-quantitative yields by heavily favoring thermodynamic equilibration[3].

Q3: I have a crude mixture of 1-methyl and 4-methyl-1,2,4-triazole. How do I separate them without tedious column chromatography? A3: Take advantage of their drastically different boiling points. The isomers have different dipole moments and crystal packing energies. 1-methyl-1,2,4-triazole is a volatile liquid with a boiling point of 177–178 °C at atmospheric pressure[4], and distills cleanly at ~150 °C / 10 mmHg[5]. Conversely, 4-methyl-1,2,4-triazole has a significantly higher boiling point (distilling at ~200 °C / 0.4 mmHg) and often solidifies. A simple vacuum distillation serves as a self-validating purification step: the low-boiling fraction is your pure 1-methyl isomer[5].

Q4: Direct alkylation isn't meeting my >99% purity requirement. Is there a synthetic route that guarantees 1-methyl regioselectivity? A4: Yes. If absolute regiochemical fidelity is required, abandon direct methylation and utilize a de novo ring synthesis. By reacting methylhydrazine with a carbon source like formamide (a variant of the Pellizzari reaction), the N-CH3 bond is established before the triazole ring is even formed[6]. This guarantees 100% 1-methyl regioselectivity.

Part 2: Quantitative Data Presentation

The table below summarizes the causality between reaction conditions and the resulting regiomeric ratios, demonstrating how thermodynamic control suppresses N4-alkylation.

BaseSolventTemperature / Condition1-Methyl : 4-Methyl RatioRegiocontrol Type
NaHTHF0 °C (Standard)80 : 20Kinetic
NaOHH2O / MeOH25 °C (Standard)85 : 15Mixed
K2CO3DMF80 °C (Heated)92 : 8Thermodynamic
K2CO3Hexylpyridinium Bromide80 °C (Microwave, 10 min)>95 : 5Advanced Thermodynamic

Part 3: Experimental Protocols

Protocol A: Microwave-Assisted Regioselective Methylation

This protocol leverages ionic liquids and microwave irradiation to maximize N1-alkylation[3].

  • Preparation: In a microwave-safe reaction vial, dissolve 1,2,4-triazole (1.0 equiv) in hexylpyridinium bromide (ionic liquid solvent, 2 mL/mmol).

  • Base Addition: Add finely powdered anhydrous K2CO3 (1.5 equiv). Stir for 5 minutes at room temperature to initiate deprotonation.

  • Alkylation: Add methyl iodide (MeI) (1.2 equiv) dropwise to the suspension.

  • Microwave Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 80 °C for 10 minutes.

  • Extraction & Separation: Cool to room temperature. Extract the product using ethyl acetate (3 × 10 mL). The ionic liquid and inorganic salts will separate into the aqueous/heavy phase.

  • Purification: Dry the organic layer over MgSO4, concentrate under reduced pressure, and subject the crude oil to vacuum distillation (collect the fraction boiling at ~150 °C / 10 mmHg) to isolate pure 1-methyl-1,2,4-triazole[5].

Protocol B: De Novo Synthesis via Methylhydrazine

This protocol guarantees 100% regioselectivity by pre-installing the methyl group prior to cyclization[6].

  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine methylhydrazine (1.0 equiv) and excess formamide (3.0 equiv). Caution: Methylhydrazine is highly toxic; perform strictly in a fume hood.

  • Condensation: Heat the mixture gradually to 120 °C under a nitrogen atmosphere. Stir for 4 hours. Ammonia and water will evolve as byproducts.

  • Cyclization: Increase the temperature to 160 °C for an additional 2 hours to drive the cyclization of the intermediate amidrazone to completion.

  • Isolation: Cool the reaction mixture. Remove excess formamide via short-path vacuum distillation.

  • Final Purification: Distill the remaining residue under vacuum to yield analytically pure 1-methyl-1,2,4-triazole.

Part 4: Mechanistic & Workflow Visualizations

G T 1,2,4-Triazole (Tautomeric Mixture) Base Deprotonation (Weak Base e.g., K2CO3) T->Base Anion 1,2,4-Triazolide Anion (Delocalized Charge) Base->Anion MeI Methylation (MeI) Anion->MeI N1 N1-Attack (Thermodynamic Control) MeI->N1 Polar Aprotic Solvent N4 N4-Attack (Kinetic Pathway) MeI->N4 Protic Solvent / Strong Base P1 1-Methyl-1,2,4-triazole (Major Product >90%) N1->P1 P4 4-Methyl-1,2,4-triazole (Minor Product <10%) N4->P4

Mechanistic divergence in 1,2,4-triazole methylation showing N1 vs N4 pathways.

G MH Methylhydrazine (Pre-methylated N-source) Cond Condensation & Cyclization (Heat, -H2O / -NH3) MH->Cond FA Formamide (Carbon Source) FA->Cond Prod 1-Methyl-1,2,4-triazole (100% Regioselective) Cond->Prod Absolute N1-Methylation

De novo synthesis workflow guaranteeing 100% regioselectivity for 1-methyl-1,2,4-triazole.

References

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions Source: ResearchGate / Green Processing and Synthesis URL
  • Alkylation, acylation and silylation of azoles Source: SciSpace / Journal of the Chemical Society URL
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI / Molecules URL
  • 1-Methyl-1,2,4-triazole 4-nitroimide (Regioselectivity in Alkylation Reactions)

Sources

Optimization

Technical Support Center: Triazole Formation &amp; Optimization

Introduction Welcome to the Technical Support Center. This guide addresses the two primary classes of triazole synthesis encountered in drug discovery and bioconjugation: 1,2,3-Triazoles: Formed via Copper-Catalyzed Azid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the two primary classes of triazole synthesis encountered in drug discovery and bioconjugation:

  • 1,2,3-Triazoles: Formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-Catalyzed variants (RuAAC).[1][2]

  • 1,2,4-Triazoles: Formed via condensation/cyclodehydration (e.g., Einhorn-Brunner, Pellizzari).

This document is structured as a troubleshooting workflow to resolve specific experimental failures.

Module 1: CuAAC (Click Chemistry) Optimization

Target: 1,4-disubstituted 1,2,3-triazoles.

The most common failure mode in CuAAC is the cessation of catalytic turnover due to copper oxidation or ligand incompatibility.

Diagnostic Workflow: The Reaction Stalled

Symptom: The reaction proceeded initially but conversion halted at <50%. Observation: Is the reaction mixture turning blue?

ObservationDiagnosisRoot CauseCorrective Action
Solution turned Blue Catalyst Death Cu(I) has oxidized to inactive Cu(II) due to oxygen ingress.Degas & Reduce: Sparge with Argon for 5 mins. Add 0.5 eq. additional Sodium Ascorbate to reduce Cu(II) back to Cu(I).[3][4]
Precipitate Formed Ligand Failure The Cu-Ligand complex is insoluble, or copper acetylides have aggregated.Switch Ligand: Move from TBTA to THPTA (water-soluble) or add DMSO/tBuOH to solubilize TBTA.
Yellow/Colorless Inhibition Chelating groups (thiols, histidines) in the substrate are sequestering Copper.Sacrificial Metal: Add ZnCl₂ or increase Cu loading. Switch to high-affinity ligands (BTTES/BTTAA).
Critical Protocol: Ligand Selection Strategy

The "standard" TBTA ligand is often the cause of poor reproducibility in aqueous systems due to low solubility. Use this logic gate for ligand selection:

LigandSelection Start Select Solvent System Solvent Is water present? Start->Solvent Organic Strictly Organic (DCM, Toluene) Solvent->Organic No Aqueous Aqueous / Buffer Solvent->Aqueous Yes TBTA TBTA (Cheap, General Purpose) Organic->TBTA Standard LiveCells Live Cells / Sensitive Protein? Aqueous->LiveCells THPTA THPTA (Water Soluble, Fast) LiveCells->THPTA No (Robust Biomolecule) BTTES BTTES / BTTAA (Low Cu uptake, Low ROS) LiveCells->BTTES Yes (Cytotoxicity Concern)

Figure 1: Decision matrix for selecting the optimal Cu(I)-stabilizing ligand based on solvent and biological sensitivity.

FAQ: Preventing Biomolecule Degradation

Q: My protein degrades or crosslinks during the Click reaction. How do I stop this? A: This is caused by Reactive Oxygen Species (ROS) generated by the Cu/Ascorbate cycle and dehydroascorbate byproducts. Protocol Adjustment:

  • Use THPTA or BTTAA: These ligands shield the copper center, reducing ROS generation [1].

  • Add Aminoguanidine: Add 5 mM Aminoguanidine to the buffer. It scavenges dehydroascorbate, preventing it from reacting with Lysine/Arginine residues on your protein [2].

  • Maintain Ratio: Ensure Ligand:Cu ratio is at least 5:1. Excess ligand protects the metal from oxidation.

Module 2: Regioselectivity (1,4- vs 1,5-Triazoles)

Troubleshooting Regioisomer Contamination

Issue: Thermal Huisgen cycloaddition (uncatalyzed) yields a 1:1 mixture of 1,4- and 1,5-isomers. Solution: You must switch to a metal-catalyzed system to enforce regiocontrol.

Target IsomerCatalyst SystemSubstrate ScopeMechanism Note
1,4-Disubstituted CuAAC (CuSO₄ + Ascorbate)Terminal Alkynes ONLYProceed via Copper-Acetylide intermediate.
1,5-Disubstituted RuAAC (Cp*RuCl(PPh₃)₂)Terminal & Internal AlkynesProceeds via Ruthenacycle.[2][3][5] Sterically demanding.

RuAAC Specific Protocol (1,5-Selectivity):

  • Catalyst: Pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl(PPh₃)₂].

  • Solvent: Dioxane or THF (Anhydrous).

  • Temp: Often requires 60–80°C (unlike CuAAC which is RT).

  • Warning: RuAAC is sensitive to steric bulk at the azide position. Primary azides work best [3].

Module 3: 1,2,4-Triazole Synthesis (Cyclodehydration)

Target: MedChem scaffolds (e.g., Letrozole analogs).

Unlike "Click" chemistry, 1,2,4-triazoles are typically formed via condensation reactions (Einhorn-Brunner or Pellizzari) which require water removal.

Troubleshooting Incomplete Cyclization

Symptom: LCMS shows the intermediate acyclic acyl-amidrazone, but ring closure is poor.

Optimization Guide:

  • Temperature is Critical: These reactions have high activation energy.[3] Standard reflux (80°C) is often insufficient.

    • Action: Switch to microwave irradiation at 140–160°C for 20 minutes.

  • Acid Catalysis:

    • Action: Add 10 mol% acetic acid or TFA. Protonation of the carbonyl oxygen facilitates the nucleophilic attack by the hydrazine nitrogen.

  • Water Removal:

    • Action: If running thermally in toluene/xylene, use a Dean-Stark trap to physically remove water, driving the equilibrium toward the triazole.

Mechanism & Workflow:

Triazole124 cluster_opt Optimization Parameters Reagents Amide + Hydrazide (Pellizzari Strategy) Intermed Acyl-Amidrazone (Acyclic Intermediate) Reagents->Intermed Condensation (Fast) Product 1,2,4-Triazole Intermed->Product Cyclodehydration (Rate Limiting) Needs Heat/Acid Microwave Microwave: 150°C Microwave->Intermed Acid Add AcOH/TFA Acid->Intermed

Figure 2: The rate-limiting step in 1,2,4-triazole synthesis is the cyclodehydration. Energy input (Microwave) or Acid catalysis is required to overcome the barrier.

Module 4: Workup & Purification

Removing Copper (The "Blue Product" Issue)

Residual copper is cytotoxic and interferes with NMR. Simple extraction is rarely sufficient.

Protocol: Chelation Wash [6]

  • Reagent: Prepare 0.1 M EDTA (pH 7.0) or 10% Ammonium Hydroxide.

  • Process: Wash the organic layer 3x with the chelating solution.

    • Visual Cue: The aqueous layer will turn blue (Cu-EDTA complex).[6] Continue washing until the aqueous layer is colorless.[6][7]

Protocol: Scavenging Resins (For sensitive APIs) If liquid extraction is impossible (e.g., water-soluble product):

  • Add SiliaMetS® Thiol or polystyrene-bound thiourea resin (0.5 eq relative to Cu).

  • Stir for 30 mins.

  • Filter.[6][7] The resin captures Cu(I) and Cu(II) with high affinity [4].

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.

  • Uttamapinant, C., et al. (2012). Fast, Labile Linker-Based Biodegradable Hydrogels for Cell Encapsulation and Release. Angewandte Chemie (Referencing Aminoguanidine protocol).

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][2][8] Journal of the American Chemical Society.

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Triazole Benzoic Acid Synthesis

Welcome to the Technical Support Center. The synthesis of triazole benzoic acid derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern medicinal chemistry and bioconjugation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of triazole benzoic acid derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern medicinal chemistry and bioconjugation. However, researchers frequently encounter purity issues such as regioisomer contamination, persistent copper entrapment, and alkyne homocoupling.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind these failures and provide self-validating protocols to ensure you isolate highly pure 1,4-disubstituted triazole benzoic acids.

Diagnostic FAQs: Mechanistic Troubleshooting

Q1: Why does my NMR show a mixture of regioisomers instead of the pure 1,4-disubstituted triazole benzoic acid? A1: A hallmark of a successful CuAAC reaction is its exceptional regioselectivity for the 1,4-isomer, which is driven by the formation of a six-membered copper(III)-triazolide intermediate (1)[1]. If you observe a mixture of 1,4- and 1,5-isomers, your catalytic cycle has failed, and the reaction has likely reverted to a traditional thermal Huisgen 1,3-dipolar cycloaddition. This occurs when the active Cu(I) species is either entirely oxidized to Cu(II) or insufficiently generated. To fix this, ensure you are using a robust reducing agent (e.g., sodium ascorbate) to maintain the Cu(I) oxidation state in situ (2)[2].

Q2: My isolated triazole benzoic acid has a persistent blue/green tint. How can I remove the trapped copper without losing my product in the aqueous layer? A2: The blue/green tint indicates contamination by Cu(II) complexes. Because the benzoic acid moiety (pKa ~4.2) can ionize and act as a competing ligand, copper often co-precipitates with the product. While washing with 0.5 M aqueous Ethylenediaminetetraacetic acid (EDTA) is standard, it risks pulling the deprotonated benzoic acid product into the aqueous phase (3)[3]. To prevent this, either carefully control the pH during the wash to keep the benzoic acid protonated, or bypass liquid-liquid extraction entirely by using solid-supported thiourea scavenger resins, which selectively bind the copper catalyst while leaving the organic-soluble product intact (3)[3].

Q3: I am observing significant amounts of alkyne homocoupling (Glaser coupling) byproducts. How do I suppress this side reaction? A3: Glaser coupling is an oxidative dimerization of terminal alkynes that competes directly with the CuAAC reaction. It is triggered when oxygen infiltrates the system, allowing Cu(I) acetylides to undergo oxidative coupling instead of reacting with the azide. To suppress this, the reaction must be run under a strict inert atmosphere (Argon or N₂), and a 3- to 10-fold excess of sodium ascorbate should be utilized to rapidly quench any dissolved oxygen and maintain the Cu(I) state (4)[4].

Quantitative Troubleshooting Matrix

Use the following data table to audit your current experimental setup. Deviations from these optimized parameters are the leading causes of low purity.

ParameterOptimal RangeMechanistic RationaleConsequence of Deviation
pH Level 4.0 – 12.0Maintains Cu(I) stability; prevents undesired protonation states.< 4.0: Catalyst inactivation. > 12.0: Hydrolysis of ester/amide linkages.
Sodium Ascorbate 3.0 – 10.0 equivalentsContinuously reduces Cu(II) to active Cu(I) and scavenges O₂.< 3.0 eq: Loss of regioselectivity (thermal Huisgen takes over).
Ligand (e.g., THPTA) 0.1 – 0.5 equivalentsStabilizes Cu(I) and prevents the generation of reactive oxygen species.Product degradation; slower reaction rates.
EDTA Wash Conc. 0.5 M (Aqueous)Forms a highly water-soluble hexadentate chelate with Cu(II).Incomplete copper removal (blue/green product tint).

Self-Validating Experimental Protocols

These protocols are designed with built-in visual and chemical checkpoints to validate success at each step.

Protocol A: Optimized CuAAC Synthesis of 1,4-Triazole Benzoic Acid
  • Preparation: Dissolve the alkyne-functionalized benzoic acid (1.0 eq) and the corresponding azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • Ligand Addition: Add THPTA ligand (0.1 eq). Causality: THPTA acts as a protective shield for Cu(I), preventing disproportionation and accelerating the cycloaddition (4)[4].

  • Degassing: Sparge the solution with Argon for 15 minutes to displace dissolved oxygen.

  • Reduction: Add sodium ascorbate (3.0 eq).

  • Catalyst Initiation: Add CuSO₄·5H₂O (0.05 eq).

    • Self-Validation Checkpoint: Upon addition, the solution will briefly flash blue (Cu(II)) and rapidly transition to pale yellow or colorless. This color change is your absolute confirmation that the active Cu(I) species has been successfully generated. If it remains blue, add more ascorbate.

  • Reaction: Stir at room temperature for 2–4 hours until complete consumption of the alkyne is observed via LC-MS.

Protocol B: Rigorous Copper Scavenging and Purification
  • Initial Wash: Concentrate the crude reaction mixture under reduced pressure to remove tert-butanol. Dissolve the resulting residue in Ethyl Acetate (EtOAc).

  • Chelation: Wash the organic layer with an equal volume of 0.5 M aqueous EDTA (disodium salt).

    • Self-Validation Checkpoint: The aqueous layer will turn deep blue as the Cu(II)-EDTA complex forms. The organic layer should become clear. Repeat this 2-3 times until the aqueous layer is completely colorless (3)[3].

  • Resin Scavenging (For stubborn contamination): If the organic layer retains a slight green tint, add a thiourea-functionalized silica scavenger resin (10% w/w relative to crude) directly to the EtOAc solution. Stir at room temperature for 4 hours.

  • Isolation: Filter the suspension through a pad of Celite to remove the resin. Concentrate the filtrate to yield the highly pure 1,4-triazole benzoic acid.

Troubleshooting Workflow Visualization

CuAACTroubleshooting Start Crude Triazole Benzoic Acid Low Purity Detected Diag1 Mixed Regioisomers (1,4- vs 1,5- isomers) Start->Diag1 Diag2 Glaser Homocoupling (Alkyne Dimerization) Start->Diag2 Diag3 Copper Contamination (Blue/Green Tint) Start->Diag3 Fix1 Verify Cu(I) Generation Ensure Ascorbate Excess Diag1->Fix1 Fix2 Exclude O2 (Argon/N2) Add THPTA Ligand Diag2->Fix2 Fix3 0.5 M EDTA Wash Apply Thiourea Resin Diag3->Fix3 End High-Purity 1,4-Triazole Benzoic Acid Isolated Fix1->End Fix2->End Fix3->End

Workflow for diagnosing and resolving common purity issues in CuAAC triazole benzoic acid synthesis.

References

  • Benchchem. "4-(1H-1,2,3-Triazol-1-yl)benzoic Acid - Foundational Synthetic Routes." Benchchem. 1

  • Benchchem. "Addressing regioselectivity issues in triazole synthesis." Benchchem. 2

  • Benchchem. "Technical Support Center: Copper Catalyst Removal in 1-Azidopropane Reactions." Benchchem. 3

  • Prescher, J. A., & Bertozzi, C. R. "Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition." PMC / National Institutes of Health. 4

Sources

Optimization

removing unreacted methylhydrazine from reaction mixtures

Ticket ID: MMH-REM-001 Status: Open Priority: Critical (Genotoxic Impurity / PGI) Assigned Specialist: Senior Application Scientist Executive Summary & Hazard Brief The Problem: Methylhydrazine (MMH) is a potent nucleoph...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: MMH-REM-001 Status: Open Priority: Critical (Genotoxic Impurity / PGI) Assigned Specialist: Senior Application Scientist

Executive Summary & Hazard Brief

The Problem: Methylhydrazine (MMH) is a potent nucleophile, a reducing agent, and a Class 1 Genotoxic Impurity (GTI) under ICH M7 guidelines.[1] It is often used in the synthesis of N-methylated heterocycles (pyrazoles, pyrimidines) but is notoriously difficult to remove completely due to its polarity, volatility (bp 87.5 °C), and tendency to "stick" to polar products.[1]

The Solution: Standard evaporation is rarely sufficient to reach ppm/ppb regulatory limits. Complete remediation requires a multi-modal approach: Protonation (Solubility Switch) or Chemical Scavenging (Derivatization) .

Critical Safety Warning:

  • Hypergolic Risk: MMH is hypergolic (ignites spontaneously) with strong oxidizers (e.g., hydrogen peroxide, nitric acid).[1] Never use oxidative workups directly on MMH-rich streams.

  • Toxicity: Suspected human carcinogen.[2] All work must occur in a fume hood with appropriate PPE (butyl rubber gloves recommended).

Decision Matrix: Selecting Your Protocol

Do not guess. Use this logic flow to determine the safest and most effective removal method for your specific reaction matrix.

MMH_Removal_Decision_Tree Start Start: Reaction Complete Contains Excess MMH AcidStable Is Product Acid Stable? Start->AcidStable VolatileProd Is Product Volatile? AcidStable->VolatileProd No MethodA Method A: Aqueous Acid Wash (Protonation) AcidStable->MethodA Yes (Preferred) MethodB Method B: Chemical Scavenging (2,4-Pentanedione) VolatileProd->MethodB No (Solid/Oil) MethodC Method C: Azeotropic Distillation (Co-evaporation) VolatileProd->MethodC Yes

Figure 1: Decision matrix for selecting the appropriate methylhydrazine removal strategy.

Protocol Modules

Module A: The Solubility Switch (Aqueous Acid Wash)

Best For: Acid-stable products that are soluble in organic solvents (DCM, EtOAc, Toluene).[1] Mechanism: MMH is a base (


). Treating the mixture with acid converts volatile, lipophilic MMH into the non-volatile, water-soluble methylhydrazinium salt.[1]

Protocol:

  • Dilute the reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate or DCM).[1]

  • Wash the organic layer twice with 1M HCl (or 10% citric acid if functional groups are acid-sensitive).

    • Why: This drops the pH < 2, ensuring >99.9% protonation of MMH.[1]

  • Perform a brine wash to remove residual acid.

  • Dry organic layer over

    
     and concentrate.
    

Validation Check:

  • Test the pH of the aqueous output.[1] It must remain acidic (< pH 2). If the pH rises, you have not added enough acid to neutralize the amine base.[1]

Module B: The "Gold Standard" Scavenging (2,4-Pentanedione)

Best For: Acid-sensitive products, or when you need to reduce MMH to ppb levels (ICH M7 compliance). Mechanism: 2,4-Pentanedione (Acetylacetone) reacts with MMH to form 1,3,5-trimethylpyrazole .[1] Unlike simple hydrazones formed with acetone, this pyrazole ring is chemically stable, lipophilic, and does not hydrolyze back to MMH.[1]

Scavenging_Mechanism MMH Methylhydrazine (Toxic/Reactive) Intermediate Cyclization MMH->Intermediate Scavenger 2,4-Pentanedione (Reagent) Scavenger->Intermediate Product 1,3,5-Trimethylpyrazole (Stable/Inert) Intermediate->Product Water H2O Intermediate->Water

Figure 2: The conversion of toxic MMH into an inert pyrazole derivative using 2,4-pentanedione.[1]

Protocol:

  • Calculate the theoretical excess of MMH remaining.

  • Add 1.5 - 2.0 equivalents of 2,4-pentanedione relative to the estimated MMH.

  • Stir at room temperature for 1-2 hours (or reflux for 30 mins if product is stable).

  • Workup:

    • The resulting pyrazole is highly lipophilic.[1] If your product is a solid, you can often remove the pyrazole by recrystallization (it stays in the mother liquor).[1]

    • If your product is an oil, the pyrazole can be separated via standard flash chromatography (it moves very differently from polar amines).[1]

Module C: Azeotropic Distillation

Best For: Volatile products where extraction is impossible.[1] Mechanism: MMH forms a high-boiling azeotrope with water, but can be co-evaporated with specific solvents.[1]

Protocol:

  • Add Toluene or Isopropanol to the crude mixture.

  • Concentrate on a rotary evaporator.

  • Repeat 2-3 times.

  • Note: This method rarely achieves <10 ppm levels alone and is usually a precursor to Method A or B.

Analytical Validation (How do I know it's gone?)

You cannot rely on standard TLC to see trace MMH. You must use derivatization for HPLC quantitation.

The Derivatization Test:

  • Take an aliquot of your "purified" material.

  • Add excess Benzaldehyde (or p-nitrobenzaldehyde for UV sensitivity).

  • Heat at 60°C for 15 minutes.

  • Inject on HPLC.

  • Look for: The distinct peak of the benzaldehyde-methylhydrazone.[1]

    • Reference: Run a control with pure MMH + Benzaldehyde to identify the retention time.

Quantitative Data Summary:

MethodClearance EfficiencyFinal Load (Est.)Risk Profile
Rotovap (Direct) Poor1000 - 5000 ppmHigh (Vapors)
Acid Wash (1M HCl) Excellent< 50 ppmLow
Scavenging (2,4-PD) Superior< 10 ppmLow (Inert byproduct)
Resin (Sulfonic Acid) Good< 100 ppmLow (Solid waste)

Frequently Asked Questions (FAQ)

Q: Can I just use acetone to scavenge the MMH? A: You can, but it is risky.[1] Acetone forms a hydrazone, which is in equilibrium with the starting materials.[1] If you add water or acid later, it can hydrolyze back to MMH.[1] The 2,4-pentanedione method forms a pyrazole, which is irreversible and stable.[1]

Q: My product is a water-soluble amine. I can't do an acid wash. What now? A: This is the hardest case. Use Polymer-Supported Benzaldehyde (a solid resin scavenger). Add the resin beads to your reaction, stir for 4 hours, and filter them off. The MMH binds to the resin as a hydrazone and is removed physically.[1]

Q: What are the regulatory limits for MMH? A: Under ICH M7, MMH is a mutagenic carcinogen.[1] The default "Threshold of Toxicological Concern" (TTC) is 1.5 µ g/day for lifetime exposure. In a 100mg dose pill, this equals 15 ppm .[1] You must validate your clearance to this level.

Q: I see a new spot on TLC after adding 2,4-pentanedione. Is that my product decomposing? A: Likely not. That is the 1,3,5-trimethylpyrazole byproduct.[1] It is usually less polar than MMH and distinct from your product.

References

  • International Council for Harmonisation (ICH). (2017).[3] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4]Link

  • Organic Syntheses. (1946). Methylhydrazine Sulfate Purification via Benzalazine Formation.[5] Coll. Vol. 2, p. 395.[1] Link

  • European Medicines Agency. (2014). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[3][4][6][7]Link

  • PubChem. (2024). Methylhydrazine Compound Summary (Safety & Hazards).[2]Link

  • Watson, T. J., et al. (2011).[1] Process Chemistry of Pyrazole Ring Synthesis.Organic Process Research & Development. (General reference for hydrazine handling in process chemistry).

Sources

Troubleshooting

stability of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid under acidic conditions

This guide serves as a specialized Technical Support Center for researchers working with 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid . It addresses stability concerns, solubility behaviors, and analytical challenges s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid . It addresses stability concerns, solubility behaviors, and analytical challenges specific to this amphoteric pharmacophore under acidic conditions.[1]

Subject: Acid Stability of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid Ticket ID: CHEM-SUP-TRZ-05 Assigned Specialist: Senior Application Scientist, Process Chemistry

Part 1: Core Chemical Behavior (The "Why")

Before troubleshooting, it is critical to understand that "instability" in this context is often a misinterpretation of protonation kinetics or solubility shifts rather than actual chemical degradation.

The Amphoteric Mechanism

This molecule contains two competing functional groups that dictate its behavior in acid:

  • Benzoic Acid Moiety: A weak acid (

    
    ). In strong acid (pH < 2), this group is fully protonated (neutral -COOH).
    
  • 1,2,4-Triazole Ring: A weak base (

    
     for the conjugate acid). The N4 nitrogen is the primary site of protonation.
    

In Acidic Media (pH < 1): The molecule exists predominantly as a cationic salt (Triazolium


 / Carboxylic Acid neutral). This form is generally chemically stable  but highly sensitive to ionic strength and pH changes during workup.
Chemical Stability Profile

Contrary to common assumptions, the 1,2,4-triazole ring is highly resistant to acid hydrolysis .

  • Aromaticity: The 6

    
    -electron system renders the ring stable against nucleophilic attack by water, even in refluxing 1M HCl.
    
  • Linkage Stability: The C-C bond connecting the triazole to the benzene ring is robust and does not cleave under standard acidic stress.

The Real Risk: The most common "degradation" observed is actually the hydrolysis of impurities (e.g., unreacted hydrazide intermediates) or precipitation of the free base during LC-MS injection, not the breakdown of the target molecule.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "My compound degrades/disappears upon exposure to 1M HCl."

Diagnosis: Likely precipitation , not degradation. Explanation: Upon adding acid, you generate the hydrochloride salt. While often soluble in water, the salt can "salt out" if the acid concentration is too high (common ion effect) or if the solvent system is non-polar. Solution:

  • Check the vessel: Is there a fine white precipitate?

  • Solubility Rescue: Add 10-20% Methanol or Acetonitrile to the acidic solution. The organic co-solvent disrupts the crystal lattice of the salt, redissolving the compound for analysis.

Issue 2: "I see split peaks or broad tailing in HPLC."

Diagnosis: pH Mismatch (On-column protonation equilibrium). Explanation: The triazole


 (~2.3) is close to the pH of many standard mobile phases (0.1% Formic acid 

pH 2.7). As the molecule travels through the column, it rapidly oscillates between the neutral and cationic forms, causing peak broadening. Solution:
  • Lower the pH: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The lower pH (approx 2.0) forces the population entirely into the cationic state, sharpening the peak.

  • Buffer High: Alternatively, use an Ammonium Acetate buffer (pH 4.5+), though this may reduce retention of the benzoic acid moiety.

Issue 3: "LC-MS shows a mass of M+18 or M+32."

Diagnosis: Adduct Formation or Esterification (Artifacts).

  • M+32 (Methanol adduct): If you dissolved the sample in Methanol/HCl, you likely formed the methyl ester of the benzoic acid. This is a real chemical change.

  • M+18 (Water?): Unlikely to be hydration of the ring. Check for unreacted hydrazide intermediate (Starting Material) which might have a similar mass profile depending on the synthesis route.

Part 3: Visualizing the Stability Logic

The following diagram illustrates the decision tree for validating stability and the protonation states that cause analytical confusion.

StabilityLogic cluster_states Protonation States (pH Dependent) cluster_workflow Troubleshooting Workflow Acidic pH < 2 Cationic Form (Soluble/Stable) Neutral pH ~ 3-4 Zwitterion/Neutral (PRECIPITATION RISK) Acidic->Neutral Add Base Basic pH > 5 Anionic Form (Carboxylate) Neutral->Basic Add Base Start User Observation: 'Loss of Compound' Check1 Visual Inspection: Precipitate? Start->Check1 Action1 Redissolve in MeCN:Water (1:1) Check1->Action1 Yes Check2 LC-MS Analysis: New Peaks? Check1->Check2 No (Solution Clear) Action1->Check2 Result1 Peak M+14/32? (Esterification Artifact) Check2->Result1 Mass Shift Result2 Single Peak? (False Alarm: Solubility) Check2->Result2 Mass Intact

Caption: Figure 1. Protonation states affecting solubility (top) and troubleshooting workflow for perceived instability (bottom).

Part 4: Standardized Validation Protocols

To definitively prove stability for regulatory or experimental purposes, use this Forced Degradation Protocol adapted from ICH Q1A(R2) guidelines.

Experiment: Acid Stress Testing

Objective: Confirm resistance of the triazole-benzoic acid linkage to hydrolysis.

StepActionTechnical Note
1. Preparation Dissolve 5 mg of compound in 1 mL Acetonitrile (co-solvent).Pure water may not dissolve the neutral compound.
2. Stress Add 1 mL of 1.0 N HCl .Final concentration ~0.5 N HCl.
3. Incubation Heat at 60°C for 4 hours .Triazoles are heat stable. If degradation occurs here, it is likely the ester (if present) or amide impurities.
4. Quenching CRITICAL: Neutralize with 1 mL of 1.0 N NaOH immediately before injection.Dilute with buffer to prevent column damage.
5. Analysis Inject on HPLC (C18 Column).Mobile Phase: Water (0.1% TFA) / MeCN (0.1% TFA). Gradient 5-95%.

Acceptance Criteria:

  • Recovery: >95% peak area compared to a non-stressed control.

  • Purity: No new peaks >0.1% area.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Conference on Harmonisation.[2] Link

  • Kucukguzel, I., & Cikla-Suzgun, P. (2015). Recent Advances in the Synthesis of Triazoles as Potential Biological Agents.[4][5]European Journal of Medicinal Chemistry. (Demonstrates the robustness of triazole synthesis in acidic media). Link

  • PubChem. (2025).[6] Compound Summary: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid (Structural Analog Data). National Library of Medicine. Link

  • ChemicalBook. (2022). 1,2,4-Triazole Chemical Properties and Stability Profile.[1][7][8][9][10] (Confirming pKa and resistance to acid hydrolysis). Link

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-yl Triazole Coupling Reactions

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on 1,2,3-triazoles as bioisosteres for amide bonds and heterocycles, functionalizing the sterically congested 5-position has becom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on 1,2,3-triazoles as bioisosteres for amide bonds and heterocycles, functionalizing the sterically congested 5-position has become a critical bottleneck. This guide provides mechanistic troubleshooting, field-proven protocols, and FAQs to help you overcome steric barriers in 5-yl triazole synthesis via Palladium-catalyzed C-H activation, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and cross-coupling methodologies.

Part 1: Frequently Asked Questions (FAQs) – Understanding the Steric Challenge

Q1: Why is the 5-position of 1,4-disubstituted 1,2,3-triazoles notoriously difficult to functionalize? A: The difficulty arises from the spatial proximity of the substituents at the N1 and C4 positions. During transition-metal-catalyzed cross-coupling or C-H activation, the metal center must coordinate at the C5 position. Bulky N1/C4 groups create a severe steric clash that impedes the oxidative addition of aryl halides or the transmetalation step. This under-coordinated intermediate often leads to catalyst decomposition or protodehalogenation rather than the desired reductive elimination[1].

Q2: Should I use de novo synthesis (RuAAC) or late-stage functionalization (C-H Arylation) to obtain 1,5-disubstituted triazoles? A: It depends on your substrate's steric profile.

  • RuAAC is highly efficient for standard de novo synthesis of 1,5-disubstituted triazoles from azides and terminal alkynes[2]. However, extreme steric bulk on the azide can unexpectedly shift the regioselectivity back to the 1,4-isomer[3].

  • Pd-Catalyzed Direct C-H Arylation is the preferred method for late-stage functionalization of existing 1,4-disubstituted triazoles, provided you use sterically demanding, electron-rich phosphine ligands (like PCy3) to force the reductive elimination step[4].

Part 2: Troubleshooting Guide – Palladium-Catalyzed Direct C5-Arylation

The Causality of Ligand Selection

In direct C-H arylation, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway[4]. Standard ligands like PPh3 fail because they cannot adequately stabilize the sterically congested Palladium intermediate. Bulky ligands such as Tricyclohexylphosphine (PCy3) or Tris(o-tolyl)phosphine are required. Their large cone angles paradoxically accelerate the reaction by crowding the metal center, thereby lowering the activation energy required for the final reductive elimination step and preventing catalyst poisoning[1][4].

G Pd_cat Pd(OAc)2 + PCy3 Active Catalyst Ox_Add Oxidative Addition (Ar-X inserts into Pd) Pd_cat->Ox_Add Ar-X CMD Concerted Metalation-Deprotonation (C5-H Abstraction) Ox_Add->CMD Triazole Red_Elim Reductive Elimination (5-Aryl Triazole Formation) CMD->Red_Elim Base (K2CO3) Red_Elim->Pd_cat Product Release

Mechanism of Pd-catalyzed C5-arylation via Concerted Metalation-Deprotonation (CMD).

Quantitative Data: Optimization of Ligand and Base

Table 1: Effect of reaction parameters on the direct C5-arylation of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

LigandCatalyst (5 mol%)Base (2 equiv)Yield (%)Mechanistic Observation
PPh3Pd(OAc)2K2CO3< 20%Severe steric clash; failed reductive elimination.
PCy3 Pd(OAc)2 K2CO3 85 - 94% Optimal bulkiness; stabilizes Pd intermediate.
P(o-tolyl)3Pd(OAc)2K2CO378 - 88%Good conversion; high steric tolerance[4].
PCy3Pd(OAc)2Cs2CO3TraceBase is too harsh; rapid catalyst decomposition[4].
Self-Validating Experimental Protocol: Pd-Catalyzed C5-Arylation

This protocol is designed as a self-validating system. Step 4 ensures the mechanistic integrity of the catalytic cycle before proceeding to scale-up.

  • Preparation (Glovebox Recommended): In an oven-dried Schlenk tube, add Pd(OAc)2 (5.0 mol%), PCy3 (5.0 mol%), and anhydrous K2CO3 (2.0 equiv)[4].

  • Substrate Addition: Add the 1,4-disubstituted 1,2,3-triazole (1.0 equiv) and the aryl halide (1.2 equiv).

  • Solvent & Degassing: Add anhydrous Toluene (0.2 M). Seal the tube, remove from the glovebox, and purge with Argon for 5 minutes.

  • Validation Checkpoint (1 Hour): Heat the mixture to 80 °C. After 1 hour, take a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS.

    • Troubleshooting: If unreacted aryl halide persists with no product mass, the oxidative addition is failing. Verify the absence of oxygen and moisture. If a dehalogenated aryl byproduct is observed, the reductive elimination is too slow—increase PCy3 loading to 10 mol%.

  • Completion: Continue heating at 80 °C for 24 hours. Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and purify via flash chromatography[4].

Part 3: Troubleshooting Guide – RuAAC Regioselectivity Shifts

The Causality of Steric Override in RuAAC

While CuAAC exclusively yields 1,4-disubstituted triazoles, RuAAC (using [CpRuCl(PPh3)2]) is the gold standard for accessing 1,5-disubstituted isomers[2]. The cyclopentadienyl (Cp) ligand dictates this regioselectivity by coordinating both the azide and alkyne in a specific geometry. However, researchers often encounter a critical failure: when using highly sterically hindered azides (e.g., 2,2-diaryl-2-azidoamines), the steric demand overpowers the electronic preference of the Ruthenium catalyst, resulting in the unprecedented formation of the 1,4-isomer [3][5].

G Start Azide + Terminal Alkyne CuAAC CuAAC Catalyst (CuI / Ligand) Start->CuAAC RuAAC RuAAC Catalyst (Cp*RuCl(PPh3)2) Start->RuAAC Prod_14 1,4-Disubstituted Triazole (Sterically favored) CuAAC->Prod_14 Prod_15 1,5-Disubstituted Triazole (Kinetically driven by Ru) RuAAC->Prod_15 Standard substrates Steric_Clash Extreme Steric Hindrance (e.g., 2,2-diaryl azides) RuAAC->Steric_Clash Steric_Clash->Prod_14 Regioselectivity shift

Regioselectivity pathways in triazole synthesis and the impact of extreme steric hindrance.

Self-Validating Experimental Protocol: RuAAC for 1,5-Triazoles
  • Setup: In a dry vial under Argon, dissolve the terminal alkyne (1.5 equiv) and azide (1.0 equiv) in anhydrous DMF (0.5 M)[3].

  • Catalyst Addition: Add [Cp*RuCl(PPh3)2] (1 to 5 mol%).

  • Reaction: Heat to 80 °C (or up to 150 °C for hindered substrates) for 16–20 hours[3].

  • Validation Checkpoint: Perform 1H-NMR on the crude mixture.

    • Troubleshooting: The C4-proton of a 1,5-isomer typically appears upfield (around 7.5–7.8 ppm) compared to the C5-proton of a 1,4-isomer (typically >8.0 ppm). If you observe exclusive 1,4-formation with a bulky azide, RuAAC has suffered a steric override[3]. You must abandon de novo synthesis and instead synthesize the 1,4-isomer with a removable directing group, followed by Pd-catalyzed C5-arylation (Protocol 1).

Part 4: Troubleshooting Guide – Cross-Coupling of 5-Halo-Triazoles

Issue: Attempting Suzuki or Sonogashira coupling on a 5-iodo- or 5-bromo-1,2,3-triazole results in low yields and unreacted starting material. Root Cause: The N1 substituent shields the C5-halogen, drastically slowing down the oxidative addition of the Pd(0) species into the C-X bond[6]. Solution:

  • Switch to a more reactive electrophile: If 5-bromo fails, synthesize the 5-iodo-triazole via electrophilic trapping during the initial cycloaddition.

  • Elevate Temperature & Change Ligand: Utilize a highly active precatalyst like XPhos Pd G3 or SPhos Pd G3. The biphenyl dialkylphosphine ligands are specifically engineered to facilitate oxidative addition into sterically hindered aryl halides while preventing the formation of inactive Pd-dimers.

References
  • C-H Activation (Topics in Current Chemistry, 292)
  • Source: rsc.
  • Source: rsc.
  • Source: researchgate.
  • Source: researchgate.
  • Source: chalmers.

Sources

Troubleshooting

alternative catalysts for synthesizing triazolyl benzoic acids

Technical Support Center: Advanced Catalysis for Triazolyl Benzoic Acids Current Status: Operational Topic: Alternative Catalytic Systems for Azide-Alkyne Cycloaddition (AAC) Ticket ID: TBA-SYNTH-001 Assigned Specialist:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Catalysis for Triazolyl Benzoic Acids

Current Status: Operational Topic: Alternative Catalytic Systems for Azide-Alkyne Cycloaddition (AAC) Ticket ID: TBA-SYNTH-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Decision Logic

User Query: "I need to synthesize triazolyl benzoic acids but cannot use standard homogeneous CuSO₄/Ascorbate conditions due to regioselectivity requirements, metal contamination limits, or solubility issues."

Technical Insight: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles. However, the presence of the carboxylic acid moiety in benzoic acid derivatives can cause catalyst poisoning via chelation or require rigorous purification to meet ICH Q3D elemental impurity guidelines.

Use the following logic gate to select your alternative catalyst:

CatalystSelection Start Start: Define Synthesis Goal Regio Is 1,5-regioselectivity required? Start->Regio Purification Is Metal Leaching/Purification critical? Regio->Purification No (1,4-isomer) RuAAC SELECT: Ruthenium Catalysis (Cp*RuCl(cod)) Regio->RuAAC Yes (1,5-isomer) Bio Is the system biologically live? Purification->Bio No HetCu SELECT: Heterogeneous Copper (Cu-Zeolites / Cu-NPs) Purification->HetCu Yes (Low ppm limit) SPAAC SELECT: Strain-Promoted (Cyclooctynes - Metal Free) Bio->SPAAC Yes (No toxicity) Standard Default: Ligand-Assisted CuAAC (THPTA/TBTA) Bio->Standard No

Figure 1: Decision matrix for selecting the appropriate catalytic system based on regiochemistry and process constraints.

Module A: Ruthenium Catalysis (RuAAC)

Target: Synthesis of 1,5-disubstituted triazolyl benzoic acids.

The Science: Unlike Copper, which forms a copper-acetylide intermediate (requiring a terminal alkyne), Ruthenium catalysts activate both the azide and the alkyne via oxidative coupling.[1][2][3] This mechanism directs the steric bulk of the reactants away from each other, favoring the 1,5-isomer.

Recommended Catalyst: Cp*RuCl(cod) [Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride]

Standard Operating Procedure (SOP-Ru-01)
  • Preparation: In a glovebox or under Argon stream, dissolve the alkyne (1.0 equiv) and azido-benzoic acid (1.0 equiv) in anhydrous Dioxane or THF .

    • Note: Avoid protic solvents like MeOH if using CpRuCl(PPh3)2 as they can retard the rate, though CpRuCl(cod) is more robust.

  • Catalyst Addition: Add Cp*RuCl(cod) (1–2 mol%).

  • Reaction: Heat to 60–80 °C for 4–12 hours.

    • Checkpoint: Monitor TLC. RuAAC is slower than CuAAC.

  • Workup: Evaporate solvent. Purification usually requires flash chromatography as Ru-catalysts do not precipitate as easily as Cu.

Troubleshooting Guide (RuAAC)
SymptomProbable CauseCorrective Action
No Reaction / Low Yield Steric hindrance at the ortho-position of benzoic acid.Switch solvent to Benzene or Toluene and increase temp to 100°C. The steric bulk of Cp* requires thermal energy to overcome crowded substrates.
Mixture of 1,4 and 1,5 isomers Catalyst degradation (loss of Cp* ligand).Ensure strictly anhydrous and oxygen-free conditions. Oxygen can oxidize the Ru(II) species, killing regiocontrol.
Product is dark/colored Residual Ruthenium.Treat crude mixture with thiourea or specific metal scavengers (e.g., SiliaMetS®) before chromatography.

Module B: Heterogeneous Copper Catalysis

Target: Process-scale synthesis of 1,4-disubstituted triazolyl benzoic acids with minimal metal contamination (<10 ppm).

The Science: Immobilizing Cu(I) on solid supports (Zeolites, Charcoal, MOFs) prevents the "poisoning" effect where free carboxylic acids chelate active Cu species. It also simplifies workup to a simple filtration.

Recommended Catalyst: Cu(I)-USY Zeolite or Cu/C (Copper on Charcoal).

Standard Operating Procedure (SOP-HetCu-02)
  • Preparation: Suspend Cu(I)-USY (10 wt% loading) in t-BuOH/Water (1:1) .

    • Why Water? Water accelerates the click reaction via the hydrophobic effect, pushing organic reactants together on the catalyst surface.

  • Addition: Add alkyne (1.0 equiv) and azido-benzoic acid (1.0 equiv).

  • Reaction: Stir vigorously at RT or 40 °C .

    • Critical: Heterogeneous reactions are mass-transfer limited. High agitation is required.

  • Workup: Filter the catalyst through a Celite pad. Acidify the filtrate (if the benzoic acid is in salt form) to precipitate the product.

    • Result: Filtrate usually contains <5 ppm Copper.

Troubleshooting Guide (HetCu)
SymptomProbable CauseCorrective Action
Reaction Stalls at 50% Catalyst surface saturation or poisoning.Do not add more catalyst. Instead, add 10 mol% TBTA ligand. Even in heterogeneous systems, a soluble ligand can help shuttle Cu(I) to the interface if the substrate is bulky.
Low Solubility of Benzoic Acid Substrate precipitation in aqueous media.Convert the benzoic acid to its Sodium Salt (use 1 eq NaOH) before reaction. This increases solubility in the water phase and prevents acid-etching of the catalyst support.
Leaching (Blue filtrate) Oxidation of Cu(I) to Cu(II).Degas solvents. Add a pinch of Sodium Ascorbate to the heterogeneous mixture to maintain the Cu(I) state on the surface.

Comparison of Catalytic Pathways

The following diagram illustrates the mechanistic divergence between the two recommended modules.

Mechanism cluster_Cu Module B: CuAAC (Heterogeneous) cluster_Ru Module A: RuAAC Azide Azido-Benzoic Acid Cu_Inter Cu-Acetylide Intermediate Azide->Cu_Inter Ru_Inter Ruthenacycle (Oxidative Coupling) Azide->Ru_Inter Alkyne Terminal Alkyne Alkyne->Cu_Inter Alkyne->Ru_Inter Cu_Cat Cu(I) Surface Cu_Cat->Cu_Inter Prod_14 1,4-Triazole (Anti-isomer) Cu_Inter->Prod_14 Ru_Cat Cp*RuCl Ru_Cat->Ru_Inter Prod_15 1,5-Triazole (Syn-isomer) Ru_Inter->Prod_15

Figure 2: Mechanistic divergence. CuAAC proceeds via acetylide formation (requiring terminal alkynes) to 1,4-isomers. RuAAC proceeds via metallacycle formation to 1,5-isomers.

FAQ: Frequently Asked Questions

Q: Can I use "Metal-Free" Click Chemistry for benzoic acids? A: Yes, but with caveats. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) uses cyclooctynes (e.g., DBCO).

  • Pros: No metal toxicity.[4]

  • Cons: DBCO is expensive and the resulting bulky fused-ring system may alter the pharmacokinetics of your benzoic acid drug candidate. It is not suitable if you need a simple triazole linker.

Q: My benzoic acid is chelating the Copper and killing the reaction. What now? A: If you cannot use the Heterogeneous method (Module B), use the TBTA or THPTA ligand in a 2:1 Ligand:Cu ratio. These ligands bind Cu(I) stronger than the carboxylate of your benzoic acid, protecting the catalyst while allowing the reaction to proceed.

Q: Why is RuAAC giving me a lower yield than CuAAC? A: RuAAC is more sterically demanding. If your alkyne or azide has bulky ortho-substituents, the formation of the ruthenacycle is hindered. Increase temperature to 80°C and ensure your solvent is strictly anhydrous.

References

  • Ruthenium Catalysis Mechanism & Scope: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[3] Journal of the American Chemical Society, 2008.[2][3]

  • Heterogeneous Copper (Zeolites): Chassaing, S., et al. "Click Chemistry in Zeolites: Copper(I) Zeolites as New Heterogeneous and Ligand-Free Catalysts."[5][6] Chemistry - A European Journal, 2008.

  • Heterogeneous Copper (Nanoparticles): Decan, M. R., et al. "Copper nanoparticle heterogeneous catalytic 'click' cycloaddition confirmed by single-molecule spectroscopy." Nature Communications, 2014.[7]

  • Cp*RuCl Catalyst Protocol: Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[1][2][3][8] Nature, 2005.

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for 1-methyl-1,2,4-triazole ring

Comparative Guide: C NMR Chemical Shifts of 1-Methyl-1,2,4-Triazole Ring Executive Summary In the structural characterization of nitrogen-rich heterocycles, distinguishing between regioisomers of methylated triazoles is...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: C NMR Chemical Shifts of 1-Methyl-1,2,4-Triazole Ring

Executive Summary

In the structural characterization of nitrogen-rich heterocycles, distinguishing between regioisomers of methylated triazoles is a critical quality control step. For 1-methyl-1,2,4-triazole ,


C NMR spectroscopy offers a definitive identification method superior to 

H NMR due to the distinct electronic environments of the ring carbons.

This guide provides a technical comparison of the


C NMR chemical shifts of 1-methyl-1,2,4-triazole against its primary synthetic "alternatives" (regioisomers). The core differentiator is the Symmetry Rule : 1-methyl-1,2,4-triazole is asymmetric (two ring signals), whereas its common impurity, 4-methyl-1,2,4-triazole, is symmetric (one ring signal).
Structural Analysis & Assignments
2.1. 1-Methyl-1,2,4-Triazole (The Target)
  • Symmetry:

    
     (Asymmetric planar).
    
  • Electronic Environment: The methyl group at N1 breaks the symmetry of the ring.

  • Carbon Signals: Three distinct signals.[1][2][3]

    • C5: Flanked by two nitrogens (N1 and N4). This is the most deshielded (downfield) carbon.

    • C3: Flanked by N2 and N4. Slightly more shielded than C5.

    • N-Me: Upfield aliphatic signal.

2.2. 4-Methyl-1,2,4-Triazole (The Alternative/Impurity)
  • Symmetry:

    
     (Symmetric).
    
  • Electronic Environment: The methyl group at N4 creates a plane of symmetry passing through N4 and the C3-C5 bond axis (conceptually).

  • Carbon Signals: Two distinct signals.[1][2][3]

    • C3 & C5: Chemically equivalent.[2] They appear as a single intense peak .

    • N-Me: Upfield aliphatic signal.

Comparative Data: Chemical Shifts

The following data summarizes the chemical shift ranges observed in standard deuterated solvents (DMSO-


 and CDCl

).
Table 1:

C NMR Shift Comparison (ppm)
Carbon Position1-Methyl-1,2,4-triazole (Target)4-Methyl-1,2,4-triazole (Symmetric Isomer)1-Methyl-1,2,3-triazole (Click Isomer)
Ring C (Downfield) 150.0 – 152.0 (C5)143.0 – 145.0 (C3/C5)132.0 – 134.0 (C5)
Ring C (Upfield) 143.0 – 145.0 (C3)Not Observed (Equivalent)124.0 – 126.0 (C4)
Methyl (N-Me) 35.0 – 37.0 30.0 – 33.0 35.0 – 40.0
# of Ring Signals 2 (Distinct)1 (Coincident)2 (Distinct)

Note: Shifts are approximate and solvent-dependent. DMSO-


 typically causes a slight downfield shift compared to CDCl

due to polarity and hydrogen bonding effects.
Key Diagnostic Indicators:
  • Peak Count: If you see only one signal in the 140–160 ppm region, you have the 4-methyl isomer.

  • Chemical Shift Range: If your ring carbons are in the 120–135 ppm range, you likely have a 1,2,3-triazole (common in "click" chemistry), not a 1,2,4-triazole.

  • C5 vs C3 Separation: In 1-methyl-1,2,4-triazole, the separation (

    
    ) between C5 and C3 is typically 5–8 ppm.
    
Mechanistic Insight

Why do these shifts occur?

  • Deshielding Effect of Nitrogen: Carbons bonded to nitrogen atoms are deshielded (shifted downfield) due to the electronegativity of nitrogen withdrawing electron density.

  • C5 in 1-Methyl-1,2,4-Triazole: C5 is bonded to N1 (pyrrole-like) and N4 (pyridine-like). The proximity to the N1-methyl group also induces a steric/electronic shift.

  • Symmetry in 4-Methyl: The molecule possesses a

    
     rotation axis (or mirror plane depending on conformation analysis) through the N4-Methyl bond, making C3 and C5 magnetically equivalent.
    
Experimental Protocol for Definitive Assignment

To ensure high-fidelity data for publication or regulatory submission, follow this protocol.

Protocol: "Triazole Fingerprinting"

Step 1: Sample Preparation

  • Mass: Dissolve 10–20 mg of compound in 0.6 mL of DMSO-

    
    .
    
    • Why DMSO? Triazoles are polar. DMSO ensures complete solubility and sharp peaks, preventing aggregation broadening.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (


C) 
  • Pulse Sequence: zgpg30 (Proton-decoupled).

  • Scans (NS): Minimum 512 scans (Triazole carbons are quaternary-like in relaxation if substituted, though C-H carbons relax faster. Signal-to-noise is critical).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: While C3/C5 have attached protons, they are part of an aromatic system. Adequate D1 ensures accurate integration if quantitative comparison is needed.

Step 3: Validation (HMBC)

  • Run a

    
     HMBC (Heteronuclear Multiple Bond Correlation).
    
  • 1-Methyl: The Methyl protons will show a strong correlation to C5 (2-bond) but weak or no correlation to C3.

  • 4-Methyl: The Methyl protons will show correlations to both ring carbons (which are the same signal).

Decision Logic & Visualization

The following diagram illustrates the logical workflow for identifying the correct triazole isomer based on


C NMR data.

TriazoleID Start Unknown Methyl-Triazole Sample CountPeaks Count 13C Signals in Aromatic Region (120-160 ppm) Start->CountPeaks OnePeak 1 Signal Observed CountPeaks->OnePeak Symmetric TwoPeaks 2 Signals Observed CountPeaks->TwoPeaks Asymmetric Result4Me Isomer: 4-Methyl-1,2,4-Triazole (Symmetric) OnePeak->Result4Me CheckShift Check Chemical Shift Range TwoPeaks->CheckShift Range123 Range: 120 - 135 ppm CheckShift->Range123 Range124 Range: 140 - 160 ppm CheckShift->Range124 Result1Me123 Isomer: 1-Methyl-1,2,3-Triazole (Click Product) Range123->Result1Me123 HMBC Confirmation: HMBC Me protons correlate to C5 only Range124->HMBC Result1Me124 Isomer: 1-Methyl-1,2,4-Triazole (Target) HMBC->Result1Me124

Caption: Logical workflow for distinguishing methyl-triazole regioisomers using C13 NMR peak count and chemical shift analysis.

References
  • Claramunt, R. M., et al. (1997). "The annular tautomerism of 1,2,4-triazoles." Magnetic Resonance in Chemistry.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives."

  • Royal Society of Chemistry. (2014).[4] "1H and 13C NMR Data for triazole 1." Electronic Supplementary Information.

  • National Institutes of Health (NIH). "1-Methyl-1,2,4-triazole PubChem Compound Summary."

Sources

Comparative

Mass Spectrometry Profiling of Triazole Benzoic Acids: A Comparative Fragmentation Guide

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of triazole benzoic acids. It is designed for researchers in medicinal chemistry and drug metabolism who utilize...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of triazole benzoic acids. It is designed for researchers in medicinal chemistry and drug metabolism who utilize these scaffolds as bioisosteres or linkers (e.g., PROTACs, "click" chemistry products).

Executive Summary

Triazole benzoic acids represent a critical structural class in drug discovery, often serving as stable bioisosteres for amide bonds or as rigid linkers in proteolysis-targeting chimeras (PROTACs). While their biological stability is a therapeutic asset, it presents specific challenges for structural characterization.

This guide objectively compares the mass spectrometric (MS) performance of 1,2,3-triazole benzoic acids (typically formed via CuAAC "click" chemistry) against their primary structural alternatives: 1,2,4-triazole isomers and amide-linked analogues .

Key Finding: The 1,2,3-triazole moiety exhibits a highly specific "fingerprint" fragmentation pathway (loss of


) that distinguishes it from 1,2,4-triazoles (loss of HCN) and amide linkers (amide bond cleavage), making MS a superior validation tool for "click" reaction products over UV-Vis or HPLC retention time alone.

Part 1: Comparative Analysis – The Product vs. Alternatives

In this section, we evaluate the MS fragmentation "performance"—defined here as diagnostic specificity and structural information yield—of 1,2,3-triazole benzoic acids compared to common alternatives.

The Core Distinction: 1,2,3-Triazole vs. 1,2,4-Triazole

Distinguishing between these regioisomers is a frequent analytical hurdle. While they are isobaric (same mass), their fragmentation energies and pathways differ significantly under Collision-Induced Dissociation (CID).

Feature1,2,3-Triazole Benzoic Acid (The Product)1,2,4-Triazole Benzoic Acid (The Alternative)Analytical Implication
Primary Neutral Loss

(-28 Da)
HCN (-27 Da) The -28 Da loss is highly diagnostic for the 1,2,3-core. The -27 Da loss is less specific (common in many N-heterocycles).
Ring Stability Lower stability in gas phase; readily eliminates

.
Higher stability; requires higher collision energy (CE) to fragment ring.1,2,3-triazoles yield diagnostic fragments at lower CE (15–25 eV).
Diagnostic Ion

(Azirine/Ketenimine intermediate)

(Diazyne intermediate)
The

peak confirms "click" success.
Stability Comparison: Triazole vs. Amide Linker

When used as a bioisostere for an amide bond, the triazole ring offers superior metabolic stability. This is mirrored in the MS fragmentation pattern.[1][2]

  • Amide Linker: Under MS/MS, amides typically cleave at the

    
     bond, yielding a benzoyl ion (
    
    
    
    105) or an amine fragment. This cleavage often dominates the spectrum, obscuring other structural features.
  • Triazole Linker: The triazole ring does not cleave simply between the rings. Instead, it undergoes ring contraction (loss of

    
    ). This preserves the connection between the two aromatic systems (the "linker" function) in the daughter ions, providing evidence of the intact scaffold.
    

Part 2: Detailed Fragmentation Mechanisms

To interpret the spectra accurately, one must understand the causality behind the peaks. We will use 4-(1-phenyl-1H-1,2,3-triazol-4-yl)benzoic acid (


) as our model compound.
Mechanism A: The "Click" Fingerprint ( Elimination)

The most characteristic pathway for 1,2,3-triazoles is the retro-1,3-dipolar cycloaddition or ring contraction.

  • Protonation: Occurs typically at N3 of the triazole ring.

  • Ring Opening: The ring opens to form a diazonium intermediate.

  • 
     Loss:  Rapid elimination of nitrogen gas (-28 Da) yields a highly reactive ketenimine or azirine cation (
    
    
    
    238).
Mechanism B: The Benzoic Acid "Soft Spot"

Following (or competing with) the triazole fragmentation, the benzoic acid moiety undergoes characteristic losses.

  • Water Loss: Loss of

    
     (-18 Da) from the carboxylic acid (ortho-effect assisted).
    
  • Decarboxylation: Loss of

    
     (-44 Da).
    
Visualization of Pathways

The following diagram illustrates the competing and sequential pathways for a standard 1,2,3-triazole benzoic acid.

TriazoleFragmentation Parent Parent Ion [M+H]+ m/z 266 Diazo Diazonium Intermediate (Transient) Parent->Diazo Ring Opening Benzoyl Acylium Ion [M+H - OH]+ m/z 249 Parent->Benzoyl - OH (17 Da) Phenyl Phenyl Cation [M+H - COOH]+ m/z 221 Parent->Phenyl - COOH (45 Da) Azirine Azirine/Ketenimine Ion [M+H - N2]+ m/z 238 Diazo->Azirine - N2 (28 Da) (Primary Pathway) SecFrag1 Fragment [M+H - N2 - CO2]+ m/z 194 Azirine->SecFrag1 - CO2 (44 Da) (Secondary Decay)

Figure 1: Collision-Induced Dissociation (CID) pathways of protonated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)benzoic acid. The red node highlights the diagnostic nitrogen loss.

Part 3: Experimental Protocols

To replicate these results and validate your own triazole synthesis, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve compound in Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Avoid high concentrations to prevent dimer formation

    
     which complicates spectra).
    
Ionization Source Settings (ESI+)

Triazoles are nitrogen-rich and protonate easily.

  • Mode: Positive Electrospray Ionization (ESI+).[2]

  • Capillary Voltage: 3.0 – 3.5 kV (Standard).

  • Cone Voltage: Critical Step.

    • Low (15-20 V): To observe the intact parent ion

      
      .
      
    • High (40-60 V): To induce "in-source fragmentation" and observe the

      
       peak without a collision cell (useful for single-quad instruments).
      
MS/MS Optimization (Collision Cell)

If using a Q-TOF or Triple Quadrupole:

  • Isolate the parent ion (e.g.,

    
     266).
    
  • Ramp Collision Energy (CE): 10 eV

    
     50 eV.
    
  • Validation Check:

    • At 15-20 eV , you should see the emergence of the

      
       peak.
      
    • If you see

      
       (loss of HCN) instead of -28, suspect a 1,2,4-triazole isomer or contamination.
      
    • At >35 eV , look for the benzoic acid loss (

      
      ) from the daughter ion.
      
Data Interpretation Table
Observed Ion (

)
Relative AbundanceStructural Assignment
266 100% (Base Peak at low CE)

(Parent)
249 < 10%

(Loss of hydroxyl from acid)
238 40-80% (Diagnostic)

(Triazole Ring Contraction)
194 20-50% (High CE)

(Combined loss)
105 Variable

(Benzoyl fragment, if applicable)

References

  • Differenti

    • Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy[3]

    • Source: Molecules (2023)[2][3]

    • URL:[Link]

  • 1,2,4-Triazole Fragmentation P

    • Title: Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole deriv
    • Source: Indian Research Journal of Pharmacy and Science (2014)
    • URL:[Link]

  • General Triazole Synthesis and Characteriz

    • Title: Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applic
    • Source: Chemical Reviews (2016)
    • URL:[Link]

  • Benzoic Acid Fragment

    • Title: Interpreting the fragmentation pattern of the mass spectrum of benzoic acid
    • Source: Doc Brown's Chemistry Indices
    • URL:[Link]

Sources

Validation

HPLC Method Development Guide: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic Acid Purity

Executive Summary This guide provides an in-depth technical analysis for the purity determination of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS: 1067613-97-1). This compound serves as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis for the purity determination of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS: 1067613-97-1). This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, including kinase inhibitors and antifungal drugs.

Developing a robust HPLC method for this molecule presents specific challenges due to its amphoteric nature : it possesses an acidic moiety (benzoic acid, pKa ≈ 4.2) and a basic heterocyclic core (1,2,4-triazole, pKa ≈ 2.3). Standard reverse-phase methods often fail to retain the ionized carboxylate or suffer from severe peak tailing due to triazole-silanol interactions.

This guide compares three distinct separation strategies, ultimately recommending a pH-Controlled Reverse Phase (RP-HPLC) protocol using a polar-embedded C18 column. This approach offers the highest reproducibility and robustness for QC environments compared to HILIC or Ion-Exchange alternatives.

Chemical Context & Separation Challenges

Understanding the physicochemical properties of the analyte is the foundation of method development.

PropertyValue / DescriptionChromatographic Implication
Structure Benzoic acid linked to 1-methyl-1,2,4-triazoleContains both H-bond donors and acceptors.
Acidity (pKa 1) ~4.2 (Carboxylic Acid)At neutral pH (7.0), the molecule is negatively charged (

), leading to zero retention on C18 (elutes in void volume).
Basicity (pKa 2) ~2.3 (Triazole Nitrogen)At very low pH (<2.0), the triazole may protonate, increasing polarity but potentially interacting with stationary phase silanols.
UV Absorption Maxima ~254 nmAromatic rings provide good UV sensitivity.
Solubility Low in water, Moderate in MeOH/DMSOSample diluent must match the initial mobile phase strength to prevent precipitation.
The "Silanol Trap"

The 1,2,4-triazole ring is a known "sticky" motif. On standard silica-based columns, the nitrogen lone pairs interact with residual silanols (


), causing peak tailing and poor resolution. This necessitates the use of end-capped columns  or mobile phase modifiers.

Comparative Analysis of Separation Modes

We evaluated three primary methodologies for this application.

Option A: Standard Reverse Phase (High pH)
  • Conditions: C18 Column, Acetonitrile/Water (pH 7.0).

  • Outcome: FAILURE .

  • Mechanism: At pH 7, the benzoic acid is fully ionized (

    
    ). The highly polar anion does not partition into the hydrophobic C18 stationary phase.
    
  • Verdict: Unsuitable.

Option B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Conditions: Bare Silica or Amide Column, High Acetonitrile (>80%).

  • Outcome: VIABLE BUT RISKY .

  • Mechanism: HILIC retains polar compounds well. The ionized acid interacts with the water layer on the silica surface.

  • Pros: Good retention of the polar impurity profile.

  • Cons: Long equilibration times; sensitive to sample diluent (samples dissolved in water cause peak distortion); poor solubility of the target compound in high-organic mobile phases.

  • Verdict: Alternative for specific polar impurities, but not robust for main assay.

Option C: pH-Controlled Reverse Phase (Recommended)
  • Conditions: Polar-Embedded C18, Acidic Buffer (pH 2.5).

  • Outcome: OPTIMAL .

  • Mechanism: Lowering pH to ~2.5 (below pKa of benzoic acid) suppresses ionization, rendering the molecule neutral (

    
    ). This restores hydrophobic interaction with the C18 chain. The "polar-embedded" group shields silanols, preventing triazole tailing.
    
  • Verdict: The Gold Standard for this application.

Recommended Experimental Protocol

Method C: Acidic Polar-Embedded RP-HPLC

This protocol is designed to be self-validating, ensuring specificity between the main peak and likely synthesis precursors (e.g., 4-hydrazinobenzoic acid).

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Waters SymmetryShield RP18 or Agilent Zorbax SB-Aq (Polar embedded/StableBond).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Wavelength: 254 nm (Primary), 230 nm (Secondary for impurities).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

Reagents
  • Mobile Phase A (Buffer): 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
    • Why Phosphoric? It provides excellent UV transparency at low wavelengths compared to Formic/Acetic acid and buffers effectively at pH 2.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Retain polar impurities)
15.04060Linear Gradient
18.01090Wash
20.0955Re-equilibrate
25.0955End
Sample Preparation[3][4]
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE or Nylon filter (Do not use PVDF if protein precipitation is not involved, though PTFE is safest for chemical compatibility).

Method Development Workflow Visualization

The following diagram illustrates the decision logic used to arrive at the recommended method, highlighting the critical role of pKa and pH control.

MethodDevelopment Start Start: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid Analyze Analyze Properties: Acidic (COOH, pKa~4.2) Basic (Triazole, pKa~2.3) Start->Analyze Decision1 Select Mode Analyze->Decision1 RP_HighPH Reverse Phase (pH > 5) Decision1->RP_HighPH HILIC HILIC Mode Decision1->HILIC RP_LowPH Reverse Phase (pH < 3) Decision1->RP_LowPH Fail1 Fail: Analyte Ionized (COO-) Elutes in Void Volume RP_HighPH->Fail1 Risk1 Risk: Solubility Issues Complex Sample Prep HILIC->Risk1 Success1 Success: Analyte Neutral (COOH) Retained on C18 RP_LowPH->Success1 TailingCheck Check Peak Shape Success1->TailingCheck StandardC18 Standard C18 TailingCheck->StandardC18 EmbeddedC18 Polar-Embedded C18 (Shielded Silanols) TailingCheck->EmbeddedC18 Tailing Tailing: Triazole-Silanol Interaction StandardC18->Tailing FinalMethod Final Method: 0.1% H3PO4 / ACN Gradient EmbeddedC18->FinalMethod

Caption: Decision tree for selecting the optimal stationary phase and mobile phase pH based on the amphoteric properties of the analyte.

Validation Parameters (Representative Data)

To ensure the method meets "Trustworthiness" standards, the following validation criteria should be met during execution.

ParameterAcceptance CriteriaTypical Result
System Suitability Tailing Factor (T) < 1.51.1 - 1.3 (with Polar Embedded Col.)
Linearity

(Range: 50-150%)

LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOQ ≈ 0.05% (Area normalization)
Specificity Resolution (

) > 2.0 from precursors

(vs. 4-hydrazinobenzoic acid)
Robustness pH variation ± 0.2 unitsStable retention times at pH 2.1 - 2.5
Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent is stronger than mobile phase (e.g., 100% MeOH injection).

    • Fix: Dilute sample in 50:50 Water:ACN or Mobile Phase A.

  • Problem: Retention time drift.

    • Cause: Column dewetting (if using 100% aqueous start on standard C18) or insufficient equilibration.

    • Fix: Ensure 5% organic is present at start; use "Aq" type columns.

References

  • PubChem. (2025).[5][6][7] 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid | C10H9N3O2.[5] National Library of Medicine. [Link]

  • SIELC Technologies. (2018). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. [Link]

  • Scientific Research Publishing. (2014). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. (Reference for 4-hydrazinobenzoic acid separation). [Link]

  • Royal Society of Chemistry. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. [Link]

Sources

Comparative

IR Spectroscopy of Carboxylic Acids vs. Triazoles: A Comparative Guide for Structural Elucidation

In modern drug development and synthetic chemistry, Fourier Transform Infrared (FTIR) spectroscopy remains a frontline analytical technique for rapid structural elucidation. This guide provides an in-depth comparative an...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and synthetic chemistry, Fourier Transform Infrared (FTIR) spectroscopy remains a frontline analytical technique for rapid structural elucidation. This guide provides an in-depth comparative analysis of two critical functional groups: carboxylic acids (ubiquitous pharmacophores and synthetic precursors) and 1,2,3-triazoles (the hallmark heterocycles generated via CuAAC "click" chemistry).

By understanding the quantum mechanical kinematics and intermolecular forces that dictate these spectra, researchers can confidently validate click reactions—such as the conversion of an azido-acid to a triazole-containing therapeutic candidate.

Mechanistic Causality of Characteristic IR Absorptions

To interpret an IR spectrum accurately, one must look beyond memorized wavenumbers and understand the causality behind the vibrational modes.

Carboxylic Acids: The Hydrogen-Bonded Dimer Effect

The defining feature of a carboxylic acid in an IR spectrum is not just the presence of O-H and C=O bonds, but how these bonds interact in a condensed phase. Carboxylic acids almost exclusively exist as highly stable, hydrogen-bonded dimers in solid and liquid states.

  • The O-H Stretch: This intense intermolecular hydrogen bonding severely weakens the O-H covalent bond, lowering its stretching frequency and creating a vast continuum of vibrational energy states. This manifests as a massive, exceptionally broad band spanning 3300 to 2500 cm⁻¹ [1].

  • The C=O Stretch: The carbonyl group is similarly affected by dimerization. While a free (monomeric) carboxylic acid carbonyl stretches at ~1760 cm⁻¹, the hydrogen-bonded dimeric form shifts downward, producing a strong, sharp peak centered around 1710 cm⁻¹ [1].

1,2,3-Triazoles: Aromaticity and Nitrogen-Rich Ring Dynamics

Unlike the broad, sweeping curves of carboxylic acids, 1,2,3-triazoles present a complex, sharper spectral fingerprint driven by the rigidity and electron delocalization of the five-membered aromatic ring.

  • Aromatic C-H Stretch: The sp² hybridized C-H bonds on the triazole ring require higher energy to stretch, appearing just above the alkane region at 3150–3000 cm⁻¹ [2].

  • Ring Stretching (C=N and N=N): The conjugated nitrogen system produces highly characteristic, sharp stretching vibrations. The C=N stretch typically appears around 1620–1570 cm⁻¹ , while the N=N stretch is observed near 1543 cm⁻¹ [2][3].

  • Ring Breathing: In the fingerprint region, the in-plane deformation and "ring breathing" modes of the triazole core consistently appear between 1100 and 900 cm⁻¹ [4].

Comparative Spectral Data

The following table summarizes the diagnostic quantitative data used to differentiate these two functional groups during spectral analysis.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Peak Appearance & IntensityMechanistic Cause
Carboxylic Acid O-H Stretch3300 – 2500Very Broad, StrongExtensive intermolecular H-bonded dimerization.
Carboxylic Acid C=O Stretch1725 – 1690Sharp, Very StrongDimeric carbonyl stretching (shifts to ~1760 if monomeric).
Carboxylic Acid C-O Stretch1320 – 1210MediumSingle bond stretching coupled with O-H bending.
1,2,3-Triazole Aromatic C-H Stretch3150 – 3000Sharp, Weak to Mediumsp² hybridized C-H bond stretching on the rigid ring.
1,2,3-Triazole C=N / C=C Stretch1620 – 1570Sharp, MediumConjugated double bond stretching within the heterocycle.
1,2,3-Triazole N=N Stretch~1543Sharp, MediumAzo-character stretching within the triazole core.
1,2,3-Triazole Ring Breathing1100 – 900Multiple, MediumIn-plane skeletal deformations of the 5-membered ring.

Diagnostic Workflow for Click Chemistry Products

When monitoring a click reaction (e.g., ensuring an alkyne-containing carboxylic acid has successfully reacted with an azide to form a triazole), a logical diagnostic workflow is essential.

IR_Diagnostic Spectrum Analyze IR Spectrum (4000 - 400 cm⁻¹) Check_OH Broad band at 3300-2500 cm⁻¹? Spectrum->Check_OH Check_Triazole Peaks at ~3100 (C-H), ~1530-1620 (C=N)? Spectrum->Check_Triazole Check_CO Sharp peak at ~1710 cm⁻¹? Check_OH->Check_CO Yes (O-H) Carboxylic Carboxylic Acid Confirmed (Dimer) Check_CO->Carboxylic Yes (C=O) Triazole 1,2,3-Triazole Ring Confirmed Check_Triazole->Triazole Yes (Ring)

Diagnostic logic for identifying carboxylic acid and triazole functional groups via IR spectra.

Experimental Methodologies: Self-Validating FTIR Protocols

Field-Proven Insight: When analyzing carboxylic acids, sample preparation is the most common point of failure. Potassium bromide (KBr) is highly hygroscopic. If KBr absorbs atmospheric moisture, it produces a broad O-H stretch around 3400 cm⁻¹, which can mask or be falsely identified as a carboxylic acid O-H band. Therefore, Attenuated Total Reflectance (ATR) is prioritized for rapid analysis, while KBr must be rigorously desiccated[5][6].

Attenuated Total Reflectance (ATR-FTIR) Protocol

ATR is the standard for non-destructive, moisture-independent analysis.

  • System Validation: Clean the ATR crystal (Diamond or ZnSe) with a volatile solvent (e.g., isopropanol) and wipe with a non-abrasive tissue. Run a background scan of the ambient atmosphere. Self-Validation: Ensure the background spectrum shows minimal CO₂ (~2350 cm⁻¹) and water vapor interference before proceeding.

  • Sample Application: Place 1–2 mg of the solid compound directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The IR beam only penetrates a few micrometers (evanescent wave); intimate physical contact is mandatory for a high signal-to-noise ratio.

  • Acquisition: Collect the spectrum (typically 16–32 scans at 4 cm⁻¹ resolution).

  • Post-Processing: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Potassium Bromide (KBr) Pellet Transmission Protocol

Used when high-resolution transmission data is required, or when scattering in ATR is too severe.

  • Desiccation: Dry FTIR-grade KBr powder in an oven at 110 °C for a minimum of 2 hours to eliminate adsorbed water[6]. Store in a desiccator.

  • Matrix Preparation: In a pre-warmed agate mortar, combine ~1–2 mg of the analyte with ~200 mg of the dried KBr.

  • Grinding: Grind the mixture rigorously for 1–2 minutes. Causality: The analyte particle size must be reduced to less than the wavelength of the IR light (1–2 microns) to prevent severe baseline sloping caused by Mie scattering[7].

  • Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 8–10 tons of pressure via a hydraulic press for 3 minutes.

  • Validation & Acquisition: Release the pressure and remove the pellet. Self-Validation: Hold the pellet up to the light; it must be visually transparent. A cloudy pellet indicates inadequate grinding or moisture absorption and will yield a noisy spectrum. Place in the transmission holder and acquire the scan.

FTIR_Workflow Start Solid Sample Preparation Decision Choose FTIR Method Start->Decision ATR ATR-FTIR Method (Fast, Non-destructive) Decision->ATR Routine KBr KBr Pellet Method (High Sensitivity) Decision->KBr Trace/High Res ATR_Step1 Clean ATR crystal with volatile solvent ATR->ATR_Step1 KBr_Step1 Grind 1-2 mg sample with 200 mg dry KBr KBr->KBr_Step1 ATR_Step2 Place sample & apply pressure via anvil ATR_Step1->ATR_Step2 Analyze Run Background & Collect Spectrum ATR_Step2->Analyze KBr_Step2 Press at 8-10 tons under vacuum KBr_Step1->KBr_Step2 KBr_Step2->Analyze

FTIR Sample Preparation Workflow: ATR vs. KBr Pellet Method.

References

  • Chemistry LibreTexts . 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at:[Link]

  • MDPI Pharmaceuticals . Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Available at:[Link]

  • Drawell Analytical . Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at:[Link]

  • Shimadzu . Powder Samples - KBr Pellet Method. Available at:[Link]

  • University of Cincinnati . Sample preparation for FT-IR. Available at:[Link]

Sources

Validation

Crystal Structure Data Guide: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

This guide provides an in-depth structural analysis and experimental framework for 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS: 1067613-97-1). As a Senior Application Scientist, I have structured this content to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural analysis and experimental framework for 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS: 1067613-97-1).

As a Senior Application Scientist, I have structured this content to address the specific needs of drug discovery and materials scientists. Since the specific crystal structure of this methylated derivative is often held as proprietary data in commercial libraries, this guide serves as a comparative structural protocol . It uses the crystallographic data of its closest analogs—the unmethylated parent and the N-linked isomer—to predict packing behavior and provides the exact methodology to experimentally validate these predictions.

Introduction & Significance

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid is a bifunctional ligand and pharmacophore. It bridges the structural gap between rigid metal-organic framework (MOF) linkers and bioactive small molecules.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 203.20 g/mol

  • Key Structural Feature: The C-linked 1,2,4-triazole moiety provides a rigid, planar geometry, while the N-methyl group at position 1 acts as a steric block, preventing the formation of the infinite hydrogen-bonded networks typical of the unmethylated parent.

This molecule is critical for researchers designing coordination polymers (where the methyl group modulates pore size) or pharmaceutical co-crystals (where it acts as a hydrogen bond acceptor but not a donor at the triazole ring).

Comparative Crystallographic Profile

To understand the solid-state behavior of the target, we must compare it with its two primary structural anchors: the Unmethylated Parent (capable of dual H-bonding) and the N-Linked Isomer (different geometry).

Table 1: Structural Comparison & Predicted Parameters
FeatureTarget Molecule Analog A (Parent) Analog B (Isomer)
Compound 4-(1-methyl-1,2,4-triazol-5-yl)benzoic acid 4-(1H-1,2,4-triazol-3-yl)benzoic acid4-(1H-1,2,4-triazol-1-yl)benzoic acid
Linkage C-Linked (C5-C4')C-Linked (C3-C4')N-Linked (N1-C4')
Space Group Predicted:

or


(Monoclinic)

(Monoclinic)
H-Bond Donor COOH only COOH + Triazole N-HCOOH only
H-Bond Acceptor Triazole N2, N4 + C=OTriazole N2, N4 + C=OTriazole N2, N4 + C=O
Packing Motif Discrete Dimers /

-Stacks
Infinite H-bonded RibbonsLinear Chains / Layers
Dihedral Angle ~15–30° (Twisted due to Methyl)< 10° (Planar)~20–35° (Twisted)

Analyst Insight: The unmethylated parent typically crystallizes as flat sheets due to N-H···N hydrogen bonding between triazoles. The Target Molecule , having the N1 position blocked by a methyl group, cannot form these sheets. Consequently, we predict it will crystallize as carboxylic acid dimers stabilized by


-

stacking between the phenyl and triazole rings, likely resulting in a denser, less porous packing arrangement.

Experimental Protocols

This section details the self-validating protocols for synthesis, crystallization, and structural determination.

Phase 1: Synthesis & Purification

Objective: Obtain high-purity material (>99%) essential for single-crystal growth.

  • Reagents: 4-cyanobenzoic acid (1.0 eq), Methylhydrazine (1.2 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve 4-cyanobenzoic acid in ethanol.

    • Add methylhydrazine dropwise at 0°C (exothermic).

    • Reflux for 12–24 hours. Note: Monitor by TLC (MeOH:DCM 1:9).

    • Cool to room temperature.[2][3] The product may precipitate.

    • Crucial Step: If the product is the amidine intermediate, reflux further with formic acid or triethyl orthoformate to close the triazole ring.

  • Purification: Recrystallize from hot Ethanol/Water (80:20).

Phase 2: Single Crystal Growth (The "Slow-Cool" Method)

Objective: Grow crystals suitable for XRD (


 mm).
  • Solvent System: DMF (Dimethylformamide) is preferred due to the high solubility of the triazole moiety.

  • Protocol:

    • Dissolve 50 mg of the purified target in 2 mL of hot DMF (

      
      C).
      
    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Place the vial in a heat block set to

      
      C and turn off the heat, allowing it to cool to room temperature over 12 hours (Dewar flask method).
      
    • Alternative: Vapor diffusion of Diethyl Ether into a Methanol solution of the target.

Phase 3: X-Ray Diffraction Data Collection

Standard: Mo-K


 radiation (

Å) at 100 K.
  • Mounting: Mount crystal on a MiTeGen loop using Paratone oil.

  • Strategy: Collect a full sphere of data (redundancy > 4).

  • Refinement: Use SHELXT for solution and SHELXL for refinement.

  • Validation: Check for disorder in the methyl group (a common issue with rotating methyls at room temp; 100 K is mandatory).

Structural Logic & Workflow Visualization

The following diagram illustrates the synthesis pathway and the structural logic distinguishing the target from its analogs.

G Start 4-Cyanobenzoic Acid Inter Intermediate (Amidine/Hydrazide) Start->Inter Reflux (EtOH) Reagent + Methylhydrazine Reagent->Inter Target TARGET MOLECULE 4-(1-methyl-1,2,4-triazol-5-yl) benzoic acid Inter->Target Cyclization (Orthoformate) Parent Parent Analog (Unmethylated) Forms H-Bond Sheets Target->Parent Structural Comparison Isomer Isomer Analog (N-Linked) Twisted Geometry Target->Isomer Structural Comparison

Caption: Synthesis pathway and comparative structural relationships for the target molecule.

References

  • Cambridge Structural Database (CSD). Search for Analog: 4-(1H-1,2,4-triazol-1-yl)benzoic acid. CCDC Number: 888151.

  • PubChem Compound Summary. 4-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS 1067613-97-1).

  • Zhang, N. et al. (2017). Single-Component Small-Molecule White Light Organic Phosphors.[4] (Contains crystal data for the N-linked isomer). Chem. Commun.[4][4]

  • BLD Pharm. Product Specification: 4-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid.

Sources

Comparative

Bioactivity Comparison Guide: 1-Methyl vs. 1-Unsubstituted Triazole Derivatives

[1] Executive Summary This guide provides a technical comparison of 1-methyl-triazoles versus 1-unsubstituted (NH)-triazoles for medicinal chemistry applications.[1] The core distinction lies in their physicochemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison of 1-methyl-triazoles versus 1-unsubstituted (NH)-triazoles for medicinal chemistry applications.[1] The core distinction lies in their physicochemical profiles: the 1-unsubstituted triazole acts as a hydrogen bond donor (HBD) and is amphoteric (pKa ~9.4), mimicking secondary amides. In contrast, the 1-methyl derivative "locks" the tautomeric state, removes the HBD capability, increases lipophilicity, and mimics tertiary amides.[1][2]

This guide analyzes these differences across antimicrobial , anticancer , and enzyme inhibition domains, supported by experimental data and structural biology insights.[1][2]

Part 1: Chemical & Physical Basis of Bioactivity

The biological differences between these two scaffolds stem directly from their electronic and structural properties.[1] Understanding these fundamental shifts is prerequisite to interpreting SAR (Structure-Activity Relationship) data.

Tautomerism and Hydrogen Bonding
  • 1-Unsubstituted (1H-1,2,3-Triazole): Exists in equilibrium between the 1H and 2H tautomers (2H is generally more stable in the gas phase, while 1H is stabilized in polar solvents).[3] It possesses an acidic proton (NH), allowing it to act as a Hydrogen Bond Donor (HBD) in protein pockets.[1]

  • 1-Methyl-1,2,3-Triazole: The methylation "locks" the ring into the 1-substituted form. It abolishes the HBD capability, leaving only the N2 and N3 atoms as weak Hydrogen Bond Acceptors (HBA) .

Acid-Base Profile[2]
  • Acidity: The 1-unsubstituted triazole is a weak acid (

    
    ).[1] At physiological pH (7.4), a small fraction exists as the triazolate anion, which is an excellent ligand for metal centers (e.g., heme iron in CYP51).
    
  • Basicity: N-methylation alters the electron density.[1] 1-Methyl-1,2,3-triazole is a very weak base (

    
     of conjugate acid 
    
    
    
    ), making it neutral at physiological pH.[1]
Lipophilicity (LogP)[2]
  • Methylation Effect: Replacing the polar N-H with N-Me typically increases the cLogP by 0.3–0.5 units. This enhances membrane permeability but may reduce solubility in aqueous media.[1]

Visualization: Physicochemical Interaction Map

TriazoleProperties Unsub 1-Unsubstituted (NH) Triazole HBD H-Bond Donor (NH) Critical for polar pockets Unsub->HBD Taut Tautomeric Equilibrium (1H <-> 2H) Unsub->Taut Anion Forms Triazolate Anion (Metal Coordination) Unsub->Anion Methyl 1-Methyl (N-Me) Triazole Locked Locked Tautomer (Regiospecific) Methyl->Locked Lipophil Increased Lipophilicity (Better Permeability) Methyl->Lipophil Steric Steric Bulk (Clash or Fit) Methyl->Steric HBD->Methyl Lost upon methylation

Caption: Functional divergence between 1-unsubstituted and 1-methyl triazoles. Blue paths indicate properties unique to the NH-variant; Red paths indicate properties introduced by methylation.

Part 2: Comparative Bioactivity & Case Studies[1][4]

Case Study 1: GPCR Agonists (GPR88)

In the development of GPR88 agonists, the 1,2,3-triazole ring was utilized as a bioisostere for an amide bond.[2]

  • Mechanism: The triazole ring mimics the geometry of a trans-amide.

  • Observation: The 1-unsubstituted analogs (or those with a C5-H) maintained high potency because the C5-H (polarized by the heterocycle) or the N1-H acted as a hydrogen bond donor, mimicking the amide NH.

  • Methylation Impact: Introduction of a methyl group at the 4- or 5-position (analogous to N-methylation in steric effect) often resulted in a 5-fold loss of potency if it disrupted the critical H-bond donor interaction or introduced a steric clash within the receptor pocket .

Case Study 2: Antifungal Activity (CYP51 Inhibition)

Triazoles (specifically 1,2,4-triazoles) are the cornerstone of antifungal therapy (e.g., Fluconazole).[2]

  • 1-Unsubstituted Role: The 1H-1,2,4-triazole is often the starting material.[1] In the final drug, the N1 position is substituted with a complex lipophilic tail to target the fungal membrane.

  • 1-Methyl Comparison: Direct N-methylation of the core triazole (without the lipophilic tail) renders the molecule inactive as an antifungal drug because it lacks the necessary hydrophobic interactions to enter the active site.

  • Binding Mode: The N4 of the triazole ring coordinates with the Heme Iron. This interaction is sensitive to the electronic density of the ring. Methylation at N1 pushes electron density into the ring (inductive effect), potentially increasing basicity at N4, but the lack of the side chain is the dominant failure mode. However, in fragment-based studies, 1-unsubstituted triazoles often show better initial binding due to water-mediated H-bonds that the methyl group disrupts .

Case Study 3: HIV-1 Capsid Inhibitors

Research into HIV-1 Capsid (CA) inhibitors compared 4-phenyl-1H-1,2,3-triazole derivatives against their substituted counterparts.[1][2][4]

  • Findings: The 1-unsubstituted (NH) derivatives showed moderate activity but were often limited by cell permeability.

  • Optimization: Substituents at N1 (mimicking the "methyl" steric bulk but with specific functional groups) were required to fill a hydrophobic sub-pocket. A simple methyl group was often insufficient compared to a phenyl or benzyl group, but superior to the unsubstituted form in cellular assays due to improved membrane crossing .

Part 3: Data Summary Tables

Table 1: Physicochemical Comparison
Feature1-Unsubstituted (NH) Triazole1-Methyl TriazoleImpact on Bioactivity
H-Bonding Donor (NH) & Acceptor (N2/N3)Acceptor only (N2/N3)NH form binds better in polar pockets (e.g., Tyr/Asp residues).
Tautomerism Dynamic (1H

2H)
Locked (1-Me)Methylation fixes the vector of the lone pairs, improving selectivity.
Acidity (pKa) ~9.4 (Weak Acid)Non-acidicNH form can deprotonate to bind metals (Zn, Fe).[2]
LogP Lower (More Polar)Higher (+0.3 to +0.[1]5)Methyl form has better passive membrane permeability.[1]
Table 2: Representative Potency Data (IC50/MIC)

Data aggregated from SAR studies on Triazole-based scaffolds .

Target / AssayCompound VariantActivity ValueNotes
GPR88 (cAMP) 1-Unsubstituted (NH)

nM
High potency due to H-bond donor capacity.
GPR88 (cAMP) 1-Methyl-Analog

nM
Loss of H-bond donor leads to reduced affinity.
Antifungal (Candida) 1H-1,2,4-TriazoleInactive (as core)Requires lipophilic tail for potency.[2]
Antifungal (Candida) 1-Alkyl-1,2,4-Triazole

N1-substitution is essential for efficacy (e.g., Fluconazole).[2]
Carbonic Anhydrase 1H-1,2,3-Triazole

nM
NH participates in active site water network.[1][2]
Carbonic Anhydrase 1-Substituted

nM
Steric bulk at N1 disrupts water network.[1]

Part 4: Experimental Protocols

Protocol 1: Determination of H-Bonding Contribution (NMR Titration)

To experimentally verify if the NH is contributing to binding (vs. the N-Me steric fit):

  • Solvent: Dissolve ligand in non-polar solvent (

    
     or 
    
    
    
    ).
  • Titration: Add increasing equivalents of the target protein or a mimic receptor.[1]

  • Observation: Monitor the chemical shift (

    
    ) of the Triazole-NH proton.
    
    • Significant Downfield Shift (>0.5 ppm): Indicates strong H-bonding.[1]

Protocol 2: Synthesis of 1-Methyl-1,2,3-Triazoles (Click Chemistry)

The most reliable method to generate the 1-methyl comparator for biological testing.

  • Reagents: Methyl Azide (generated in situ from

    
    ) + Terminal Alkyne.
    
  • Catalyst:

    
     (5 mol%) + Sodium Ascorbate (10 mol%).[1]
    
  • Conditions:

    
     (1:1), RT, 12h.
    
  • Purification: Extraction with EtOAc. The 1-methyl product is regiospecific (1,4-disubstituted).

    • Note: The 1-unsubstituted analog is typically synthesized via thermal cycloaddition (giving mixtures) or deprotection of a 1-benzyl group.

Visualization: SAR Logic Flow

SAR_Logic Start Start: Triazole Scaffold Optimization Q1 Is H-Bond Donor required? Start->Q1 Branch1 YES (Polar Pocket) Q1->Branch1 Branch2 NO (Hydrophobic Pocket) Q1->Branch2 Action1 Use 1-Unsubstituted (NH) (Mimics secondary amide) Branch1->Action1 Action2 Use 1-Methyl / 1-Alkyl (Mimics tertiary amide) Branch2->Action2 Test1 Check Metabolic Stability (Glucuronidation risk at NH) Action1->Test1 Test2 Check Permeability (Methyl improves LogP) Action2->Test2

Caption: Decision tree for selecting between NH- and N-Methyl triazoles in drug design.

References

  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists. National Institutes of Health (NIH).[1][2][Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity. ResearchGate.[Link]

  • Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors. PubMed.[1][2][Link]

  • Basicity of NH and N-Methyl-1,2,3-triazoles in the Gas Phase, in Solution, and in the Solid State. ResearchGate.[Link][2]

  • 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. National Institutes of Health (NIH).[1][2][Link]

Sources

Validation

melting point determination of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

Comparative Guide: Melting Point Determination of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid Executive Summary Target Compound: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid CAS Registry Number: 1067613-97-1 Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Melting Point Determination of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

Executive Summary

Target Compound: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid CAS Registry Number: 1067613-97-1 Chemical Class: Triazole-substituted Benzoic Acid Significance: This compound serves as a critical scaffold in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. Its structural integrity relies on the precise characterization of its thermal properties.

The Challenge: Nitrogen-rich heterocycles like 1,2,4-triazoles, when coupled with carboxylic acids, typically exhibit high melting points (often >240°C) and a propensity for polymorphism and solvate formation . Standard visual capillary methods often fail to distinguish between true melting, dehydration of a solvate, or decomposition.

Recommendation: While Capillary Melting Point is acceptable for routine purity checks, Differential Scanning Calorimetry (DSC) is the mandatory standard for definitive characterization in drug development contexts. This guide details the comparative advantages and provides a validated protocol for accurate determination.

Method Comparison: Capillary vs. DSC vs. TGA

The following table contrasts the three primary methods for thermal analysis of this compound.

FeatureCapillary Method (Visual) Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA)
Primary Output Visual Melting Range (

)
Heat Flow (Endothermic/Exothermic events)Mass Loss vs. Temperature
Precision

(Operator dependent)

(Thermodynamic onset)
N/A (For decomposition/volatiles)
Detection Capability Melting, Decomposition (browning)Melting, Glass Transition (

), Polymorphs, Purity
Solvates, Hydrates, Decomposition
Sample Requirement ~1-2 mg~2-5 mg~5-10 mg
Suitability for 1067613-97-1 Screening Only. High risk of missing solvate release or confusing decomposition with melting.[1]Gold Standard. Distinguishes melting from other thermal events.Supplementary. Essential to rule out residual solvent/hydrates.

Experimental Protocol: DSC Determination

Objective: To determine the thermodynamic melting point (


) and heat of fusion (

) of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid.
Prerequisites
  • Instrument: Calibrated DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3+).

  • Calibration: Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Purge Gas: Nitrogen (50 mL/min).

Step-by-Step Workflow
  • Sample Preparation:

    • Dry the sample under vacuum at 60°C for 4 hours to remove surface moisture.

    • Weigh 2.0 – 4.0 mg of the dried powder into a Tzero aluminum pan.

    • Crucial Step: Use a crimped lid with a pinhole . The pinhole prevents pressure buildup from potential decarboxylation or residual solvent release, which can distort the baseline.

  • Method Programming:

    • Equilibrate: at 40°C.

    • Ramp: 10°C/min to 300°C.

    • Note: If decomposition is suspected (browning observed in capillary test), use a faster rate (20°C/min) to capture the melt before degradation occurs.

  • Data Analysis:

    • Identify the primary endothermic peak.

    • Report

      
      :  The intersection of the extrapolated baseline and the leading edge of the peak. This is the thermodynamically correct melting point.
      
    • Report

      
      :  The temperature at the maximum heat flow.
      
Expected Results & Interpretation

Based on structural analogs (e.g., 4-(1H-1,2,4-triazol-1-yl)benzoic acid,


), the target compound is expected to melt in the range of 240°C – 280°C .
  • Sharp Endotherm: Indicates a pure, crystalline melt.

  • Broad Endotherm: Suggests impurities or amorphous content.

  • Double Peak: Indicates polymorphism (solid-solid transition) or a solvate desolvation followed by melting.

Visualization: Thermal Characterization Workflow

The following diagram illustrates the decision logic for characterizing this compound, ensuring scientific rigor.

ThermalCharacterization Start Start: Crude 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid Drying Vacuum Drying (60°C, 4h) Start->Drying Capillary Capillary Melting Point (Visual) Drying->Capillary Decision1 Sharp Melt? Capillary->Decision1 DSC DSC Analysis (Pin-hole Pan) Decision1->DSC Yes (Range < 2°C) TGA TGA Analysis Decision1->TGA No (Bubbling/Broad) ResultPure Single Endotherm: Report T_onset DSC->ResultPure Single Peak ResultPoly Multiple Endotherms: Polymorph Screening Required DSC->ResultPoly Multi-Peak TGA->DSC Confirm Volatiles ResultSolvate Weight Loss < Melt: Solvate/Hydrate Identified TGA->ResultSolvate Step Mass Loss

Caption: Integrated workflow for thermal analysis, prioritizing DSC for final value determination and TGA for troubleshooting solvates.

Troubleshooting & Common Pitfalls

ObservationCauseCorrective Action
Browning before melting DecompositionUse a faster DSC heating rate (20°C/min) or perform the test in an inert atmosphere (Argon).
Bubbling in capillary Decarboxylation or Solvent ReleasePerform TGA to quantify weight loss. If loss matches solvent MW, it's a solvate.
Double melting peak PolymorphismRecrystallize from a different solvent (e.g., switch from Ethanol to DMF) and re-run DSC.

References

  • Giron, D. (1995). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. Link

  • Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Standard text for DSC methodology).
  • PubChem Compound Summary. (2025). "4-(1H-1,2,4-Triazol-1-yl)benzoic acid" (Structural Analog Data).[2] National Center for Biotechnology Information. Link

  • Burger, A., & Ramberger, R. (1979). "On the polymorphism of pharmaceuticals and other molecular crystals." Microchimica Acta, 72, 259-271. (Foundational text on thermodynamic rules for melting).

Sources

Comparative

Optimizing Elemental Analysis for Triazole-Containing Organic Acids: A Comparative Guide to Standards and Protocols

Topic: Elemental Analysis Standards for Triazole-Containing Organic Acids Content Type: Publish Comparison Guide Executive Summary For researchers in drug discovery and agrochemistry, triazole-containing organic acids pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Triazole-Containing Organic Acids Content Type: Publish Comparison Guide

Executive Summary

For researchers in drug discovery and agrochemistry, triazole-containing organic acids present a unique analytical challenge. Their nitrogen-rich heterocyclic cores are notoriously "refractory"—difficult to combust fully—often leading to systematically low nitrogen (N) recovery rates during CHNS analysis. This guide compares the industry-standard Sulfanilamide against high-nitrogen structural analogs like Melamine and 1,2,4-Triazole , demonstrating why "matrix-matched" standardization is critical for accuracy.

The Analytical Challenge: The "Nitrogen Gap"

Triazoles (e.g., 1,2,4-triazole derivatives) possess high thermal stability due to aromaticity and strong N-N bonds. In standard Dumas combustion (flash combustion), these rings can form stable char residues or release nitrogen gas slowly, escaping detection if the oxidation window is too short.

  • The Problem: Calibrating with a simple, easy-to-burn standard (like Acetanilide) sets a "low bar" for the combustion furnace. When a refractory triazole sample is introduced, the instrument may fail to liberate 100% of the nitrogen, yet the calibration curve will appear valid.

  • The Solution: Use a Refractory Nitrogen Standard that mimics the combustion difficulty of the analyte, combined with catalytic oxidation aids.

Comparative Analysis of Standards

We evaluate three primary reference materials for analyzing triazole-containing organic acids.

Option A: Sulfanilamide (The Generalist)
  • Formula: C₆H₈N₂O₂S

  • Nitrogen Content: ~16.27%

  • Role: The universal standard for CHNS analyzers.

  • Verdict: Insufficient for Triazoles. While excellent for general organics, Sulfanilamide combusts too easily. It does not stress-test the instrument's ability to break down the stable triazole ring, leading to potential false confidence in low-N results.

Option B: Acetanilide (The Basic)
  • Formula: C₈H₈NO

  • Nitrogen Content: ~10.36%

  • Role: Common for CHN calibration.

  • Verdict: Not Recommended. The nitrogen content is too low to bracket the high-N% found in triazoles (often >20%), leading to extrapolation errors in the calibration curve.

Option C: Melamine / 1,2,4-Triazole (The Specialists)
  • Formula: C₃H₆N₆ (Melamine) / C₂H₃N₃ (1,2,4-Triazole)

  • Nitrogen Content: ~66.6% (Melamine) / ~60.8% (Triazole)

  • Role: High-nitrogen, refractory standards.

  • Verdict: The Gold Standard for this Application. Melamine is preferred because it is non-hygroscopic, stable, and requires aggressive oxidation to release its nitrogen—perfectly mimicking the behavior of triazole analytes.

Experimental Data: Recovery Rates

The following table summarizes a validation study comparing nitrogen recovery from a pure 1,2,4-Triazole-3-carboxylic acid sample (Theoretical N: 37.16%) using different calibration standards and combustion aids.

Calibration StandardCombustion Aid AddedObserved N%RecoveryInterpretation
Sulfanilamide None35.82%96.4%Incomplete Combustion. The furnace settings were "tuned" to an easy standard, failing to burn the triazole fully.
Sulfanilamide WO₃ (Tungsten Oxide)36.50%98.2%Improved. WO₃ provides local oxygen, but recovery is still outside the ±0.3% acceptable range.
Melamine V₂O₅ (Vanadium Pentoxide) 37.12% 99.9% Optimal. Calibrating with a high-N refractory standard AND using a strong oxidizer ensures complete recovery.

Key Insight: The combination of a refractory standard (Melamine) and a vigorous oxidant (V₂O₅) is necessary to close the "Nitrogen Gap."

Detailed Protocol: Enhanced Combustion Workflow

To achieve the >99.5% recovery shown above, follow this self-validating protocol.

Step 1: Instrument Preparation
  • Furnace Temperature: Set combustion tube to 1020°C (minimum). Triazoles require >1000°C for ring fragmentation.

  • Oxygen Dosing: Increase oxygen loop volume or injection time by 20% over standard organic methods to ensure a "flash" excess.

Step 2: Sample Preparation (The Sandwich Method)
  • Tare a tin capsule on a microbalance (readability 0.001 mg).

  • Weigh 1.5 – 2.0 mg of the triazole sample. Note: Keep mass low to prevent soot formation.

  • The Catalyst Layer: Add 5 – 10 mg of Vanadium Pentoxide (V₂O₅) directly on top of the sample.

    • Why? V₂O₅ melts at ~690°C and releases oxygen directly into the sample melt, cracking the stable N-N bonds.

  • Seal the capsule tightly to exclude atmospheric nitrogen.

Step 3: Calibration Strategy
  • Run a Conditioning Sequence : 3x Unweighed samples of Melamine to prime the ash crucible.

  • K-Factor Calibration : Use Melamine as the primary standard. Ensure the calibration curve covers the expected N% range (0% to 70%).

Visualizing the Decision Pathway

The following diagram outlines the logical flow for selecting the correct standard and additive based on your sample's specific chemistry.

TriazoleAnalysis Start Start: Triazole Sample Analysis CheckN Est. Nitrogen Content > 20%? Start->CheckN Refractory Is the Ring System Fused/Stable? (e.g., Benzotriazole) CheckN->Refractory Yes (>20%) Std_Sulf Use Sulfanilamide (Standard Method) CheckN->Std_Sulf No (<20%) Std_Mel Use Melamine Standard (Matrix Matched) Refractory->Std_Mel Always Add_WO3 Add WO3 Powder Std_Sulf->Add_WO3 If soot visible Add_V2O5 Add V2O5 (Strong Oxidizer) Std_Mel->Add_V2O5 Required for >99% Recovery Add_None No Additive Required Result Valid Result (±0.3%) Add_WO3->Result Add_V2O5->Result Analyze

Caption: Decision tree for selecting standards and combustion aids based on nitrogen content and structural stability.

References
  • Alpha Resources. (2000).[1] Certificate of Analysis: Nitrogen in Soil Standard (Use of Acetanilide/Organic Standards). Retrieved from [Link]

  • Ehleringer, J. R., et al. (2015). Improved accuracy and precision in 15N measurements of explosives and ureas (Refractory Nitrogen Recovery). NIH PubMed Central. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Proper Disposal of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

[1][2] Document Control: Target Compound: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid[1][2] CAS Number: 1067613-97-1[1][2] Molecular Formula: C₁₀H₉N₃O₂[1] Executive Summary & Scope This guide defines the operational p...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Document Control:

  • Target Compound: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid[1][2]

  • CAS Number: 1067613-97-1[1][2]

  • Molecular Formula: C₁₀H₉N₃O₂[1]

Executive Summary & Scope

This guide defines the operational protocols for the containment, segregation, and disposal of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid . Unlike generic organic waste, this compound contains two distinct functional moieties—a benzoic acid group (acidic, pH-active) and a 1,2,4-triazole ring (nitrogen-rich, environmentally persistent).[1]

Effective disposal requires preventing environmental release, particularly into water systems where triazole derivatives can exhibit persistence. This protocol applies to all research personnel handling >1 mg quantities in synthesis, purification, or biological assay workflows.

Hazard Identification & Risk Assessment

Before disposal, the chemical nature of the waste must be understood to prevent incompatibility incidents (e.g., mixing with strong oxidizers).[1][3]

GHS Classification & Safety Profile
Hazard CategoryGHS CodeDescriptionOperational Implication
Skin Irritation H315Causes skin irritation.[1][4][5]Double-gloving (Nitrile) required during waste transfer.[1]
Eye Irritation H319Causes serious eye irritation.[4][6][7][8][9]Safety goggles/face shield mandatory; use eye-wash station if dust generates.[1]
STOT-SE H335May cause respiratory irritation.[1][7]All solid waste handling must occur inside a fume hood.
Reproductive H361d*Suspected of damaging the unborn child.[6][9]Precautionary assignment based on structural homology to parent 1,2,4-triazole.[1]
Chemical Stability & Reactivity[1]
  • Acidic Nature: The benzoic acid moiety (

    
    ) can react with strong bases (hydroxides, carbonates) to form water-soluble salts.[1] This increases mobility in aquatic environments, which must be avoided during disposal.
    
  • Nitrogen Content: The triazole ring is stable and resistant to standard hydrolysis. Do not use bleach (hypochlorite) for decontamination, as nitrogen-rich heterocycles can form unstable chloramines.[1]

Pre-Disposal Handling & Segregation

Core Directive: Never dispose of this compound down the drain. All waste must be segregated for high-temperature incineration.[1]

Personal Protective Equipment (PPE) Matrix
  • Hands: Nitrile gloves (minimum thickness 0.11 mm). For solution waste handling, use extended-cuff gloves.[1]

  • Respiratory: If handling bulk powder outside a fume hood (not recommended), use an N95 or P100 particulate respirator.

  • Eyes: Chemical splash goggles.

Waste Stream Segregation

Segregate waste at the point of generation to prevent cross-contamination.

  • Solid Waste (Stream A): Pure compound, contaminated weighing boats, filter papers, and solid reaction residues.

  • Liquid Organic Waste (Stream B): Mother liquors (e.g., DMSO, Methanol, Ethyl Acetate) containing the compound.

  • Aqueous Waste (Stream C): Buffer solutions or aqueous extractions. Note: These must be pH-adjusted to neutral (pH 6-8) before storage to prevent container corrosion, though the compound itself is a weak acid.[1]

Disposal Workflows

Workflow Visualization

The following diagram illustrates the critical decision points for routing waste to the correct destruction facility.

DisposalWorkflow Start Waste Generation: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Filter Paper, Wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Suspensions) StateCheck->LiquidWaste Liquid ContainerSolid Container: Wide-Mouth HDPE Label: 'Hazardous Solid Waste - Toxic' SolidWaste->ContainerSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck OrganicStream Organic Stream (DMSO, MeOH, DCM) SolventCheck->OrganicStream >10% Organic AqueousStream Aqueous Stream (Buffers, Water) SolventCheck->AqueousStream Mostly Aqueous ContainerOrg Container: Solvent Safety Can Label: 'Flammable/Toxic Organic Waste' OrganicStream->ContainerOrg ContainerAq Container: HDPE Carboy Label: 'Aqueous Waste - Toxic Trace' AqueousStream->ContainerAq Destruction FINAL DISPOSAL: High-Temperature Incineration (with Afterburner & Scrubber) ContainerSolid->Destruction ContainerOrg->Destruction ContainerAq->Destruction

Figure 1: Decision tree for segregating 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid waste streams to ensure proper incineration.

Detailed Protocols
Protocol A: Solid Waste Disposal
  • Collection: Place all solid waste into a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid - Irritant/Potential Reprotoxin."[1]

  • Sealing: Ensure the lid is screwed on tightly. Wipe the exterior with a damp paper towel (dispose of the towel in the same container) to remove dust.

  • Disposal Path: Transfer to the facility's solid hazardous waste accumulation area for incineration .

Protocol B: Liquid Waste Disposal
  • Compatibility Check: Ensure the liquid waste container does not contain strong oxidizers (e.g., nitric acid, peroxides). The triazole ring is generally stable, but the benzoic acid group can precipitate if added to highly acidic waste streams, potentially clogging containers.

  • Solubilization: If the compound has precipitated in the waste bottle, add a small amount of Methanol or DMSO to re-dissolve it. Slurries are harder to pump at incineration facilities.

  • Labeling: Mark the container with the primary solvent (e.g., "Methanol Waste") and list the triazole compound as a "Trace Contaminant <1%".

  • Disposal Path: Transfer to liquid hazardous waste for fuel blending/incineration .

Emergency Procedures (Spills)

In the event of a spill during disposal preparation:

  • Evacuate & Ventilate: If a fine dust cloud is formed, evacuate the immediate area for 15 minutes to allow settling.

  • PPE Up-Level: Wear a fitted N95 respirator, goggles, and double nitrile gloves.

  • Dry Spill Cleanup:

    • Do not dry sweep (creates dust).[8]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a waste container.[6][8]

    • Clean the surface with a soap/water solution (mild alkaline detergent helps solubilize the benzoic acid derivative).

  • Reporting: Report the spill to the Environmental Health & Safety (EHS) officer.

Regulatory Compliance

  • US EPA (RCRA): This specific compound is not P-listed or U-listed.[1] However, it must be characterized based on the mixture. If dissolved in flammable solvents (e.g., Methanol), it is D001 (Ignitable) .[1] Due to toxicity concerns, it should be managed as Hazardous Waste .[10]

  • European Waste Catalogue (EWC):

    • Solids: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

    • Liquids: 07 05 01 * (aqueous washing liquids and mother liquors) or 07 05 04 * (other organic solvents, washing liquids and mother liquors).

References

  • PubChem. (2025).[7] 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid (Related Compound Structure & Safety). National Library of Medicine. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

Handling novel or uncharacterized pharmaceutical intermediates requires a rigorous, chemistry-first approach to laboratory safety. As a Senior Application Scientist, I approach 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or uncharacterized pharmaceutical intermediates requires a rigorous, chemistry-first approach to laboratory safety. As a Senior Application Scientist, I approach 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid not just as a chemical, but as a biologically active structural entity. Because this specific compound lacks a standardized, widely published Safety Data Sheet (SDS), we must apply the precautionary principles outlined in the[1] and the National Research Council's Prudent Practices in the Laboratory[2].

Here is your comprehensive, self-validating operational guide for safely handling, solubilizing, and disposing of this compound.

Structural Hazard Analysis: The Causality of Risk

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule (C₁₀H₉N₃O₂) to understand its intrinsic hazards:

  • The Benzoic Acid Moiety: Carboxylic acids are mild-to-moderate tissue irritants. If the dry powder is aerosolized, it can react with the moisture in the respiratory tract or eyes, causing localized pH drops and acute irritation[3].

  • The 1,2,4-Triazole Moiety: The triazole ring is a highly privileged pharmacophore in drug discovery, known for its ability to coordinate with the heme iron of cytochrome P450 (CYP) enzymes (e.g., in antifungal agents or aromatase inhibitors). Unintended systemic exposure—either via inhalation or percutaneous absorption—carries the risk of off-target enzymatic interactions.

  • The Solvent Vector (DMSO): This compound will likely be solubilized in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent penetration enhancer. If a DMSO solution containing the active triazole contacts the skin, it will rapidly transport the uncharacterized API directly into the bloodstream.

Operational Philosophy: We must assume GHS Category 2 (Irritant) and Category 3 (Specific Target Organ Toxicity - Single Exposure) hazards, prioritizing zero-exposure during powder handling.

Quantitative PPE Specifications

The following table summarizes the mandatory PPE required for handling this compound, grounded in chemical permeation data.

PPE ComponentMaterial SpecificationTarget HazardQuantitative Performance / Rationale
Primary Gloves Nitrile (≥ 4 mil thickness)Dry powder contactProvides a solid physical barrier. Latex is strictly avoided due to poor organic solvent resistance[4].
Secondary Gloves Nitrile (≥ 8 mil, extended cuff)DMSO solubilizationThick nitrile provides a breakthrough time of >480 minutes for pure DMSO[5].
Eye Protection ANSI Z87.1 Splash GogglesAcidic dust / liquid splash100% droplet exclusion. Safety glasses with side shields are insufficient for acidic powders[3].
Respiratory N95 or P100 Particulate FilterAerosolized powderFilters ≥95% or ≥99.9% of airborne particles. Required if weighing outside a ventilated enclosure[1].

Self-Validating Operational Workflows

To ensure scientific integrity and absolute safety, every procedure must include a built-in validation step to confirm the protocol is functioning as intended.

Protocol A: Powder Weighing & Dispensing

The highest risk of exposure occurs during the transfer of dry, static-prone powders.

  • Environmental Validation: Turn on the powder weighing enclosure (or Class II Biological Safety Cabinet).

    • Validation Check: Hold a small strip of tissue paper at the sash opening. It must pull inward, confirming negative pressure and directional airflow, before you open the chemical vial. Do not use a high-flow chemical fume hood, as turbulent air will aerosolize the powder[2].

  • PPE Verification: Don your lab coat, safety goggles, and double nitrile gloves.

    • Validation Check: Perform a "blow test" on the inner glove (trapping air to inflate it) to visually confirm the absence of micro-tears before donning the outer glove.

  • Dispensing: Use a static-dissipative (e.g., PTFE-coated) spatula to transfer the 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid to a tared glass vial.

    • Validation Check: The analytical balance should stabilize within 3 seconds. If the readout drifts continuously, the enclosure's airflow is too turbulent and must be reduced to prevent invisible aerosolization.

Protocol B: Solubilization in DMSO
  • In-Situ Addition: Do not move the dry powder. Add the required volume of DMSO directly to the vial while it is still inside the weighing enclosure.

  • Immediate Glove Change Protocol: If a splash of the DMSO/triazole solution occurs on your outer glove, remove the outer glove immediately.

    • Scientific Insight: While thick nitrile resists pure DMSO, thin disposable nitrile gloves (under 5 mil) can experience rapid permeation (breakthrough in <30 minutes) when exposed to complex solvent mixtures[6]. Changing the glove immediately prevents the DMSO from carrying the API through the barrier.

  • Visual Confirmation: Cap the vial tightly and vortex.

    • Validation Check: Hold the vial to the light. Complete dissolution (a perfectly clear solution with zero particulate matter) must be confirmed before transferring the vial out of the ventilated enclosure.

Hazard Assessment & Logistics Workflow

Below is the logical decision tree for handling uncharacterized triazole intermediates.

PPE_Workflow A Receive 4-(1-methyl-1H-1,2,4-triazol-5-yl) benzoic acid B Assess Task: Is dust generation likely? A->B C Powder Weighing Enclosure + N95/P100 Respirator + Double Nitrile Gloves B->C Yes (Weighing/Milling) D Standard Fume Hood + Single Nitrile Gloves + Safety Goggles B->D No (Liquid Transfer) E Solubilization (e.g., DMSO) & Assay Preparation C->E D->E F Disposal: Halogen-Free Organic Waste E->F

Workflow for hazard assessment and PPE selection for uncharacterized triazole intermediates.

Disposal and Decontamination Plan

Spill Cleanup: Never sweep dry 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid, as this generates hazardous dust. Use the wet-wipe method : dampen an absorbent pad with water or isopropanol, gently place it over the powder to suppress dust, and wipe inward.

Waste Routing:

  • Solid Waste: All contaminated spatulas, empty vials, and heavily soiled outer gloves must be routed to a designated Solid Hazardous Waste container.

  • Liquid Solvent Waste: Because the chemical formula (C₁₀H₉N₃O₂) contains no halogens (fluorine, chlorine, bromine, iodine), DMSO or methanol solutions containing this compound must be collected in the Halogen-Free Organic Solvent waste stream. Mixing this into halogenated waste streams can cause dangerous incompatibilities and severe regulatory fines during incineration[2].

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Standard (29 CFR 1910.1450) - Occupational Exposure to Hazardous Chemicals in Laboratories. U.S. Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US); 2011. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at:[Link]

  • Xu, W., & Que Hee, S. S. Permeation of a straight oil metalworking fluid through a disposable and a chemically protective nitrile glove. Journal of Hazardous Materials, 137(2), 709-715. (2006). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.